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Diheptyl phthalate

Cat. No.: B7779869
CAS No.: 68515-44-6
M. Wt: 362.5 g/mol
InChI Key: JQCXWCOOWVGKMT-UHFFFAOYSA-N
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Description

Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999)
This compound is the diheptyl ester of benzene-1,2-dicarboxylic acid. It is a phthalate ester and a diester.
DHPP is a natural product found in Alternaria kikuchiana, Alternaria gaisen, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O4 B7779869 Diheptyl phthalate CAS No. 68515-44-6

Properties

IUPAC Name

diheptyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3
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InChI Key

JQCXWCOOWVGKMT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
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Molecular Formula

C22H34O4
Record name DI-n-HEPTYL PHTHALATE
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DSSTOX Substance ID

DTXSID8040779
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Molecular Weight

362.5 g/mol
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Physical Description

Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID.
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Boiling Point

360 °C
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Flash Point

224 °C c.c.
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils
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Density

1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99
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Vapor Pressure

0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002
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Color/Form

Colorless liquid

CAS No.

3648-21-3, 68515-44-6
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diheptyl Phthalate: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptyl phthalate (B1215562) (DHP), a key plasticizer, is primarily synthesized through the esterification of phthalic anhydride (B1165640) with n-heptanol. This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for the production of diheptyl phthalate. It includes a detailed examination of the reaction kinetics, the role of various catalysts, and post-synthesis purification techniques. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using DOT language diagrams to facilitate a deeper understanding of the synthesis workflow.

Introduction

This compound, a high-molecular-weight ortho-phthalate, is a widely utilized plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymers. Its primary function is to enhance the flexibility, durability, and longevity of these materials. The synthesis of DHP is a critical industrial process, typically achieved via the esterification of phthalic anhydride with n-heptanol. This guide delves into the technical intricacies of this process, offering valuable insights for professionals in chemical research and development.

Synthesis Pathway and Mechanism

The synthesis of this compound from phthalic anhydride and n-heptanol is a two-stage process.[1]

Stage 1: Monoester Formation

The initial step involves the rapid, non-catalytic, and practically irreversible reaction between phthalic anhydride and n-heptanol to form mono-n-heptyl phthalate.[1] This reaction is an alcoholysis of the anhydride ring and proceeds exothermically, often initiating at elevated temperatures.[2]

Stage 2: Diester Formation

The second stage is the slower, reversible esterification of the mono-n-heptyl phthalate with a second molecule of n-heptanol to yield di-n-heptyl phthalate and water.[1][2] This step requires a catalyst to proceed at a reasonable rate and determines the overall reaction time. To drive the equilibrium towards the formation of the diester, the water produced during the reaction is continuously removed, typically through azeotropic distillation.[2]

The overall reaction can be summarized as follows:

C₆H₄(CO)₂O + 2 CH₃(CH₂)₆OH ⇌ C₆H₄(COOCH₂ (CH₂)₅CH₃)₂ + H₂O

dot

Synthesis_Pathway PA Phthalic Anhydride MHP Mono-n-heptyl Phthalate PA->MHP Stage 1 (Fast, Non-catalytic) Heptanol1 n-Heptanol Heptanol1->MHP DHP This compound MHP->DHP Stage 2 (Slow, Catalyzed) Heptanol2 n-Heptanol Heptanol2->DHP Water Water DHP->Water

Caption: General synthesis pathway of this compound.

Reaction Kinetics

Kinetic studies of the esterification of phthalic anhydride with n-heptanol using sulfuric acid as a catalyst have shown that the first stage of monoester formation is very rapid. The second stage, the conversion of the monoester to the diester, is the rate-determining step and is found to be first-order with respect to the monoester and zero-order with respect to the alcohol.[3]

Catalysts for this compound Synthesis

A variety of catalysts can be employed for the synthesis of this compound, with acid catalysts and organometallic compounds being the most common.

Acid Catalysts

Sulfuric acid is a classic and highly effective catalyst for this esterification, leading to high reaction rates.[3] Other acid catalysts such as p-toluenesulfonic acid have also been utilized.

Organometallic Catalysts

Amphoteric catalysts, particularly titanium-based compounds like tetrabutyl titanate and tetraisopropyl titanate, are widely used in industrial production.[2][4] These catalysts are effective at temperatures around 200°C, which helps to minimize side reactions and allows for the recycling of excess alcohol without extensive purification.[2] Zirconium-based catalysts have also shown effectiveness in these reactions.[5]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and similar phthalates under various catalytic conditions.

Table 1: Reaction Conditions for Di-n-heptyl Phthalate Synthesis with Sulfuric Acid Catalyst

ParameterValueReference
Molar Ratio (n-heptanol:phthalic anhydride)3:1, 5:1, 10:1[4]
Catalyst Concentration (H₂SO₄)0.1 mass%[4]
Temperature Range413–453 K (140–180 °C)[4]
PressureAtmospheric[4]

Table 2: Reaction Conditions for Di-(2-propyl heptyl)phthalate Synthesis with Titanium Catalyst

ParameterValueReference
CatalystTetrabutyl titanate (Ti(OBu)₄)[4]
Molar Ratio (2-propyl-1-heptanol:phthalic anhydride)2.5:1[4]
Catalyst Concentration0.1%[4]
Temperature220 °C[4]
Reaction Time4 hours[4]
Esterification Yieldup to 99%[4]

Experimental Protocols

Synthesis of Di-n-heptyl Phthalate using Sulfuric Acid Catalyst

This protocol is based on the kinetic studies of the esterification of phthalic anhydride with n-heptanol.[4]

Materials:

  • Phthalic anhydride

  • n-Heptyl alcohol

  • Sulfuric acid (concentrated)

  • Sodium carbonate solution (20% aqueous)

  • Dichloromethane (B109758) or n-hexane (for extraction)

  • Anhydrous sodium sulfate

Equipment:

  • Glass reactor (e.g., 1 dm³ flask) equipped with a thermometer, sampling cock, magnetic stirrer, and an azeotropic head with a condenser.

  • Thermostat

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In the glass reactor, combine phthalic anhydride and n-heptyl alcohol in a desired molar ratio (e.g., 5:1 alcohol to anhydride).

  • Catalyst Addition: Add sulfuric acid to a concentration of 0.1 mass% of the total reactants.

  • Reaction: Heat the mixture to the desired temperature (e.g., 140-180°C) with continuous stirring (e.g., 1040 rpm). The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus.

  • Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing them using gas chromatography to determine the conversion of the monoester to the diester.

  • Neutralization: After the reaction is complete (typically when the desired conversion is reached), cool the mixture to room temperature. Neutralize the excess acid catalyst by washing the reaction mixture with a 20% aqueous solution of sodium carbonate.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like dichloromethane or n-hexane.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography using a suitable eluent system (e.g., ethyl acetate/n-hexane) or by vacuum distillation to obtain pure di-n-heptyl phthalate.[6]

dot

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Charge Reactor: Phthalic Anhydride n-Heptanol Catalyst 2. Add Catalyst: Sulfuric Acid (0.1 mass%) Reactants->Catalyst Heating 3. Heat and Stir: 140-180°C, 1040 rpm Catalyst->Heating WaterRemoval 4. Azeotropic Water Removal Heating->WaterRemoval Cooling 5. Cool to Room Temperature WaterRemoval->Cooling Neutralization 6. Neutralize with Na₂CO₃ solution Cooling->Neutralization Extraction 7. Extract with Organic Solvent Neutralization->Extraction Drying 8. Dry with Na₂SO₄ Extraction->Drying SolventRemoval 9. Solvent Evaporation Drying->SolventRemoval Purification 10. Purify (Chromatography/Distillation) SolventRemoval->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Synthesis using Titanium-based Catalyst (General Procedure)

A general procedure for using a titanium-based catalyst can be adapted from the synthesis of similar phthalates.[4]

  • Reaction Setup: Charge the reactor with phthalic anhydride and the alcohol (e.g., n-heptanol) in the appropriate molar ratio.

  • Catalyst Addition: Add the titanium catalyst (e.g., tetrabutyl titanate) at a concentration of approximately 0.1-0.3% by weight of the reactants.[4][7]

  • Reaction: Heat the mixture to a higher temperature, typically in the range of 200-220°C, with continuous stirring and removal of water.

  • Workup: The workup procedure would be similar to the acid-catalyzed reaction, involving cooling, neutralization of any acidic byproducts, extraction, drying, and purification.

Purification and Analysis

The final product, this compound, is typically a colorless to pale yellow liquid.[2] Purity is crucial for its application as a plasticizer.

Purification Techniques
  • Neutralization and Washing: Removal of the acid catalyst and any remaining monoester is achieved by washing with a basic solution, such as sodium carbonate or sodium hydroxide.

  • Extraction: Liquid-liquid extraction is used to separate the ester from the aqueous phase.

  • Distillation: Vacuum distillation is an effective method for purifying the final product, especially for removing unreacted alcohol and other volatile impurities.

  • Chromatography: For laboratory-scale purification and to achieve very high purity, column chromatography is employed.

dot

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs PA Phthalic Anhydride Esterification Esterification Reaction PA->Esterification Heptanol n-Heptanol Heptanol->Esterification Catalyst Catalyst (e.g., H₂SO₄, Ti(OBu)₄) Catalyst->Esterification Workup Workup & Purification Esterification->Workup Byproducts Byproducts (Water, excess alcohol) Esterification->Byproducts DHP This compound Workup->DHP Workup->Byproducts

References

Di-n-heptyl Phthalate: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of Di-n-heptyl phthalate (B1215562) (DHP), an organic compound of interest to researchers, scientists, and professionals in drug development. This document compiles essential quantitative data, outlines standardized experimental protocols for its characterization, and visualizes a key biological pathway influenced by related compounds.

Core Physicochemical Properties

Di-n-heptyl phthalate (CAS No: 3648-21-3) is a phthalate ester recognized for its use as a plasticizer. A thorough understanding of its physical and chemical characteristics is paramount for its application and for assessing its environmental and biological interactions.

Table 1: General and Physical Properties of Di-n-heptyl Phthalate
PropertyValueSource(s)
Molecular Formula C22H34O4[1]
Molecular Weight 362.51 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Odor Odorless[3]
Density 0.992 g/mL[1]
Boiling Point 360 °C
Melting Point < -40 °C
Flash Point 213 °C (415 °F)
Refractive Index 1.486
Viscosity Data Not Available
Table 2: Solubility and Partitioning Behavior of Di-n-heptyl Phthalate
PropertyValueSource(s)
Water Solubility Sparingly soluble
Octanol/Water Partition Coefficient (log Pow) 7.6 (estimated)
Vapor Pressure 2.07E-06 mm Hg

Experimental Protocols for Property Determination

While specific experimental records for Di-n-heptyl phthalate are not extensively detailed in publicly available literature, the following section outlines standardized methodologies that are broadly applicable for the determination of its key physicochemical properties.

Density Measurement

The density of liquid compounds like Di-n-heptyl phthalate can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052. This method involves introducing a small liquid sample into an oscillating U-tube. The instrument measures the change in the oscillation frequency caused by the mass of the sample in the tube and calculates the density based on calibration data.

Boiling Point Determination

The boiling point is a critical parameter for assessing the volatility of a substance. For compounds with high boiling points, distillation methods under reduced pressure are often employed to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure.

Flash Point Measurement

The flash point, indicating the flammability of a substance, is typically determined using a closed-cup tester. The Pensky-Martens closed-cup method (ASTM D93) is a widely accepted standard. In this procedure, the sample is heated at a controlled rate in a closed cup. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.

Water Solubility Assessment

The water solubility of sparingly soluble substances like Di-n-heptyl phthalate can be determined using the flask method, as described in OECD Guideline 105. This involves agitating an excess amount of the substance in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Octanol-Water Partition Coefficient (log Pow) Estimation

The octanol-water partition coefficient is a key indicator of a substance's hydrophobicity and potential for bioaccumulation. For compounds with high log Pow values, the High-Performance Liquid Chromatography (HPLC) method (OECD Guideline 117) is often preferred over the traditional shake-flask method to avoid analytical challenges. This method correlates the retention time of the substance on a reverse-phase HPLC column with the known log Pow values of reference compounds.

Biological Interaction: Nrf-2 Mediated Antioxidant Response

Some phthalate derivatives have been shown to activate the Nrf-2 (Nuclear factor erythroid 2-related factor 2) mediated antioxidant response in human cell lines. While the specific mechanism for Di-n-heptyl phthalate is a subject for further research, the generalized pathway provides a valuable framework for understanding potential cellular interactions.

Nrf2_Pathway DHP Di-n-heptyl Phthalate ROS Oxidative Stress (ROS) DHP->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Normal Conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Caption: Generalized Nrf-2 mediated antioxidant response pathway.

Experimental and Analytical Workflow

A systematic approach is crucial for the comprehensive physicochemical characterization of a compound like Di-n-heptyl phthalate. The following workflow illustrates a logical sequence of analysis.

a cluster_0 Initial Characterization cluster_1 Physical Properties cluster_2 Safety & Stability cluster_3 Environmental Fate A Purity Assessment (GC-MS) B Structural Confirmation (NMR, IR) A->B C Density (ASTM D4052) B->C D Refractive Index C->D E Boiling Point D->E F Flash Point (ASTM D93) E->F G Thermal Stability (TGA) F->G H Water Solubility (OECD 105) G->H I log Pow (OECD 117) H->I J Vapor Pressure I->J

References

Diheptyl phthalate CAS number 3648-21-3

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Diheptyl Phthalate (B1215562) (CAS No. 3648-21-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Diheptyl Phthalate (DHP), CAS number 3648-21-3. It covers its physicochemical properties, synthesis and analytical methodologies, toxicological profile, and metabolic pathways. This guide is intended for professionals in research, scientific, and drug development fields, presenting key data in structured tables and visualizing complex processes through detailed diagrams to facilitate understanding and further investigation.

Introduction

This compound (DHP), a member of the phthalate ester class of compounds, is primarily utilized as a plasticizer to impart flexibility to polyvinylchloride (PVC) resins and other polymers.[1] Its applications are found in a variety of products, including flooring, wall coverings, cellulose (B213188) plastics, rubbers, paints, and adhesives.[1] Structurally, it is a diester of phthalic acid and n-heptanol. Due to its widespread use and potential for human exposure, a thorough understanding of its chemical and biological properties is essential for risk assessment and safety evaluation.

Physicochemical Properties

DHP is a colorless to light yellow, odorless liquid.[2][3] It is characterized by low water solubility but is soluble in many common organic solvents and oils.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 3648-21-3
Molecular Formula C₂₂H₃₄O₄
Molecular Weight 362.50 g/mol
Appearance Colorless to light yellow liquid
Odor Practically odorless
Boiling Point 194 - 196 °C at 0.04 mmHg
Density 0.988 g/mL at 25 °C
Refractive Index n20/D 1.485
Flash Point 113 °C (235.4 °F) - closed cup
Vapor Pressure 2.07 x 10⁻⁶ mm Hg
Water Solubility Low
LogP (estimated) 7.6

Synthesis and Analytical Methods

General Synthesis Protocol

The industrial production of this compound, like other phthalate esters, typically involves a two-step esterification reaction. The general process is as follows:

  • Monoesterification: Phthalic anhydride (B1165640) is reacted with an excess of n-heptanol. This initial reaction is exothermic and proceeds rapidly at elevated temperatures to form the monoheptyl phthalate intermediate.

  • Diesterification: A catalyst, such as sulfuric acid or a titanium-based catalyst like titanium(IV) butoxide, is added to the mixture. The reaction is then heated (e.g., to 180-240 °C) to drive the second esterification, forming this compound. Water is continuously removed during this stage, often as a heteroazeotrope with an organic solvent, to shift the equilibrium towards the product.

  • Purification: The crude product is neutralized with an alkaline solution (e.g., sodium carbonate) to remove the acid catalyst, washed with water, and then purified, typically through vacuum distillation, to remove excess alcohol and other impurities.

A generalized workflow for this synthesis is depicted below.

G A Phthalic Anhydride + n-Heptanol B Reactor (120-140°C) A->B Step 1a C Monoheptyl Phthalate B->C Exothermic Reaction D Add Catalyst (e.g., H₂SO₄, Ti(OBu)₄) C->D E Heat to 180-240°C (Water Removal) D->E Step 1b F Crude this compound E->F Diesterification G Neutralization (e.g., Na₂CO₃ solution) F->G Step 2 H Washing & Purification (Vacuum Distillation) G->H Step 3 I Pure this compound H->I

General Synthesis Workflow for this compound.
Analytical Detection Protocols

Gas chromatography is a common method for the analysis of DHP in various matrices.

  • Principle: The sample is volatilized and injected into the head of a chromatographic column. The compound is transported through the column by an inert gas mobile phase. Separation is achieved based on the differential partitioning of DHP between the mobile phase and the stationary phase in the column.

  • Sample Preparation: Typically involves solvent extraction (e.g., with petroleum ether in hexane) from the sample matrix (air, water, soil, etc.).

  • Instrumentation & Conditions (Typical):

    • Injector: Split/splitless, operated at a high temperature (e.g., 250-280°C).

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5).

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100°C and ramping to 300°C.

    • Detector: An Electron Capture Detector (ECD) is highly sensitive for phthalates, though a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be used for detection and confirmation. The minimum detectable concentration with an ECD can be as low as 0.001 µg/m³.

HPLC is used for analyzing DHP, particularly in aqueous samples.

  • Principle: A liquid solvent (mobile phase) containing the sample is forced under high pressure through a column packed with a solid adsorbent material (stationary phase). DHP is separated based on its affinity for the stationary phase.

  • Instrumentation & Conditions (Typical):

    • Column: A reverse-phase column, such as an octadecyltrichlorosilane (B89594) (C18) bonded stationary phase, is commonly used.

    • Mobile Phase: A gradient system, often starting with a high percentage of water and transitioning to a high percentage of an organic solvent like methanol (B129727) or acetonitrile.

    • Detector: A UV detector is typically used, as the benzene (B151609) ring in the phthalate structure absorbs UV light.

    • Sample Preparation: DHP can be adsorbed from water samples onto the C18 stationary phase and then eluted with the mobile phase gradient.

Toxicology Profile

This compound exhibits a range of toxicological effects, primarily observed in animal studies at high doses. It has low acute toxicity but raises concerns regarding reproductive, developmental, and liver toxicity with repeated exposure.

Acute and Local Toxicity

DHP has low acute oral and dermal toxicity. Studies in rabbits showed it caused minimal skin and eye irritation, and it did not induce skin sensitization in guinea pigs or humans.

Systemic and Organ-Specific Toxicity

The liver, kidneys, and reproductive system are the primary target organs for DHP toxicity.

Table 2: Summary of Toxicological Endpoints for this compound

Endpoint Species Dose/Concentration Observed Effects Reference(s)
Repeat Dose Toxicity (Oral) Rat LOAEL: 222-750 mg/kg/day Liver (hepatocyte enlargement) and kidney changes.
Repeat Dose Toxicity (Oral) Rat NOAEL: 50-168 mg/kg/day No adverse effects observed.
Hepatotoxicity Male F344 Rat 1,000 & 2,000 mg/kg/day for 26 weeks Increased liver weight, hepatocyte hypertrophy, increased serum liver enzymes (AST, ALT, ALP, GGT), induction of pre-neoplastic foci.
Reproductive Toxicity (Male) Rat 7.2 mmol/kg/day for 4 days Testicular atrophy, increased urinary zinc excretion, decreased testicular zinc.
Reproductive Toxicity (Male) Rat 1,000 & 2,000 mg/kg/day for 26 weeks Decreased absolute and relative prostate weights. No testicular histopathological alterations.
Developmental Toxicity (Di-isoheptyl phthalate) Rat 750 mg/kg/day (gavage, GD 6-20) Increased resorptions, reduced fetal weight, skeletal and visceral malformations (including ectopic testes).
Developmental Toxicity (Di-isoheptyl phthalate) Rat NOEL: 300 mg/kg/day No effect level in the developmental toxicity study.
Genotoxicity/Carcinogenicity In vitro Not specified Non-genotoxic in bacterial mutation and cytogenetic tests.
Carcinogenicity Rat 1,000 & 2,000 mg/kg/day for 26 weeks Induces liver pre-neoplastic foci, suggesting potential as a genotoxic carcinogen in the rat liver.

Note: Some data is for the structurally similar Di-isoheptyl phthalate (DIHP) and is included for context where DHP-specific data is limited.

Endocrine Disruption and Mechanism of Action

The hepatotoxicity of DHP is linked to its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα in rodent liver leads to a cascade of events including hepatocyte proliferation, peroxisome proliferation, and alterations in lipid metabolism, which over time can contribute to the development of liver tumors. This mechanism is considered a key event in the mode of action for liver carcinogenesis by many phthalates in rodents.

G DHP This compound (DHP) PPARa PPARα Activation DHP->PPARa GeneExp Altered Gene Expression (Lipid Metabolism, Cell Cycle) PPARa->GeneExp Perox Peroxisome Proliferation GeneExp->Perox CellProlif Hepatocyte Proliferation GeneExp->CellProlif Apoptosis Decreased Apoptosis GeneExp->Apoptosis OxStress Oxidative Stress Perox->OxStress Hepatomegaly Hepatomegaly (Liver Enlargement) CellProlif->Hepatomegaly Preneoplastic Pre-neoplastic Foci OxStress->Preneoplastic Apoptosis->Hepatomegaly Hepatomegaly->Preneoplastic Tumor Hepatocellular Tumors (Rodents) Preneoplastic->Tumor G DHP This compound (DHP) MHP Monoheptyl Phthalate (MHP) DHP->MHP Phase I: Hydrolysis (Esterases/Lipases) Feces Fecal Excretion DHP->Feces Oxidation Side-chain Oxidation (ω, ω-1 hydroxylation, carboxylation) MHP->Oxidation Phase I Conjugation Glucuronidation MHP->Conjugation Phase II MHP->Feces Oxidized_Metabolites Oxidized MHP Metabolites (e.g., Hydroxy-MHP, Carboxy-MHP) Oxidation->Oxidized_Metabolites Oxidized_Metabolites->Conjugation Phase II Urine Urinary Excretion Oxidized_Metabolites->Urine Glucuronides MHP-Glucuronide & Oxidized MHP-Glucuronides Conjugation->Glucuronides Glucuronides->Urine

References

Diheptyl Phthalate and its Endocrine Disrupting Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptyl phthalate (B1215562) (DHP), a plasticizer used to enhance the flexibility of polymers, has come under scrutiny for its potential endocrine-disrupting capabilities. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption pathways of DHP and its isomers. While research specifically on diheptyl phthalate is less extensive than for other phthalates like DEHP, existing studies on DHP isomers, such as di-isoheptyl phthalate (DIHP) and di(5-methylhexyl) phthalate (DMHP), provide valuable insights into its toxicological profile. This document summarizes key findings on its metabolism, interaction with nuclear receptors, and downstream effects on reproductive and developmental endpoints. It includes quantitative data from in vivo studies, detailed experimental protocols for key assays, and visualizations of the pertinent biological pathways.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. This compound (DHP) refers to a group of isomers of phthalic acid esters with a seven-carbon alkyl chain. Due to their widespread use, human exposure to phthalates is ubiquitous, raising concerns about their potential adverse health effects, particularly their ability to interfere with the endocrine system. This guide focuses on the endocrine-disrupting mechanisms of this compound, drawing from studies on DHP and its isomers to provide a detailed technical resource for the scientific community.

Metabolism of this compound

The metabolism of this compound is a critical factor in its toxicokinetics and biological activity. In vivo studies on a DHP isomer, di(5-methylhexyl) phthalate (DMHP), in rats have elucidated the primary metabolic pathway.

Following oral administration, DMHP is rapidly absorbed and subsequently metabolized. The initial step involves hydrolysis of the diester to its monoester, mono-5-methylhexyl phthalate (MMHP). This monoester undergoes further oxidation to form several hydroxylated and carboxylated metabolites. The major urinary metabolites identified in rats are 5-hydroxy-5-methylhexyl phthalate, 6-hydroxy-5-methylhexyl phthalate, 5-carboxyhexyl phthalate, and 3-carboxypropyl phthalate. A significant portion of the administered dose is excreted in the urine and feces.[1]

DHP This compound (DHP) MHP Monoheptyl Phthalate (MHP) DHP->MHP Hydrolysis (Esterases) Oxidative_Metabolites Oxidative Metabolites (e.g., hydroxylated and carboxylated MHP) MHP->Oxidative_Metabolites Oxidation (CYP450 enzymes) Excretion Excretion (Urine, Feces) MHP->Excretion Glucuronide_Conjugates Glucuronide Conjugates Oxidative_Metabolites->Glucuronide_Conjugates Glucuronidation (UGTs) Glucuronide_Conjugates->Excretion

Figure 1: Generalized metabolic pathway of this compound in rats.

Interaction with Nuclear Receptors and Signaling Pathways

The endocrine-disrupting effects of phthalates are primarily mediated through their interaction with nuclear receptors, leading to altered gene expression and subsequent physiological changes.

Androgen Receptor (AR) Signaling

Studies on various phthalates suggest a common mechanism of anti-androgenicity. While direct binding data for this compound to the androgen receptor is limited, a highly sensitive reporter gene assay found that DHP had no effect on the activity of the human androgen receptor (hAR).[2] This suggests that DHP itself may not be a direct antagonist of the androgen receptor.

However, in vivo studies with the isomer di-isoheptyl phthalate (DIHP) demonstrate clear anti-androgenic effects. Gestational exposure to DIHP in rats resulted in a dose-dependent reduction in fetal testicular testosterone (B1683101) production.[3][4] This was accompanied by the downregulation of several genes crucial for steroidogenesis, including StAR (Steroidogenic Acute Regulatory Protein) and Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1).[5] The IC50 for the suppression of serum testosterone by DIHP was determined to be 384 mg/kg/day in male pups.[6] Furthermore, a 26-week oral toxicity study of this compound in male rats showed a significant decrease in absolute and relative prostate weights at doses of 1,000 and 2,000 mg/kg/day, which is indicative of anti-androgenic activity.[7]

DIHP Di-isoheptyl Phthalate (DIHP) StAR_Cyp11a1 Steroidogenic Genes (e.g., StAR, Cyp11a1) DIHP->StAR_Cyp11a1 Downregulates expression Leydig_Cell Testicular Leydig Cell Testosterone_Production Testosterone Production StAR_Cyp11a1->Testosterone_Production Androgen_Dependent_Tissues Androgen-Dependent Tissues (e.g., Prostate) Testosterone_Production->Androgen_Dependent_Tissues Adverse_Outcomes Adverse Reproductive Outcomes (e.g., reduced prostate weight, decreased anogenital distance) Androgen_Dependent_Tissues->Adverse_Outcomes

Figure 2: Proposed anti-androgenic pathway of Di-isoheptyl Phthalate.

Estrogen Receptor (ER) Signaling

Similar to the androgen receptor, direct interaction studies for this compound with estrogen receptors are sparse. A reporter gene assay indicated that DHP had no effect on the activities of human estrogen receptor alpha (hERα) and beta (hERβ).[2] This suggests that DHP is not a direct estrogen receptor agonist or antagonist.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Some phthalates are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which plays a role in lipid metabolism and can lead to liver effects. A 26-week oral toxicity study identified this compound as a PPARα agonist.[7] In this study, DHP administration to rats led to significant increases in liver weight and histopathological changes consistent with PPARα activation, such as hepatocyte hypertrophy.[7]

DHP This compound (DHP) Hepatocyte Hepatocyte PPARa PPARα Hepatocyte->PPARa Activates Target_Genes PPARα Target Genes PPARa->Target_Genes Induces transcription Liver_Effects Liver Effects (Hepatocyte hypertrophy, increased liver weight) Target_Genes->Liver_Effects

Figure 3: this compound activation of the PPARα signaling pathway in the liver.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies on di-isoheptyl phthalate (DIHP) and this compound (DHP).

Table 1: Dose-Response Data from a Two-Generation Reproductive Toxicity Study of Di-isoheptyl Phthalate (DIHP) in Rats [8][9]

EndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAEL
Parental Systemic Toxicity 64-168222-750Histopathological changes in liver and kidney
Fertility (F1 Generation) 227-750419-1360Decreased reproductive organ weight
Developmental Toxicity (F2) 64-168222-750Decreased anogenital distance in male offspring

Table 2: Effects of Di-isoheptyl Phthalate (DIHP) on Testosterone Production in Male Rat Pups [6]

ParameterValueUnits
IC50 for serum testosterone suppression 384mg/kg/day
LOAEL for decreased serum testosterone 100mg/kg/day
LOAEL for increased fetal Leydig cell cluster size 10mg/kg/day
LOAEL for increased multinucleated gonocytes 100mg/kg/day

Table 3: Effects of this compound (DHP) in a 26-Week Oral Toxicity Study in Male Rats [7]

Dose (mg/kg/day)Observation
1,000 and 2,000Significant decrease in absolute and relative prostate weights
1,000 and 2,000Significant increase in absolute and relative liver weights
1,000 and 2,000Histopathological evidence of hepatocyte hypertrophy

Experimental Protocols

Two-Generation Reproductive Toxicity Study of Di-isoheptyl Phthalate (DIHP)
  • Test Substance: Di-isoheptyl phthalate (DIHP)

  • Vehicle: Diet

  • Animal Model: Sprague-Dawley rats

  • Experimental Design: F0 parental animals were administered DIHP in their diet at concentrations of 1000, 4500, and 8000 ppm for a pre-mating period, during mating, gestation, and lactation. The F1 generation was selected from these litters and continued on the same dietary concentrations. The F1 animals were then mated to produce the F2 generation.

  • Parameters Evaluated:

    • Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), organ weights (liver, kidney, reproductive organs), and histopathology.

    • Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, nipple retention, age at sexual maturation (vaginal opening in females, balanopreputial separation in males), and post-mortem examinations for developmental abnormalities.

  • Data Analysis: Statistical analysis was performed to determine No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for various endpoints.[8][9]

F0_Generation F0 Generation (Parental) F0_Dosing DIHP in Diet (1000, 4500, 8000 ppm) F0_Generation->F0_Dosing Endpoints Evaluate Reproductive and Developmental Endpoints F0_Generation->Endpoints F0_Mating Mating F0_Dosing->F0_Mating F1_Litters F1 Litters F0_Mating->F1_Litters F1_Selection Select F1 Offspring F1_Litters->F1_Selection F1_Litters->Endpoints F1_Dosing Continue DIHP Diet F1_Selection->F1_Dosing F1_Mating Mating F1_Dosing->F1_Mating F2_Litters F2 Litters F1_Mating->F2_Litters F2_Litters->Endpoints

Figure 4: Experimental workflow for a two-generation reproductive toxicity study.

Fetal Testosterone Production Assay
  • Test Substance: Di-isoheptyl phthalate (DIHP)

  • Vehicle: Corn oil

  • Animal Model: Pregnant Sprague-Dawley rats

  • Experimental Design: Pregnant dams were administered DIHP by oral gavage at doses of 0, 10, 100, 500, and 1,000 mg/kg/day from gestational day 12 to 21. On gestational day 21, male fetuses were collected.

  • Testosterone Measurement: Blood was collected from the fetuses to measure serum testosterone levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Gene Expression Analysis: Testes were collected for RNA extraction and quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of steroidogenesis-related genes, including Lhcgr, Star, Cyp11a1, Hsd3b1, Cyp17a1, and Hsd17b3.[6]

26-Week Oral Toxicity Study of this compound (DHP)
  • Test Substance: this compound (DHP)

  • Vehicle: Not specified, administered via gavage

  • Animal Model: Male F344 rats

  • Experimental Design: Rats were administered DHP by oral gavage at doses of 0 (control), 1,000, or 2,000 mg/kg/day for 26 weeks.

  • Parameters Evaluated: Body weight, food and water consumption, clinical chemistry, organ weights (liver, prostate), and histopathology of the liver and testes. Immunohistochemical analysis for markers of cell proliferation (PCNA) and pre-neoplastic lesions (GST-P) in the liver was also performed.[7]

Conclusion

The available evidence indicates that this compound and its isomers are endocrine disruptors, with the most pronounced effects observed on the male reproductive system. Di-isoheptyl phthalate has been shown to be a potent anti-androgenic compound, primarily by inhibiting testicular testosterone production through the downregulation of key steroidogenic genes, rather than by direct androgen receptor antagonism. This compound also demonstrates liver toxicity, likely mediated through the activation of PPARα. While direct interactions with estrogen and androgen receptors appear to be minimal for the parent compound, the in vivo data clearly demonstrate endocrine-disrupting activity, which may be attributable to its metabolites or to indirect mechanisms. Further research is warranted to fully elucidate the binding affinities of DHP and its metabolites to a broader range of nuclear receptors and to explore the potential for endocrine disruption in other hormonal axes.

References

Diheptyl Phthalate: An In-depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptyl phthalate (B1215562) (DHpP), a member of the phthalate ester family of compounds, has been utilized as a plasticizer to impart flexibility and durability to various polymeric materials. As with other phthalates, DHpP is not chemically bound to the polymer matrix, leading to its potential release into the environment throughout the product lifecycle. Understanding the environmental fate and degradation of DHpP is crucial for assessing its potential ecological risks and for the development of environmentally benign alternatives. This technical guide provides a comprehensive overview of the current scientific understanding of DHpP's behavior in the environment, with a focus on its degradation pathways, quantitative data, and the experimental methodologies used for its study.

Physicochemical Properties of Diheptyl Phthalate

A substance's environmental fate is largely governed by its inherent physical and chemical properties. These properties influence its distribution between environmental compartments such as air, water, soil, and biota. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C22H34O4--INVALID-LINK--
Molecular Weight 362.5 g/mol --INVALID-LINK--
Water Solubility Low (specific value not readily available)[General Phthalate Information]
Vapor Pressure 2.07 x 10^-6 mm Hg at 25°C--INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient) Estimated at 7.6--INVALID-LINK--
Henry's Law Constant 3.5 x 10^-6 atm-m³/mol (estimated)--INVALID-LINK--

Environmental Fate and Transport

The environmental distribution of this compound is dictated by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient (Log Kow) suggest a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues.

Soil and Sediment:

Atmosphere:

With a low vapor pressure, DHpP is considered a semi-volatile organic compound (SVOC). In the atmosphere, it is expected to exist in both the vapor phase and adsorbed to particulate matter. The atmospheric fate is primarily governed by photochemical reactions.

Water:

In aquatic environments, DHpP will predominantly be associated with suspended solids and sediment. Volatilization from water surfaces is expected to be a slow process, with estimated half-lives of 20 days in a model river and 150 days in a model lake.[1] However, this process is likely attenuated by adsorption to particulate matter.

Bioaccumulation:

The high Log Kow of DHpP suggests a significant potential for bioaccumulation in aquatic organisms. However, metabolic processes can reduce the extent of bioaccumulation. Bioconcentration factor (BCF) values for a mixture of di(heptyl,nonyl,undecyl)phthalate were found to be low, in the range of 0.9 to 16.7, suggesting that bioconcentration in aquatic organisms may be low.[1]

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is considered a major pathway for the environmental degradation of phthalate esters. The general mechanism involves the stepwise hydrolysis of the ester bonds by microbial enzymes, such as esterases and lipases.

The proposed biodegradation pathway for this compound, based on the degradation of other phthalates, is as follows:

  • Initial Hydrolysis: this compound is first hydrolyzed to monoheptyl phthalate (MHpP) and heptanol.

  • Second Hydrolysis: Monoheptyl phthalate is further hydrolyzed to phthalic acid and another molecule of heptanol.

  • Aromatic Ring Cleavage: Phthalic acid, a central intermediate in the degradation of many phthalates, can then be further metabolized by microorganisms. Under aerobic conditions, phthalic acid is typically hydroxylated and subsequently undergoes ring cleavage to form aliphatic compounds that can enter central metabolic pathways like the Krebs cycle. Under anaerobic conditions, the pathway can proceed via decarboxylation to benzoyl-CoA.

Biodegradation_Pathway DHpP This compound (DHpP) MHpP Monoheptyl Phthalate (MHpP) + Heptanol DHpP->MHpP Esterase/Lipase PA Phthalic Acid + Heptanol MHpP->PA Esterase/Lipase Intermediates Aromatic Intermediates PA->Intermediates Dioxygenase TCA TCA Cycle (Mineralization) Intermediates->TCA Further Metabolism

Photodegradation

In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 22 hours.[1] DHpP contains chromophores that can absorb sunlight at wavelengths greater than 290 nm, suggesting that direct photolysis may also contribute to its degradation in the environment.[1]

Hydrolysis

Abiotic hydrolysis of this compound is generally a slow process under environmentally relevant pH conditions. The estimated hydrolysis half-lives are 3.4 years at pH 7 and 130 days at pH 8.[1] This indicates that hydrolysis is not a significant degradation pathway compared to biodegradation.

Quantitative Degradation Data

Quantitative data on the degradation of this compound are limited. Most available data are estimations or from studies on mixtures of phthalates.

Degradation ProcessParameterValueEnvironmental CompartmentReference
Biodegradation Half-life (for di(heptyl,nonyl,undecyl)phthalate mixture)6 - 8 daysRiver water[1]
Atmospheric Photodegradation Half-life (vapor-phase reaction with OH radicals)22 hoursAtmosphere[1]
Hydrolysis Half-life (pH 7)3.4 yearsWater[1]
Hydrolysis Half-life (pH 8)130 daysWater[1]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not well-documented in publicly available literature. However, standardized methods for assessing the environmental fate and toxicity of chemicals, such as those from the Organisation for Economic Co-operation and Development (OECD), are applicable. Below are conceptual workflows for key experimental studies.

Biodegradation in Soil

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect and Characterize Soil DHpP_Spiking Spike Soil with DHpP Soil_Collection->DHpP_Spiking Microcosm Set up Soil Microcosms (Control and DHpP-treated) DHpP_Spiking->Microcosm Incubate Incubate under Controlled Conditions (Temperature, Moisture) Microcosm->Incubate Sampling Periodic Sampling Incubate->Sampling Extraction Solvent Extraction of DHpP and Metabolites Sampling->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data Calculate Degradation Rate and Half-life Analysis->Data

A typical soil biodegradation study would involve treating soil samples with a known concentration of DHpP and monitoring its disappearance over time. Key parameters to control include temperature, moisture content, and aeration. The concentration of DHpP and its potential metabolites, such as monoheptyl phthalate and phthalic acid, would be measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Aquatic Toxicity Testing

Aquatic_Toxicity_Workflow cluster_setup Test Setup cluster_exposure Exposure cluster_observation Observation and Analysis Organisms Select Test Organism (e.g., Daphnia magna, Zebrafish) Test_Solutions Prepare a Range of DHpP Concentrations Organisms->Test_Solutions Exposure_Chambers Expose Organisms in Test Chambers Test_Solutions->Exposure_Chambers Monitor_Conditions Monitor Water Quality Parameters (pH, Temperature, DO) Exposure_Chambers->Monitor_Conditions Endpoint_Observation Observe Endpoints (e.g., Mortality, Reproduction, Growth) Monitor_Conditions->Endpoint_Observation Data_Analysis Determine EC50/LC50 Values Endpoint_Observation->Data_Analysis

Aquatic toxicity tests are essential for determining the potential harm of DHpP to aquatic life. Standardized tests, such as those using the water flea (Daphnia magna) or zebrafish (Danio rerio), are commonly employed. These tests involve exposing the organisms to a series of DHpP concentrations and observing specific endpoints like mortality, immobilization, or reproductive success. The results are typically expressed as the median effective concentration (EC50) or median lethal concentration (LC50).

Conclusion

This compound, like other phthalate esters, is subject to environmental degradation, with biodegradation being the most significant pathway. Its high potential for sorption to soil and sediment and low water solubility limit its mobility in the environment. While its bioaccumulation potential is predicted to be high based on its Log Kow, metabolic processes may reduce its actual bioconcentration in organisms. Quantitative data on the degradation rates and toxicity of DHpP are still limited, and further research is needed to fully characterize its environmental risk profile. The use of standardized testing protocols is crucial for generating reliable and comparable data on the environmental fate and effects of this compound.

References

Solubility of Diheptyl phthalate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Diheptyl Phthalate (B1215562) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Diheptyl phthalate, with its large non-polar alkyl chains and a polar aromatic ester core, exhibits a nuanced solubility profile. It is generally characterized as having low solubility in water and good solubility in non-polar organic solvents.[1][2]

Qualitative Solubility of this compound

While precise quantitative data is limited, the following table summarizes the qualitative solubility of this compound in various organic solvents based on available information.

Solvent ClassSpecific SolventSolubilityReference
Hydrocarbons
BenzeneSoluble[3]
TolueneSoluble[3]
PetrolSoluble[3]
KeroseneSoluble
Mineral OilsSoluble
Chlorinated Solvents ChloroformSlightly Soluble
Alcohols MethanolSlightly Soluble
EthanolHighly Soluble
Ethers General EthersExpected to be solubleGeneral chemical principles
Ketones General KetonesExpected to be solubleGeneral chemical principles
Esters General EstersSolublePhthalate esters are generally soluble in other esters

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for generating reliable solubility data. The following methodologies are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

General Experimental Workflow

The determination of solubility in organic solvents typically follows a systematic approach to ensure accuracy and reproducibility. The workflow diagram below illustrates the key steps involved.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Material Procurement (this compound, Solvents) B Purity Analysis of Materials A->B C Solvent Degassing (optional) B->C D Preparation of Supersaturated Solution (Solute + Solvent) C->D E Equilibration (Constant Temperature Stirring/Shaking) D->E F Phase Separation (Centrifugation/Filtration) E->F G Aliquoting of Saturated Solution F->G H Quantitative Analysis (e.g., GC-MS, HPLC) G->H I Data Processing and Calculation H->I J Final Solubility Data I->J Report Results

Caption: A logical workflow for the experimental determination of solubility.

Key Methodologies

1. Flask Method (Shake-Flask Method)

This is a widely used technique for determining the solubility of substances.

  • Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

  • Apparatus:

    • Constant temperature water bath or incubator

    • Mechanical shaker or magnetic stirrer

    • Glass flasks with stoppers

    • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

    • Analytical balance

    • Volumetric glassware

    • Analytical instrument (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC))

  • Procedure:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass flask.

    • Seal the flask and place it in a constant temperature bath equipped with a shaker or stirrer.

    • Agitate the mixture for a sufficient period to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

    • Once equilibrium is achieved, cease agitation and allow the solution to stand at the constant temperature to allow for phase separation.

    • Carefully separate the saturated solution from the undissolved this compound by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

    • Accurately dilute an aliquot of the clear, saturated solution with the pure solvent.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as GC-MS or HPLC.

    • Calculate the original solubility based on the dilution factor.

2. Column Elution Method

This method is suitable for substances with low to moderate solubility.

  • Principle: The solvent is passed through a column packed with an inert support material coated with an excess of this compound. The eluate is collected, and the concentration is measured until it becomes constant, indicating saturation.

  • Apparatus:

    • Glass column with a stopcock

    • Inert support material (e.g., glass beads, celite)

    • Constant temperature jacket for the column

    • Pump for controlled solvent delivery

    • Fraction collector

    • Analytical instrument (GC-MS or HPLC)

  • Procedure:

    • Prepare the column by packing it with the inert support material that has been coated with an excess of this compound.

    • Maintain the column at a constant temperature using a water jacket.

    • Pump the organic solvent through the column at a slow, constant flow rate.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of this compound in each fraction.

    • Continue the elution until the concentration of this compound in the eluate reaches a plateau, which represents the saturation solubility.

Analytical Techniques for Concentration Measurement

The accurate determination of this compound concentration is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.

  • GC-MS: This technique offers high sensitivity and selectivity. A specific mass-to-charge ratio (m/z) ion unique to this compound is monitored for quantification.

  • HPLC: Typically coupled with a UV detector, HPLC is also a robust method for quantifying this compound. The wavelength for detection should be optimized for maximum absorbance.

For both methods, a calibration curve must be prepared using standard solutions of this compound of known concentrations in the solvent of interest.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can be used to predict activity coefficients, which are then used to calculate solubility. The UNIFAC model breaks down molecules into their constituent functional groups and uses experimentally derived interaction parameters between these groups to predict the properties of mixtures. While powerful, the accuracy of such predictions depends on the availability and quality of the group interaction parameters.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its solubility behavior, which in turn influences its applications and environmental fate.

G cluster_properties Physicochemical Properties cluster_solubility Solubility Behavior cluster_implications Implications A Molecular Structure (Aromatic Ring, Alkyl Chains, Ester Groups) B Polarity (Low overall polarity) A->B A->B C Intermolecular Forces (van der Waals, Dipole-Dipole) A->C A->C D Low Aqueous Solubility B->D B->D E High Solubility in Non-polar Organic Solvents B->E B->E C->D C->D C->E C->E G Environmental Fate (Partitioning into soil/sediment) D->G D->G F Applications (e.g., Plasticizer in PVC) E->F E->F H Drug Formulation (Solvent selection for delivery) E->H E->H

Caption: Relationship between properties, solubility, and implications.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains sparse, the qualitative information and the detailed experimental and theoretical frameworks presented here offer valuable tools for researchers, scientists, and drug development professionals. The generation of precise solubility data through standardized experimental protocols is a critical step for the informed use of this important industrial chemical.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of Diheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of diheptyl phthalate (B1215562). It includes detailed experimental protocols for its synthesis and analysis, and explores its metabolic pathways and interactions with key cellular signaling cascades.

Molecular Structure and Isomers

Diheptyl phthalate (DHP) is a diester of phthalic acid with the general chemical formula C₂₂H₃₄O₄ and a molecular weight of approximately 362.5 g/mol .[1][2] The core structure consists of a benzene (B151609) ring with two adjacent carboxylate groups, which are esterified with two heptyl alcohol molecules. The complexity of DHP arises from the numerous structural isomers of the heptyl (C₇H₁₅OH) side chains.[3]

The term "this compound" can refer to a variety of compounds depending on the isomeric form of the heptyl groups. The most common isomer is di-n-heptyl phthalate (DnHP) , where both alkyl chains are linear heptyl groups.[1] However, numerous branched isomers exist, arising from the various structural isomers of heptanol (B41253).

There are four primary straight-chain isomers of heptanol (1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol) and a multitude of branched-chain isomers, including methylhexanols, ethylpentanols, and dimethylpentanols.[4] Consequently, this compound can exist as a complex mixture of these isomers. A commercially important example is diisoheptyl phthalate (DIHP) , which is typically a mixture of compounds, predominantly consisting of various isoheptyl esters of phthalic acid, such as bis(5-methylhexyl) phthalate. Another example is di-(2-propylheptyl) phthalate (DPHP), derived from the branched alcohol 2-propylheptanol.

The specific isomerism of the alkyl chains significantly influences the physicochemical properties and biological activity of the this compound molecule.

Structural Isomers of Heptanol

The diversity of this compound isomers stems from the various structural isomers of heptanol. Some of the common heptanol isomers include:

  • Straight-chain isomers:

    • 1-Heptanol

    • 2-Heptanol

    • 3-Heptanol

    • 4-Heptanol

  • Branched-chain isomers (Examples):

    • 2-Methyl-1-hexanol

    • 3-Methyl-1-hexanol

    • 4-Methyl-1-hexanol

    • 5-Methyl-1-hexanol

    • 2-Ethyl-1-pentanol

    • 2-Propyl-1-butanol

Each of these alcohols can be used in the esterification process to produce a specific this compound isomer.

Physicochemical Properties

The physicochemical properties of this compound vary depending on the specific isomer. The data presented below is for di-n-heptyl phthalate, the most well-characterized isomer.

PropertyValueReference
Molecular Formula C₂₂H₃₄O₄
Molecular Weight 362.50 g/mol
CAS Number 3648-21-3
IUPAC Name diheptyl benzene-1,2-dicarboxylate
Appearance Colorless to pale yellow, oily liquid
Density ~0.988 g/cm³ at 25°C
Boiling Point 195 °C at 0.04 mmHg
Melting Point < -40 °C
Flash Point 211.3 ± 8.5 °C
Water Solubility Very low
Refractive Index n20/D 1.485

Experimental Protocols

Synthesis of this compound Isomers

A general method for the synthesis of this compound isomers is the esterification of phthalic anhydride (B1165640) with the corresponding heptanol isomer. The reaction typically proceeds in two stages: a rapid, non-catalytic formation of the monoester, followed by a slower, catalyzed conversion to the diester.

Materials:

  • Phthalic anhydride

  • Appropriate heptanol isomer (e.g., n-heptanol, 2-propylheptanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or an organometallic catalyst (e.g., tetrabutyl titanate)

  • Solvent (optional, e.g., toluene (B28343) to aid in azeotropic removal of water)

  • Sodium bicarbonate or sodium carbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure (General):

  • Monoester Formation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using azeotropic removal of water), combine phthalic anhydride and a slight molar excess of the heptanol isomer. Heat the mixture with stirring. The formation of the monoester is typically rapid and occurs as the phthalic anhydride dissolves.

  • Diester Formation: Once the monoester is formed, add the catalyst to the reaction mixture. Increase the temperature to promote the second esterification reaction. The reaction temperature can range from 130 to 240°C depending on the catalyst and reactants.

  • Water Removal: Continuously remove the water formed during the reaction using the Dean-Stark trap or by operating under a partial vacuum to drive the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is close to zero.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid catalyst by washing with a sodium bicarbonate or sodium carbonate solution.

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Methods for Isomer Separation and Quantification

The analysis of this compound and its isomers is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS is a powerful technique for the separation and identification of this compound isomers.

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Mass spectrometer detector (Electron Ionization - EI)

Typical GC-MS Parameters:

  • Injector Temperature: 280-300°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60-100°C, hold for 1-2 minutes

    • Ramp: 10-20°C/min to 300-320°C

    • Final hold: 5-10 minutes

  • MS Detector:

    • Ion Source Temperature: 230-250°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

    • For quantification, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic fragment ion at m/z 149 (phthalic anhydride ion) and molecular ions if present.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., hexane, dichloromethane).

  • For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

HPLC with UV detection is another common method for the analysis of phthalates.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18 or Phenyl-Hexyl)

Typical HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: 0.5-1.5 mL/min

  • Column Temperature: 30-40°C

  • Detection Wavelength: 225-230 nm

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

Biological Pathways and Signaling

This compound, like other high-molecular-weight phthalates, undergoes metabolism in the body and can interact with various cellular signaling pathways.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver and intestines. The general pathway involves two main phases.

  • Phase I: Hydrolysis: The diester is first hydrolyzed by esterases and lipases to its monoester, monoheptyl phthalate, and a molecule of heptanol.

  • Phase I: Oxidation: The monoheptyl phthalate can then undergo further oxidation of the alkyl chain, leading to the formation of hydroxylated and carboxylated metabolites, such as monohydroxyheptyl phthalate, mono-oxoheptyl phthalate, and monocarboxyhexyl phthalate.

  • Phase II: Conjugation: The monoester and its oxidative metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then excreted in the urine.

Metabolic_Pathway DHP This compound MHP Monoheptyl Phthalate DHP->MHP Hydrolysis (Esterases, Lipases) Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxy, Oxo, Carboxy) MHP->Oxidative_Metabolites Oxidation (CYP450 enzymes) Glucuronide_Conjugates Glucuronide Conjugates MHP->Glucuronide_Conjugates Glucuronidation Oxidative_Metabolites->Glucuronide_Conjugates Glucuronidation Excretion Urinary Excretion Glucuronide_Conjugates->Excretion

Metabolic pathway of this compound.
Interaction with Nuclear Receptors

Phthalate monoesters, the primary metabolites of this compound, are known to be biologically active and can interact with nuclear receptors, acting as endocrine-disrupting chemicals. Two key receptor families involved are the Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR).

Phthalate monoesters can act as ligands for PPARs, particularly PPARα and PPARγ. This interaction can lead to the activation or inhibition of target gene expression, affecting processes such as lipid metabolism, inflammation, and reproductive function.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHP Monoheptyl Phthalate PPAR PPARα / PPARγ MHP->PPAR Binding & Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Biological_Effects Altered Lipid Metabolism & Reproductive Function Target_Genes->Biological_Effects

Activation of PPAR signaling by monoheptyl phthalate.

Some phthalate metabolites have been shown to activate the AhR signaling pathway. Upon binding to the AhR in the cytoplasm, the complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Xenobiotic Response Elements - XREs) to regulate the expression of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHP Monoheptyl Phthalate AhR AhR MHP->AhR Binds to AhR_MHP_complex AhR-MHP Complex AhR->AhR_MHP_complex ARNT_cyto ARNT AhR_ARNT_complex AhR-ARNT Heterodimer ARNT_cyto->AhR_ARNT_complex AhR_MHP_complex->AhR_ARNT_complex Translocates & Dimerizes with ARNT XRE XRE (DNA) AhR_ARNT_complex->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induces Cellular_Response Altered Cellular Metabolism & Response Target_Genes->Cellular_Response

Activation of AhR signaling by monoheptyl phthalate.

Conclusion

This compound represents a complex class of compounds with a wide range of structural isomers, each potentially possessing unique physicochemical and biological properties. Understanding the specific isomeric composition is crucial for accurately assessing its environmental fate, toxicological profile, and potential impact on human health. The provided experimental protocols offer a foundation for the synthesis and analysis of these compounds, while the outlined biological pathways highlight their interactions with key cellular signaling networks, providing a basis for further research into their mechanisms of action. This guide serves as a valuable resource for professionals in research and drug development engaged in the study of phthalates and their biological implications.

References

Endocrine Disrupting Effects of Diheptyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diheptyl phthalate (B1215562) (DHP), a plasticizer used to enhance the flexibility of polymers, has come under scrutiny for its potential endocrine-disrupting properties. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of DHP on the endocrine system. Drawing from in vivo, in vitro, and in silico studies, this document details the impact of DHP and its isomers on reproductive health, developmental processes, and hormonal signaling pathways. Particular emphasis is placed on its anti-androgenic activity, effects on steroidogenesis, and potential interactions with nuclear receptors. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining experimental methodologies, and visualizing the molecular mechanisms of DHP-induced endocrine disruption.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Diheptyl phthalate (DHP) refers to a group of isomers of phthalic acid esters with a seven-carbon alkyl chain. The two most common isomers are di-n-heptyl phthalate (DnHP) and di-isoheptyl phthalate (DIHP). Due to their widespread use, there is growing concern about their potential to leach into the environment and subsequent human exposure, which has prompted investigations into their biological effects. As endocrine-disrupting chemicals (EDCs), phthalates can interfere with the body's hormonal systems, leading to adverse health outcomes. This guide focuses specifically on the endocrine-disrupting effects of this compound, summarizing the available scientific evidence.

In Vivo Effects of this compound

Animal studies are crucial for understanding the potential health risks of chemical exposure in humans. Several in vivo studies have investigated the effects of DHP isomers on the endocrine and reproductive systems.

Di-n-heptyl phthalate (DnHP)

Studies on DnHP have demonstrated its potential to adversely affect the male reproductive system.

  • Testicular Effects: Oral administration of DnHP to young male rats at a dose of 7.2 mmol/kg/day for four days resulted in testicular atrophy. This was accompanied by an increase in urinary zinc excretion and a decrease in testicular zinc content, suggesting a disruption of essential mineral homeostasis in the testes[1].

  • Developmental Effects: In a developmental toxicity study, pregnant Sprague-Dawley rats were exposed to DnHP at doses of 0.25, 0.50, or 1 g/kg/day from gestation day 6 to 20. While there were no significant effects on maternal weight gain or fetal viability, a significant increase in the incidence of rudimentary lumbar ribs was observed at all dose levels. Furthermore, at the highest dose of 1 g/kg/day, a significant decrease in the anogenital distance (AGD) of male fetuses was noted, a common indicator of anti-androgenic effects during development[2].

Di-isoheptyl phthalate (DIHP)

DIHP has been the subject of more extensive toxicological evaluation, with studies demonstrating clear endocrine-disrupting and reproductive effects.

  • Developmental Toxicity: A study in Sprague-Dawley rats exposed to DIHP by oral gavage on gestational days 6-20 reported significant developmental toxicity at a dose of 750 mg/kg/day. These effects included increased resorptions, reduced fetal weight, and an increased incidence of skeletal and visceral malformations, including ectopic testes[3][4]. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in this study was 300 mg/kg/day[3].

  • Reproductive Toxicity: A two-generation reproductive toxicity study in rats, where DIHP was administered in the diet at concentrations of 1000, 4500, and 8000 ppm, revealed significant reproductive effects in the highest dose group. In the F1 generation, these effects included reduced anogenital distance, delayed balanopreputial separation, increased incidence of thoracic nipples, testicular abnormalities, and reduced weights of testes and accessory reproductive organs. Furthermore, testicular sperm counts and daily sperm production were significantly decreased, leading to reduced fertility. The overall NOAEL for reproductive toxicity was determined to be in the range of 64-168 mg/kg/day.

  • Effects on Fetal Steroidogenesis: Gestational exposure to DIHP in rats has been shown to inhibit fetal testicular steroidogenesis. A study reported that DIHP significantly lowered serum testosterone (B1683101) levels and down-regulated the expression of genes involved in steroidogenesis (Lhcgr, Star, Cyp11a1, Hsd3b1, Cyp17a1, and Hsd17b3) and testis descent (Insl3) in fetal testes. The Lowest-Observed-Adverse-Effect Level (LOAEL) for these effects was 10 mg/kg.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from in vivo studies on the endocrine-disrupting effects of this compound isomers.

Table 1: Developmental and Reproductive Toxicity of Di-isoheptyl Phthalate (DIHP) in Rats

EndpointSpecies/SexDosing RegimenDoseEffectReference
ResorptionsRat/FemaleGavage, GD 6-20750 mg/kg/dayIncreased
Fetal WeightRat/Male & FemaleGavage, GD 6-20750 mg/kg/dayReduced
Malformations (skeletal, visceral)Rat/Male & FemaleGavage, GD 6-20750 mg/kg/dayIncreased
Anogenital DistanceRat/Male (F1)Dietary, 2-generation8000 ppmReduced
Testicular AbnormalitiesRat/Male (F1)Dietary, 2-generation8000 ppmIncreased
Testicular Sperm CountRat/Male (F1)Dietary, 2-generation8000 ppmReduced
FertilityRat/Male & Female (F1)Dietary, 2-generation8000 ppmReduced
Serum TestosteroneRat/Fetal MaleGavage, GD 14-19≥ 10 mg/kgReduced
Steroidogenic Gene ExpressionRat/Fetal MaleGavage, GD 14-19≥ 10 mg/kgDown-regulated

Table 2: Developmental Toxicity of Di-n-heptyl Phthalate (DnHP) in Rats

EndpointSpecies/SexDosing RegimenDoseEffectReference
Rudimentary Lumbar RibsRat/Male & FemaleGavage, GD 6-20≥ 0.25 g/kg/dayIncreased
Anogenital DistanceRat/MaleGavage, GD 6-201 g/kg/dayReduced

In Vitro and In Silico Evidence

While in vivo studies provide organism-level data, in vitro and in silico approaches offer insights into the molecular mechanisms of DHP's endocrine-disrupting activity.

In Vitro Studies

Data from in vitro assays specifically for this compound are limited. However, some studies on phthalates as a class provide context for DHP's potential mechanisms.

  • Receptor Interaction: One study has suggested that DHP acts as an antagonist for the estrogen receptor α (ERα) and the androgen receptor (AR). This antagonistic activity indicates that DHP can bind to these receptors and block the action of endogenous hormones.

In Silico Studies

Computational toxicology provides a means to predict the interaction of chemicals with biological targets.

  • Receptor Binding: Molecular docking studies have been conducted on various phthalates to predict their binding affinity to nuclear receptors. An in silico study that included di-n-heptyl phthalate (DnHP) investigated its interaction with corticosteroid-binding globulin (CBG). The study found that DnHP could interact with 10-19 amino acid residues within the binding pocket of CBG, with a significant overlap with the binding site of the endogenous ligand, cortisol. This suggests a potential for DnHP to interfere with cortisol transport and homeostasis. While specific docking studies for DHP with the androgen and estrogen receptors are not extensively reported, studies on the structurally similar DEHP have shown that it and its metabolites can bind to the ligand-binding pocket of the androgen receptor and progesterone (B1679170) receptor, suggesting a potential for receptor-mediated endocrine disruption.

Mechanisms of Endocrine Disruption

The primary mechanism by which this compound is thought to exert its endocrine-disrupting effects is through the disruption of steroidogenesis, particularly androgen biosynthesis. This is supported by both in vivo findings of reduced testosterone levels and anti-androgenic effects, and by inference from in vitro and in silico studies on related phthalates.

Inhibition of Steroidogenesis

The reduction in fetal testicular testosterone production observed after exposure to DIHP is a key indicator of disrupted steroidogenesis. This is likely due to the down-regulation of genes encoding crucial enzymes and proteins in the steroidogenic pathway.

G cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Pregnenolone Pregnenolone StAR->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B1 CYP17A1 CYP17A1 Androstenedione Androstenedione CYP17A1->Androstenedione Progesterone->CYP17A1 HSD17B3 HSD17B3 Androstenedione->HSD17B3 Testosterone Testosterone HSD17B3->Testosterone DHP DHP DHP->StAR Inhibition DHP->CYP17A1 Inhibition DHP->HSD17B3 Inhibition

Caption: Putative mechanism of DHP-induced inhibition of testosterone synthesis.

Nuclear Receptor Interaction

Phthalates can act as agonists or antagonists of nuclear receptors, thereby interfering with normal hormonal signaling.

  • Androgen Receptor Antagonism: The observed anti-androgenic effects of DHP, such as reduced anogenital distance in male offspring, strongly suggest that it can interfere with androgen receptor signaling. This could occur through direct binding to the androgen receptor and blocking its activation by testosterone.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Many phthalates and their metabolites are known to activate PPARs, which are nuclear receptors involved in lipid metabolism and other cellular processes. While direct evidence for DHP is limited, activation of PPARs by phthalates has been linked to testicular toxicity.

G cluster_receptor Nuclear Receptor Interaction DHP DHP AR Androgen Receptor DHP->AR Antagonizes Gene_Expression Androgen-responsive Gene Expression AR->Gene_Expression Regulates Testosterone Testosterone Testosterone->AR Binds & Activates Biological_Effect Male Sexual Development Gene_Expression->Biological_Effect Leads to

Caption: Conceptual model of DHP's anti-androgenic action via androgen receptor antagonism.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of endocrine-disrupting chemicals. The Organization for Economic Co-operation and Development (OECD) has established a series of test guidelines for this purpose.

In Vivo Developmental and Reproductive Toxicity Studies

The in vivo studies on DHP isomers generally follow protocols similar to the OECD Test Guidelines for developmental toxicity (TG 414) and two-generation reproductive toxicity (TG 416).

  • Test Species: Typically, the rat (e.g., Sprague-Dawley strain) is used.

  • Administration: The test substance is usually administered by oral gavage or in the diet.

  • Dosing Period: For developmental toxicity studies, dosing typically occurs during the period of major organogenesis (e.g., gestation days 6-20 in rats). For two-generation studies, dosing is continuous throughout pre-mating, mating, gestation, and lactation for both the F0 and F1 generations.

  • Endpoints:

    • Maternal: Clinical observations, body weight, food consumption, and post-mortem examination of reproductive organs.

    • Developmental/Reproductive: Number of implantations, resorptions, live and dead fetuses, fetal body weight, external, visceral, and skeletal examinations of fetuses, anogenital distance, nipple retention, age at puberty (vaginal opening, balanopreputial separation), estrous cyclicity, sperm parameters, and fertility indices.

    • Hormonal: Measurement of serum hormone levels (e.g., testosterone, estradiol (B170435), LH, FSH) in dams and offspring.

    • Gene Expression: Analysis of the expression of key genes in target tissues (e.g., testes, ovaries, pituitary) using methods like quantitative real-time PCR (qPCR).

G cluster_workflow In Vivo Reproductive Toxicity Study Workflow start Acclimatization of Animals dosing Dosing with DHP (e.g., gavage, diet) start->dosing mating Mating dosing->mating gestation Gestation Period mating->gestation necropsy_dam Dam Necropsy (GD 20) gestation->necropsy_dam Developmental Tox. parturition Parturition gestation->parturition Reproductive Tox. fetal_exam Fetal Examination (external, visceral, skeletal) necropsy_dam->fetal_exam lactation Lactation Period parturition->lactation weaning Weaning of F1 Offspring lactation->weaning f1_endpoints F1 Endpoint Assessment (AGD, puberty, etc.) weaning->f1_endpoints f1_mating F1 Mating f1_endpoints->f1_mating f2_generation F2 Generation Assessment f1_mating->f2_generation

Caption: Generalized workflow for a two-generation reproductive toxicity study.

In Vitro H295R Steroidogenesis Assay (OECD TG 456)

This assay is used to screen for chemicals that affect the production of testosterone and estradiol.

  • Cell Line: Human adrenocortical carcinoma cell line (H295R).

  • Culture: Cells are cultured in a multi-well plate format.

  • Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Hormone Measurement: After exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Hormone production is expressed as a fold change relative to a solvent control.

Conclusion

The available scientific evidence indicates that this compound, including its isomers DnHP and DIHP, possesses endocrine-disrupting properties. The primary mode of action appears to be the disruption of steroidogenesis, leading to anti-androgenic effects. In vivo studies have demonstrated adverse effects on male reproductive development in rodents, including testicular atrophy, reduced anogenital distance, and impaired sperm production. Developmental toxicity, including fetal malformations, has also been observed at high doses. While in vitro and in silico data for DHP are less extensive compared to other phthalates like DEHP, the existing evidence and structural similarities suggest that DHP likely interacts with nuclear receptors such as the androgen receptor and potentially PPARs.

For professionals in research, drug development, and regulatory toxicology, this guide highlights the need for further investigation into the specific molecular mechanisms of DHP's action, particularly through targeted in vitro assays and comprehensive in silico modeling. A more complete understanding of the dose-response relationships and signaling pathways affected by DHP is crucial for accurate risk assessment and the development of safer alternatives.

References

Methodological & Application

Application Notes: Extraction of Diheptyl Phthalate from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diheptyl phthalate (B1215562) (DHP) is a member of the phthalic acid esters (PAEs) class of compounds, widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their extensive use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, leading to contamination of soil, water, and air.[1] The analysis of DHP in soil is crucial for environmental monitoring, human health risk assessment, and understanding its fate and transport in terrestrial ecosystems.[2]

The primary challenges in quantifying phthalates in environmental matrices include potential background contamination from laboratory equipment and solvents, and interference from the complex soil matrix.[2][3][4][5] Therefore, robust and reliable extraction and cleanup procedures are essential for accurate determination.

This document provides detailed protocols for various extraction methods for DHP from soil samples, followed by analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Extraction Techniques

Several methods are employed for the extraction of phthalates from solid matrices like soil. The choice of method often depends on factors such as required efficiency, sample throughput, solvent consumption, and available instrumentation.

  • Soxhlet Extraction: A classical and robust technique that ensures thorough extraction through continuous cycling of a warm solvent.[6][7] While effective, it is time-consuming and requires large volumes of solvent.[6]

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the extraction process.[8] This method is significantly faster and generally uses less solvent than Soxhlet extraction.[6][9]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample mixture in a closed vessel, accelerating the extraction process. MAE is known for its high speed and efficiency, and reduced solvent consumption.[10][11][12]

  • Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent usage and extraction time compared to traditional methods.[3][13]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a single, two-step process. Originally developed for pesticide residue analysis, it has been adapted for phthalates.[3][14] It involves an initial solvent extraction and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Analytical Determination

Following extraction and cleanup, the determination of DHP is predominantly performed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). GC-MS provides excellent separation of complex mixtures and definitive identification and quantification of target analytes based on their mass spectra.[15][16]

Experimental Workflow and Method Selection

The general workflow for analyzing DHP in soil involves several key stages, from initial sample collection to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sampling Soil Sampling Homogenize Air Dry, Sieve (<2mm) & Homogenize Sampling->Homogenize Extraction Extraction (e.g., UAE, Soxhlet, MAE) Homogenize->Extraction Cleanup Extract Cleanup (e.g., SPE, Florisil) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Quantification & Data Interpretation GCMS->Data

Caption: General experimental workflow for diheptyl phthalate analysis in soil.

Selecting the most appropriate extraction technique is critical for achieving reliable results. The following diagram illustrates a logical approach to method selection based on common laboratory constraints and objectives.

Method_Selection start Select Extraction Method d1 High Sample Throughput? start->d1 d2 Minimize Solvent Consumption? d1->d2 No m_quechers QuEChERS d1->m_quechers Yes d3 Minimize Time? d2->d3 No m_mae MAE / ASE d2->m_mae Yes d4 Standard/Reference Method Required? d3->d4 No m_uae UAE d3->m_uae Yes m_soxhlet Soxhlet d4->m_soxhlet Yes d4->m_uae No

Caption: Decision tree for selecting a suitable soil extraction method.

Quantitative Data Summary

The performance of various extraction methods for phthalates from soil is summarized below. Note that data is often reported for a range of phthalates, including but not limited to DHP.

Extraction MethodTypical Solvent(s)Recovery (%)RSD (%)LOD / LOQ (µg/kg)
QuEChERS Dichloromethane/n-hexane, n-hexane/acetone (B3395972)70.0 - 117.90.67 - 4.62LOD: 0.91 - 67.0, LOQ: 2.7 - 200.9
Ultrasonic-Assisted Extraction (UAE) Acetone/Hexane (B92381) (1:1)72.9 - 106.2< 14.3LOD: 0.1 - 0.5
Microwave-Assisted Extraction (MAE) Acetonitrile (B52724)84 - 115< 8LOD: 1.24 - 3.15 (µg/L in extract)
Soxhlet Extraction n-Hexane, Acetone/Hexane90 - 110Not SpecifiedLOQ: ~10
Accelerated Solvent Extraction (ASE) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data compiled from multiple sources for various phthalates.[3][11][17]

Detailed Experimental Protocols

1. General Sample Preparation

This protocol is a prerequisite for all subsequent extraction methods.

  • Drying: Air-dry the soil sample in a well-ventilated area, shielded from direct sunlight and potential sources of contamination, until a constant weight is achieved. Alternatively, freeze-dry the sample.

  • Sieving: Gently disaggregate the dried soil and pass it through a 2-mm stainless steel sieve to remove stones, roots, and other debris.[18]

  • Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.

  • Moisture Content: Determine the moisture content by drying a small subsample at 105°C overnight. This is used to report final concentrations on a dry weight basis.[7]

  • Storage: Store the prepared sample in a clean glass container with a PTFE-lined cap at 4°C until extraction.

2. Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Sample Weighing: Weigh 5-10 g of the prepared soil sample into a glass centrifuge tube.

  • Fortification (QC): For quality control (matrix spike/matrix spike duplicate), spike the sample with a known amount of DHP standard solution.

  • Solvent Addition: Add 20-30 mL of an appropriate extraction solvent, commonly a 1:1 (v/v) mixture of acetone and n-hexane.[19]

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[19]

  • Centrifugation: Centrifuge the sample at approximately 2,500 rpm for 10 minutes to separate the soil from the solvent extract.

  • Extraction Collection: Carefully decant the supernatant into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the supernatants.

  • Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The extract is now ready for cleanup.

3. Protocol: Soxhlet Extraction (Modified from EPA Method 3540C)

  • Sample Preparation: Mix 10 g of the prepared soil sample with an equal amount of anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.[7]

  • Thimble Loading: Place the mixture into a cellulose (B213188) extraction thimble. Add a surrogate or matrix spike standard directly onto the sample if required.[7]

  • Apparatus Setup: Place the thimble into the Soxhlet extractor. Add approximately 300 mL of the extraction solvent (e.g., 1:1 acetone/hexane) and a few boiling chips to a 500-mL round-bottom flask and connect it to the Soxhlet apparatus.[7]

  • Extraction: Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[7]

  • Cooling and Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a volume of about 1-2 mL.

  • Solvent Exchange: The extract may be solvent-exchanged to a solvent compatible with the subsequent cleanup and analytical steps (e.g., hexane).

4. Protocol: Microwave-Assisted Extraction (MAE)

  • Sample Weighing: Weigh 2-5 g of the prepared soil sample into a microwave extraction vessel.

  • Solvent Addition: Add 25-30 mL of acetonitrile to the vessel.[10][11]

  • Extraction Program: Seal the vessel and place it in the microwave extractor. A typical program involves ramping the temperature to 100-110°C over 5-10 minutes and holding for 15-20 minutes.

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove particulates. The extract is now ready for analysis or cleanup.

5. Protocol: QuEChERS-Style Extraction

  • Hydration & Extraction: Place 5 g of prepared soil into a 50 mL centrifuge tube. Add 5 mL of ultrapure water and vortex to create a slurry.[3] Add 10 mL of an extraction solvent (e.g., dichloromethane/n-hexane 1:1).[3]

  • Salting Out: Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shaking & Centrifugation: Cap the tube tightly and shake vigorously for 1-2 minutes. Centrifuge at 3000-4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 5 mL) of the upper organic layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. A common mixture for soil is 750 mg MgSO₄ and 250 mg of a sorbent like C18 or Primary Secondary Amine (PSA).[3]

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.

  • Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

6. General Protocol: Extract Cleanup (Solid-Phase Extraction)

This step is often necessary to remove co-extracted matrix components that can interfere with GC-MS analysis.

  • Column Preparation: Prepare a solid-phase extraction (SPE) column by packing a glass column with 5-10 g of activated Florisil, topped with about 1 cm of anhydrous sodium sulfate. Pre-rinse the column with the elution solvent.

  • Sample Loading: Carefully load the concentrated extract (from UAE, Soxhlet, etc.) onto the top of the column.

  • Elution: Elute the phthalates from the column using an appropriate solvent or solvent mixture (e.g., a mixture of hexane and diethyl ether). The optimal solvent must be determined experimentally.

  • Collection & Concentration: Collect the eluate and concentrate it to a final volume of 1.0 mL for GC-MS analysis.

7. General Protocol: GC-MS Analysis

  • Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., HP-5MS, Rtx-440) and a mass spectrometer.[15][16]

  • Injection: Inject 1 µL of the final extract into the GC inlet, typically in splitless mode.

  • GC Conditions: Use a temperature program to separate the analytes. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 300°C and hold for 5-10 minutes.

  • MS Conditions: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[20] The characteristic m/z 149 ion is a common quantifier for many phthalates.[15]

  • Quantification: Create a calibration curve using external standards of DHP at various concentrations to quantify the amount in the sample.

References

Application Notes and Protocols for In Vitro Toxicology of Diheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptyl phthalate (B1215562) (DHpP), a plasticizer used to enhance the flexibility of various polymer products, is a member of the phthalate ester family of chemicals. Due to its widespread use, human exposure is common, raising concerns about its potential adverse health effects. In vitro toxicology assays are crucial tools for assessing the cytotoxic, genotoxic, and endocrine-disrupting potential of DHpP, providing valuable data for risk assessment and regulatory decision-making. These application notes provide a summary of available in vitro toxicological data for diheptyl phthalate and detailed protocols for key assays.

Data Presentation

The following tables summarize the available quantitative in vitro toxicology data for this compound and its metabolites. It is important to note that "di-hexyl phthalate" (DHP) as described in some studies is understood to be di-n-heptyl phthalate based on the chemical context.

Table 1: Estrogenic Activity of Di-n-heptyl Phthalate (DHpP)

Assay TypeCell LineEndpointConcentrationResultReference
Estrogen Receptor (ER) Competitive Ligand-Binding AssayRat Uterine ERER BindingNot specifiedWeak competition with 17β-estradiol[1]
Gene Expression Assay (transient transfection)MCF-7Luciferase Activity10 µM20% activity compared to 10 nM 17β-estradiol[1]
Gene Expression Assay (stable transfection)HeLaLuciferase ActivityNot specifiedNo significant response[1]
Yeast-Based Gene Expression AssaySaccharomyces cerevisiae (PL3)ER-mediated viability10 µMNo significant response[1]

Note: Di-iso-heptyl phthalate showed no significant responses in any of the above in vitro assays[1].

Table 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Activity of Mono-isoheptyl Phthalate (MIHP)

Assay TypeReceptorCell LineEndpointEffective Concentration (EC)ResultReference
Trans-activation AssayMouse PPARα3T3-L1 fibroblastsLuciferase Activity≥ 100 µMDose-dependent increase[2]
Trans-activation AssayHuman PPARα3T3-L1 fibroblastsLuciferase Activity≥ 100 µMDose-dependent increase[2]
Trans-activation AssayMouse PPARγ3T3-L1 fibroblastsLuciferase Activity≥ 100 µMDose-dependent increase[2]
Trans-activation AssayHuman PPARγ3T3-L1 fibroblastsLuciferase Activity≥ 100 µMDose-dependent increase[2]

Experimental Protocols

Cytotoxicity Assessment: Neutral Red Uptake Assay

This protocol describes a common method for assessing the cytotoxicity of a test compound by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DHpP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Neutral Red solution (0.5% in PBS)

  • Destain solution (1% acetic acid, 50% ethanol (B145695) in water)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Exposure: Prepare a stock solution of DHpP in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.

  • Remove the seeding medium from the cells and replace it with 100 µL of medium containing the various concentrations of DHpP. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Neutral Red Staining: After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 3 hours at 37°C.

  • Dye Extraction: After incubation, remove the Neutral Red medium, and wash the cells once with PBS. Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess the potential of a chemical to induce chromosomal damage.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA) (for lymphocytes)

  • Cytochalasin B

  • This compound (DHpP)

  • Dimethyl sulfoxide (DMSO)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (methanol:acetic acid, 3:1)

  • Giemsa stain

  • Microscope slides

Protocol:

  • Cell Culture and Treatment: Culture the cells in appropriate medium. For lymphocytes, stimulate with PHA for 48 hours before treatment.

  • Add DHpP at various concentrations to the cell cultures. Include a vehicle control (DMSO) and a positive control (e.g., mitomycin C).

  • Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting and Slide Preparation: Harvest the cells by centrifugation.

  • Resuspend the cells in a hypotonic solution to swell the cytoplasm.

  • Fix the cells with a freshly prepared fixative.

  • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring: Stain the slides with Giemsa.

  • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a light microscope.

Endocrine Disruption: Estrogen Receptor (ER) Transactivation Assay

This assay determines if a chemical can activate the estrogen receptor, leading to the expression of a reporter gene.

Materials:

  • MCF-7 human breast cancer cell line (ER-positive)

  • Phenol (B47542) red-free DMEM

  • Charcoal-stripped Fetal Bovine Serum (cs-FBS)

  • Estrogen receptor reporter plasmid (e.g., ERE-tk-luc)

  • Transfection reagent

  • This compound (DHpP)

  • 17β-estradiol (E2) (positive control)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Culture: Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% cs-FBS.

  • Transfection: Seed the cells in a 24-well plate. Transfect the cells with the ERE-tk-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Exposure: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DHpP or E2. Include a vehicle control.

  • Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Express the results as a fold induction over the vehicle control.

Endocrine Disruption: PPARγ Activation Assay

This protocol assesses the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Materials:

  • A suitable cell line (e.g., 3T3-L1 preadipocytes)

  • DMEM

  • Fetal Bovine Serum (FBS)

  • PPARγ reporter plasmid (e.g., PPRE-luc)

  • Transfection reagent

  • Mono-heptyl phthalate (MHpP) or this compound (DHpP)

  • Rosiglitazone (positive control)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Culture and Transfection: Culture 3T3-L1 cells and transfect them with the PPRE-luc reporter plasmid.

  • Compound Exposure: Expose the transfected cells to various concentrations of the test compound (MHpP or DHpP) and rosiglitazone.

  • Incubate for 24-48 hours.

  • Luciferase Assay: Perform the luciferase assay as described in the ER transactivation assay protocol.

  • Data Analysis: Analyze the data to determine the fold induction of luciferase activity compared to the vehicle control.

Mandatory Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay Neutral Red Assay seed_cells Seed HepG2 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with DHpP prepare_dilutions Prepare DHpP serial dilutions prepare_dilutions->treat_cells incubate_exposure Incubate for 24-72h treat_cells->incubate_exposure add_nr Add Neutral Red solution incubate_nr Incubate for 3h add_nr->incubate_nr destain Destain and extract dye incubate_nr->destain read_plate Read absorbance at 540 nm destain->read_plate end_node End read_plate->end_node start Start start->seed_cells

Caption: Workflow for the Neutral Red Uptake Cytotoxicity Assay.

Genotoxicity_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis culture_cells Culture lymphocytes/cell line add_dhpp Add DHpP and Cytochalasin B culture_cells->add_dhpp harvest Harvest cells hypotonic_tx Hypotonic treatment harvest->hypotonic_tx fixation Fix cells hypotonic_tx->fixation prepare_slides Prepare microscope slides stain Stain with Giemsa prepare_slides->stain score Score micronuclei stain->score end_node End score->end_node start Start start->culture_cells

Caption: Workflow for the In Vitro Micronucleus Genotoxicity Assay.

Endocrine_Disruption_Signaling cluster_er Estrogen Receptor Pathway cluster_ppar PPAR Pathway DHpP This compound ER Estrogen Receptor (ER) DHpP->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Reporter Gene Expression ERE->Gene_Expression Induces MIHP Mono-isoheptyl Phthalate PPAR PPARγ MIHP->PPAR Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPAR->PPRE Binds to PPAR_Gene_Expression Reporter Gene Expression PPRE->PPAR_Gene_Expression Induces

Caption: Signaling Pathways for DHpP Endocrine Disruption.

References

Application Notes and Protocols: Diheptyl Phthalate as a Plasticizer in PVC Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptyl phthalate (B1215562) (DHP), a phthalic acid ester, is utilized as a plasticizer to enhance the flexibility and workability of polyvinyl chloride (PVC). Plasticizers function by embedding themselves between the polymer chains of PVC, which reduces the intermolecular forces and thereby lowers the glass transition temperature (Tg), transitioning the material from a rigid to a more pliable state.[1] The selection of a specific plasticizer is critical as it influences the final properties of the PVC product, including its mechanical strength, durability, and the potential for the plasticizer to migrate out of the polymer matrix.[2]

Concerns regarding the environmental and health impacts of some commonly used phthalates have prompted research into the specific characteristics of various phthalate esters. While extensive quantitative data on the performance of diheptyl phthalate in PVC is not widely available in publicly accessible literature, its properties can be inferred from studies on structurally similar phthalates such as di(2-ethylhexyl) phthalate (DEHP) and di(2-propylheptyl) phthalate (DPHP). These compounds are often used as benchmarks in plasticizer studies.[3]

These application notes provide a comprehensive overview of the methodologies used to evaluate this compound as a plasticizer in PVC, with comparative data from other relevant phthalates to serve as a reference for experimental design.

Data Presentation: Comparative Performance of Phthalate Plasticizers in PVC

The following tables summarize typical quantitative data for commonly studied phthalate plasticizers in PVC. This data can be used as a benchmark for evaluating the performance of this compound.

Table 1: Mechanical Properties of PVC Plasticized with Phthalates

PropertyTest MethodPVC (unplasticized)PVC + DEHP (40 phr)PVC + DPHP (50 phr)Unit
Tensile StrengthASTM D638~50-60~20-30~23.5MPa
Elongation at BreakASTM D638<50~250-350~360%
100% ModulusASTM D638-~10-15~11.6MPa
HardnessASTM D2240~85-95 (Shore D)~70-80 (Shore A)85 (Shore A)Shore A/D
Glass Transition Temp (Tg)DSC/DMA~80-85~ -20 to -40~ -15°C

Note: phr = parts per hundred resin by weight. Data is compiled from various sources and represents typical values. Actual values will vary depending on the specific PVC resin, plasticizer concentration, and processing conditions.

Table 2: Leaching/Migration of Phthalates from PVC

PhthalateLeaching MediumTimeTemperatureLeaching Rate/AmountUnitReference
DEHPn-Hexane30 daysRoom Temp5.19–28.76 (wt% of PVC)% by weight
DEHPWater80 days20 °C~0.08-0.17 (% of initial content)%
DEHPPolysorbate 80 (1%)24 hours24 °C36µg/mL

Experimental Protocols

Protocol 1: Evaluation of Mechanical Properties of Plasticized PVC

Objective: To determine the effect of this compound on the tensile strength, elongation, and hardness of PVC.

Materials:

  • PVC resin

  • This compound (DHP)

  • Heat stabilizer (e.g., a mixed metal soap)

  • Lubricants (internal and external)

  • Two-roll mill

  • Compression molding press

  • Universal Testing Machine (UTM) with grips for tensile testing

  • Durometer (Shore A or D)

  • Specimen cutting die (ASTM D638 Type IV)

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, blend the PVC resin with the desired concentration of this compound (e.g., 30, 40, 50 phr), heat stabilizer (e.g., 2 phr), and lubricants.

    • Mill the compound until a homogenous sheet is formed.

  • Sheet Preparation:

    • Place the milled PVC sheet into a picture-frame mold.

    • Compression mold the sheet at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.

    • Cool the mold under pressure to room temperature.

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the molded sheet using the ASTM D638 Type IV die.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Tensile Testing:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the tensile strength at break, elongation at break, and modulus of elasticity.

  • Hardness Testing:

    • Use a durometer to measure the Shore hardness of the molded sheet according to ASTM D2240.

Protocol 2: Determination of this compound Leaching from PVC

Objective: To quantify the migration of this compound from PVC into a simulant fluid.

Materials:

  • PVC sheet plasticized with a known concentration of this compound

  • Food simulant (e.g., distilled water, 10% ethanol (B145695), or a fatty food simulant like olive oil or n-hexane)

  • Glass vials with PTFE-lined caps

  • Incubator or oven

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Internal standard (e.g., a deuterated phthalate)

Procedure:

  • Sample Preparation:

    • Cut the plasticized PVC sheet into known dimensions (e.g., 2 cm x 2 cm).

    • Clean the surface of the samples with a lint-free cloth and ethanol to remove any surface contamination.

    • Accurately weigh each sample.

  • Leaching Experiment:

    • Place a PVC sample into a glass vial.

    • Add a known volume of the food simulant to the vial, ensuring the sample is fully immersed.

    • Seal the vial and place it in an incubator at a controlled temperature (e.g., 40°C).

    • At specified time intervals (e.g., 1, 3, 7, 14 days), remove an aliquot of the simulant for analysis.

  • Sample Analysis (GC-MS):

    • To the collected aliquot, add a known amount of the internal standard.

    • Perform a liquid-liquid extraction if necessary to concentrate the analyte.

    • Inject the sample into the GC-MS system.

    • Identify and quantify the concentration of this compound based on its retention time and mass spectrum, using a pre-established calibration curve.

  • Data Reporting:

    • Calculate the amount of this compound leached per unit area of the PVC sample (e.g., in µg/cm²) or as a percentage of the initial plasticizer content.

Mandatory Visualizations

Experimental_Workflow_Mechanical_Properties cluster_compounding Compounding cluster_molding Sheet Preparation cluster_testing Testing PVC PVC Resin Mill Two-Roll Mill (160-170°C) PVC->Mill DHP This compound DHP->Mill Additives Stabilizers, Lubricants Additives->Mill Press Compression Molding (170-180°C, 10-15 MPa) Mill->Press Homogenous Compound Sheet Plasticized PVC Sheet Press->Sheet Specimen ASTM D638 Specimens Sheet->Specimen Die Cutting Durometer Durometer Sheet->Durometer UTM Universal Testing Machine Specimen->UTM Results Tensile Strength, Elongation, Hardness UTM->Results Durometer->Results

Caption: Workflow for Mechanical Property Evaluation of Plasticized PVC.

Experimental_Workflow_Leaching_Analysis cluster_leaching Leaching cluster_analysis Analysis PVC_Sample Plasticized PVC Sample (Known Dimensions) Vial Incubation Vial (e.g., 40°C) PVC_Sample->Vial Simulant Food Simulant Simulant->Vial Aliquot Aliquot of Simulant Vial->Aliquot Time Intervals Extraction Liquid-Liquid Extraction (optional) Aliquot->Extraction GCMS GC-MS Analysis Aliquot->GCMS Extraction->GCMS Quantification Quantification of Leached DHP GCMS->Quantification

Caption: Workflow for Leaching Analysis of this compound from PVC.

Signaling_Pathway_Plasticization PVC_Chains Rigid PVC Polymer Chains (Strong Intermolecular Forces) Interaction DHP molecules position between PVC chains PVC_Chains->Interaction DHP This compound (Plasticizer) DHP->Interaction Reduced_Forces Reduced Intermolecular Forces (Increased Free Volume) Interaction->Reduced_Forces Increased_Flexibility Increased Chain Mobility (Lower Tg) Reduced_Forces->Increased_Flexibility Flexible_PVC Flexible PVC Material Increased_Flexibility->Flexible_PVC

Caption: Mechanism of PVC Plasticization by this compound.

References

Application Note: Analysis of Diheptyl Phthalate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptyl phthalate (B1215562) (DHP) is a member of the phthalate ester family, a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to their widespread use, phthalates are found in a vast array of consumer products, including toys, food packaging, cosmetics, and medical devices. Because phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or evaporate into the environment, leading to human exposure.[1] Concerns over the potential endocrine-disrupting effects and other adverse health impacts of certain phthalates have led to increased scrutiny and regulation of their use in consumer goods. This application note provides a comprehensive overview of the analytical methodologies for the determination of diheptyl phthalate in various consumer products, with a focus on sample preparation and gas chromatography-mass spectrometry (GC-MS) analysis.

Data Presentation

The following table summarizes representative concentrations of various phthalates, including this compound (DHP), found in different consumer product categories. It is important to note that while analytical methods are capable of detecting DHP, publicly available quantitative data for DHP is less common compared to other regulated phthalates like DEHP and DBP.

Consumer Product CategoryMatrixPhthalateConcentration Range (µg/g)Reference
Children's ToysPVCDi(2-ethylhexyl) phthalate (DEHP)[2]
Children's ToysPVCDibutyl phthalate (DBP)[2]
Children's ToysPVCDiisononyl phthalate (DINP)2,180 - 142,000[2]
Children's Toys PVC This compound (DHP) Not specified [3]
Food Contact MaterialsCellulose PackagingDiisobutyl phthalate (DIBP)[4]
Food Contact MaterialsCellulose PackagingDibutyl phthalate (DBP)[4]
Food Contact MaterialsCellulose PackagingDi(2-ethylhexyl) phthalate (DEHP)[4]
CosmeticsNail PolishDibutyl phthalate (DBP)123 - 62,607[5]
CosmeticsFragrancesDiethyl phthalate (DEP)80 - 36,006[5]
CosmeticsVariousDi(2-ethylhexyl) phthalate (DEHP)0.578 - 25.8[5]

LOQ: Limit of Quantitation, LOD: Limit of Detection

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of this compound from a solid consumer product (e.g., a plastic toy) and a cosmetic product. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), which is a widely used and reliable method for phthalate analysis.[6]

Protocol 1: Analysis of this compound in Plastic Consumer Products (e.g., Toys)

This protocol is based on a solvent extraction method followed by GC-MS analysis, adapted from established methodologies for phthalate determination in polymers.[7][8]

1. Sample Preparation:

  • Cut a representative portion of the plastic sample into small pieces (approximately 2x2 mm).

  • Accurately weigh about 0.5 g of the cut plastic into a glass vial.

2. Extraction (Ultrasonic-Assisted Extraction):

  • Add 10 mL of a suitable organic solvent, such as dichloromethane (B109758) or a mixture of toluene (B28343) and dichloromethane (1:9 v/v), to the vial containing the sample.[9]

  • Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate the extraction of phthalates from the polymer matrix.[8][10]

  • After sonication, allow the solution to cool to room temperature.

3. Clean-up (optional, depending on matrix complexity):

  • For complex matrices, a clean-up step may be necessary to remove interfering substances. Gel permeation chromatography (GPC) is an effective technique for separating phthalates from high molecular weight polymer residues.[9]

4. Final Extract Preparation:

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane (B81311) or ethyl acetate) for GC-MS analysis.

  • Add an appropriate internal standard (e.g., benzyl (B1604629) benzoate) to the final extract to ensure accurate quantification.[3]

5. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be monitored (e.g., m/z 149, 167, 293).

6. Quantification:

  • Create a calibration curve using standard solutions of this compound at various concentrations.

  • Quantify the concentration of DHP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of this compound in Cosmetic Products

This protocol outlines a method for the extraction and analysis of DHP from cosmetic matrices.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the cosmetic product into a centrifuge tube.

2. Extraction:

  • Add 10 mL of a suitable solvent, such as hexane (B92381) or acetonitrile. The choice of solvent will depend on the cosmetic matrix (e.g., lotion, nail polish).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid components.

3. Final Extract Preparation:

  • Carefully transfer the supernatant (the liquid portion) to a clean vial.

  • If necessary, concentrate the extract using a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a solvent suitable for GC-MS analysis (e.g., ethyl acetate).

  • Add an internal standard for quantification.

4. GC-MS Analysis:

  • The GC-MS conditions can be similar to those described in Protocol 1. Adjustments to the temperature program may be necessary to optimize the separation of analytes from the cosmetic matrix components.

5. Quantification:

  • Follow the same quantification procedure as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound in consumer products.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Consumer Product (e.g., Plastic Toy) weigh Weighing sample->weigh solvent Add Solvent (e.g., Dichloromethane) weigh->solvent ultrasonication Ultrasonic Bath solvent->ultrasonication filtration Filtration ultrasonication->filtration concentration Concentration & Reconstitution filtration->concentration gcms GC-MS Analysis concentration->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for DHP analysis in plastics.

logical_relationship product Consumer Product (Plastic, Cosmetic, etc.) extraction Extraction of Phthalates product->extraction cleanup Sample Clean-up (Optional) extraction->cleanup analysis Instrumental Analysis (GC-MS) cleanup->analysis data Data Analysis & Quantification analysis->data

Caption: Logical steps in phthalate analysis from consumer goods.

References

Application Note: Quantification of Diheptyl Phthalate Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diheptyl phthalate (B1215562) (DHP) is a high molecular weight phthalate used as a plasticizer in various consumer products. Human exposure to DHP is a growing concern due to its potential endocrine-disrupting properties. Biomonitoring of DHP exposure is effectively achieved by measuring its metabolites in urine. This application note provides a detailed protocol for the quantification of three key DHP metabolites: Monohydroxyheptyl phthalate (MHHpP), mono-oxoheptyl phthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is sensitive, specific, and suitable for large-scale epidemiological studies.

Introduction

Phthalates are ubiquitous environmental contaminants that can leach from consumer products, leading to widespread human exposure.[1] High molecular weight phthalates like DHP are metabolized in the body before excretion.[2] The primary metabolic pathway involves hydrolysis to the monoester, followed by oxidative metabolism.[2][3] Therefore, measuring the urinary concentrations of these oxidative metabolites serves as a reliable biomarker of exposure.[4][5] This protocol details a robust LC-MS/MS method for the simultaneous quantification of MHHpP, MOHpP, and MCHxP in human urine. The method involves enzymatic deconjugation of the metabolites, followed by analysis using LC-MS/MS with isotope dilution for accurate quantification.[4][6]

Metabolic Pathway of Diheptyl Phthalate (DHP)

DHP, a high molecular weight phthalate, undergoes a two-phase metabolic process in the human body. Initially, it is hydrolyzed by lipases and esterases into its monoester, monoheptyl phthalate (MHP). Subsequently, MHP undergoes further oxidation to form more polar metabolites, including monohydroxyheptyl phthalate (MHHpP) and mono-oxoheptyl phthalate (MOHpP). Another oxidative metabolite, monocarboxyhexyl phthalate (MCHxP), is also formed.[2][4] It is important to note that while MHHpP and MOHpP are specific biomarkers for DHP exposure, MCHxP can also be a metabolite of other high-molecular-weight phthalates.[4][7] These metabolites are then conjugated with glucuronic acid to facilitate their excretion in urine.[1][2]

G DHP This compound (DHP) MHP Monoheptyl Phthalate (MHP) DHP->MHP Phase I: Hydrolysis (Lipases, Esterases) Oxidative_Metabolites Oxidative Metabolites MHP->Oxidative_Metabolites Phase I: Oxidation MHHpP Monohydroxyheptyl Phthalate (MHHpP) Oxidative_Metabolites->MHHpP MOHpP mono-oxoheptyl phthalate (MOHpP) Oxidative_Metabolites->MOHpP MCHxP monocarboxyhexyl phthalate (MCHxP) Oxidative_Metabolites->MCHxP Conjugated_Metabolites Glucuronidated Metabolites MHHpP->Conjugated_Metabolites Phase II: Glucuronidation MOHpP->Conjugated_Metabolites MCHxP->Conjugated_Metabolites Urine Excretion in Urine Conjugated_Metabolites->Urine

Caption: Metabolic pathway of this compound (DHP) in humans.

Experimental Protocol

This protocol is adapted from established methods for phthalate metabolite analysis.[4][8]

1. Materials and Reagents

  • Standards: Analytical standards of MHHpP, MOHpP, MCHxP, and their corresponding isotope-labeled internal standards (e.g., d4-MHHpP, d4-MOHpP, d4-MCHxP).

  • Enzyme: β-glucuronidase (from E. coli K12).

  • Buffer: 1 M Ammonium (B1175870) acetate (B1210297), pH 6.5.

  • Solvents: Acetonitrile (ACN) and water (LC-MS grade).

  • Urine Samples: Collected in pre-screened containers and stored at -20°C.[9]

2. Sample Preparation

  • Thaw urine samples to room temperature.

  • To 100 µL of urine in a clean tube, add 25 µL of β-glucuronidase in ammonium acetate buffer.[4]

  • Add the internal standard solution (e.g., 5-10 ng/mL final concentration).[4]

  • Vortex the mixture gently.

  • Incubate at 37°C for a minimum of 120 minutes to deconjugate the metabolites.[4]

  • After incubation, the sample is ready for direct injection or can be further purified using solid-phase extraction (SPE) if necessary, although modern LC-MS/MS systems often allow for direct analysis of diluted urine.[10][11]

G cluster_prep Sample Preparation Urine 1. 100 µL Urine Sample Enzyme 2. Add β-glucuronidase & Internal Standards Urine->Enzyme Incubate 3. Incubate at 37°C for ≥ 120 min Enzyme->Incubate Analysis 4. LC-MS/MS Analysis Incubate->Analysis

Caption: Experimental workflow for urine sample preparation.

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[12]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases: A gradient of water and acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Ionization Mode: Negative electrospray ionization (ESI-).[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for each analyte and internal standard.[12]

4. Quality Control and Calibration

  • Calibration Curve: Prepare a series of calibration standards in a matrix similar to the samples (e.g., synthetic urine or pooled urine with low levels of target analytes) with concentrations ranging from the limit of detection (LOD) to the expected upper range of sample concentrations.[4]

  • Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to monitor the accuracy and precision of the method.[13]

  • Blanks: Analyze method blanks to check for contamination.

Data Presentation

The following table summarizes the quantitative data for the target DHP metabolites from a representative study.[4][7]

MetaboliteAbbreviationLimit of Detection (LOD) (ng/mL)Geometric Mean (GM) Concentration (ng/mL) - 2000Geometric Mean (GM) Concentration (ng/mL) - 2018-2019
Monohydroxyheptyl phthalateMHHpP0.0130.380.59
mono-oxoheptyl phthalateMOHpP0.0130.190.03
monocarboxyhexyl phthalateMCHxP0.0132.011.31

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for quantifying DHP metabolites in human urine. The use of isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[6][12] The enzymatic deconjugation step is essential as the majority of phthalate metabolites are excreted in their glucuronidated form.[1]

The presented data indicates widespread exposure to DHP in the studied populations.[4][7] The differences in geometric mean concentrations between the two time points may reflect changes in the use and formulation of DHP in consumer products.[7]

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound metabolites in human urine using LC-MS/MS. The method is robust and suitable for biomonitoring studies aimed at assessing human exposure to DHP and investigating its potential health effects. The provided workflow and data serve as a valuable resource for researchers, scientists, and drug development professionals in the field of environmental health and toxicology.

References

Application Notes and Protocols for the Analysis of Diheptyl Phthalate in Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diheptyl phthalate (B1215562) (DHP) is a member of the phthalate ester family, a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to its widespread use in food packaging materials, processing equipment, and other consumer products, there is a potential for DHP to migrate into food products. As concerns over the potential endocrine-disrupting effects of phthalates continue to grow, robust and sensitive analytical methods for the determination of DHP in various food matrices are essential for ensuring food safety and protecting public health.

This document provides detailed application notes and protocols for the sample preparation and analysis of Diheptyl phthalate in food, intended for researchers, scientists, and professionals in the field of drug development and food safety.

Data Presentation: Quantitative Analysis of this compound in Food

The following table summarizes the reported concentrations of this compound (DHP) in various food products. It is important to note that the presence and concentration of DHP can vary significantly depending on the specific product, packaging, and processing methods.

Food CategorySpecific Food ProductMean Concentration (ng/g)Concentration Range (ng/g)Analytical Method
Dairy Products Milk-GC-MS
Cheese-GC-MS
Meat and Poultry Meat Products-GC-MS
Processed Meat-GC-MS
Edible Oils Various Edible Oils-Not specifically reported for DHP, but present in analyses of multiple phthalatesGC-MS, LC-MS/MS
Beverages Coffee-GC-MS
Bottled Drinks-Median: GC-MS
Processed Foods Baby Food-Median of total PAEs: 46.1GC-MS
Fast Food-Detected, but specific concentrations for DHP not detailedGC-MS

LOD: Limit of Detection. Data for related phthalates are included for context where specific DHP data is limited.

Experimental Protocols

Accurate determination of this compound in complex food matrices requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. The following are detailed protocols for common and effective sample preparation techniques.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for the extraction of a broad range of analytes from various food matrices. A modified QuEChERS protocol is suitable for the analysis of phthalates, including DHP.[1]

Protocol for Fatty Food Matrices (e.g., Cheese, Meat):

  • Sample Homogenization: Homogenize 5 grams of the food sample. For solid samples, cryogenic milling may be necessary.

  • Hydration (for dry samples): If the sample is dry (e.g., cereals), add 5 mL of ultrapure water and let it soak for 30 minutes.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA) sorbent, and 150 mg of C18 sorbent.

    • Vortex the tube for 1 minute.

  • Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane (B92381) or ethyl acetate) for GC-MS or LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective cleanup and pre-concentration technique for phthalate analysis, particularly for liquid samples or extracts from other primary extraction methods.

Protocol for Liquid Samples (e.g., Beverages, Milk):

  • Sorbent Selection: C18 or Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are commonly used for phthalate extraction.[2]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate (B1210297) through the SPE cartridge.

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the liquid food sample (e.g., 100 mL of a beverage) through the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum or by passing air through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained phthalates with a suitable organic solvent. A common elution solvent is 5-10 mL of ethyl acetate or a mixture of ethyl acetate and dichloromethane (B109758) (1:1, v/v).[2]

  • Final Extract Preparation:

    • Collect the eluate and evaporate it to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases. It is particularly useful for fatty food matrices.

Protocol for Edible Oils:

  • Sample Preparation: Dissolve 1 gram of the oil sample in 10 mL of n-hexane.

  • Extraction:

    • Transfer the hexane solution to a separatory funnel.

    • Add 10 mL of acetonitrile (saturated with n-hexane to prevent phase mixing).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The phthalates will partition into the lower acetonitrile layer.

  • Phase Separation: Drain the lower acetonitrile layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the hexane layer with another 10 mL of hexane-saturated acetonitrile to ensure complete recovery.

  • Combine and Concentrate:

    • Combine the acetonitrile extracts.

    • Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Solvent Exchange (if necessary): If the final analysis is by GC-MS, the solvent can be exchanged to a more suitable one like hexane or ethyl acetate by adding the desired solvent and continuing the evaporation to remove the acetonitrile.

Analytical Instrumentation

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound.

GC-MS Parameters:
  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[4]

  • Injection Mode: Splitless injection is preferred for trace analysis.

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound (m/z 149, 167, 279) should be monitored.

LC-MS/MS Parameters:
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly employed.[5]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for phthalates.

  • Mass Spectrometer:

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DHP need to be optimized. A common precursor ion is the protonated molecule [M+H]⁺.

Mandatory Visualization

DHP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Food Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (QuEChERS, SPE, or LLE) Homogenization->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GCMS_LCMS GC-MS or LC-MS/MS Analysis Cleanup->GCMS_LCMS DataAcquisition Data Acquisition GCMS_LCMS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis in food samples.

References

Application Notes and Protocols: Diheptyl Phthalate as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Diheptyl Phthalate (B1215562) (DHP) as a Certified Reference Material (CRM). DHP is a phthalate ester commonly used as a plasticizer in various polymers.[1] As a CRM, it serves as a high-purity standard for the accurate quantification of DHP in a variety of matrices, including environmental samples, food contact materials, and consumer products.

Properties and Specifications

Diheptyl Phthalate is a diester of phthalic acid and heptyl alcohol. As a certified reference material, it is produced and certified under ISO 17034 and ISO/IEC 17025 standards, ensuring traceability and accuracy for analytical applications.[2]

Table 1: General Properties of this compound

PropertyValue
Synonyms Phthalic acid diheptyl ester, Di-n-heptyl phthalate
CAS Number 3648-21-3
Linear Formula C₆H₄-1,2-[CO₂(CH₂)₆CH₃]₂
Molecular Weight 362.50 g/mol
Appearance Colorless to pale yellow, clear liquid
Boiling Point 195 °C at 0.04 mmHg
Density 0.988 g/mL at 25 °C
Refractive Index n20/D 1.485 (lit.)

Table 2: Specifications of this compound as a Certified Reference Material

ParameterSpecification
Purity (Assay) ≥97.0% (GC)
Format Neat (liquid)
Storage Temperature 2-30°C
Traceability Traceable to USP and Ph. Eur. standards may be available for pharmaceutical secondary standards.

Applications

This compound CRM is primarily used for the calibration of analytical instruments and for spiking samples in method validation to ensure the accuracy and reliability of results.

  • Environmental Monitoring: DHP is used as a standard to quantify its presence in environmental samples such as water and soil, where it may be found as a pollutant.

  • Food Safety and Quality Control: It is employed in the analysis of food contact materials like plastic packaging to ensure that the migration of DHP into food products does not exceed regulatory limits. Phthalates are known to be more prevalent in fatty foods.

  • Consumer Product Testing: DHP CRM is used to test for the presence and quantity of this plasticizer in various consumer goods, including toys, cosmetics, and medical devices.

  • Pharmaceutical Analysis: In the pharmaceutical industry, it can be used as a secondary standard for quality control and release testing of drug products where phthalates might be present as excipients or contaminants.

Experimental Protocols

The following are generalized protocols for the use of this compound CRM in common analytical applications. Researchers should adapt these protocols to their specific instrumentation and sample matrices.

Protocol for Quantification of this compound in Water Samples by GC-MS

This protocol outlines the use of DHP CRM for the analysis of water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of DHP CRM in a high-purity solvent such as hexane (B92381) or isooctane (B107328) (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from the expected limit of quantification to the upper end of the linear range of the instrument (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Collect 1 liter of the water sample in a clean glass container.

    • Spike the sample with an appropriate internal standard.

    • Adjust the pH of the sample to neutral.

    • Transfer the sample to a separatory funnel and add 60 mL of a suitable extraction solvent (e.g., dichloromethane).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh portions of the extraction solvent.

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Selected Ion Monitoring (SIM) for quantification of characteristic DHP ions (e.g., m/z 149, 167, 279).

  • Data Analysis:

    • Inject the prepared calibration standards to generate a calibration curve.

    • Inject the prepared sample extract.

    • Identify and quantify DHP in the sample by comparing its retention time and mass spectrum to that of the CRM. Calculate the concentration based on the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare DHP CRM Stock Solution B Create Calibration Standards A->B I Generate Calibration Curve B->I C Collect Water Sample D Spike with Internal Standard C->D E Liquid-Liquid Extraction D->E F Concentrate Extract E->F G GC-MS Injection F->G H Data Acquisition (SIM Mode) G->H J Quantify DHP in Sample H->J I->J

Caption: Workflow for DHP quantification in water by GC-MS.

Protocol for Quantification of this compound in Polymer Samples by LC-MS/MS

This protocol describes the use of DHP CRM for the analysis of polymer samples, such as those used in food contact materials, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of DHP CRM in a high-purity solvent such as acetonitrile (B52724) (e.g., 1000 µg/mL).

    • Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (Solvent Extraction):

    • Cut a representative portion of the polymer sample into small pieces (approximately 1-2 mm).

    • Accurately weigh about 1 gram of the polymer into a glass vial.

    • Add a known volume of a suitable extraction solvent (e.g., 10 mL of dichloromethane (B109758) or a mixture of hexane and acetone).

    • Spike with an appropriate internal standard.

    • Extract the sample using ultrasonication for 30 minutes.

    • Filter the extract through a 0.22 µm PTFE syringe filter.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).

  • LC-MS/MS Analysis:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of DHP.

  • Data Analysis:

    • Construct a calibration curve by injecting the standard solutions.

    • Inject the prepared sample extract.

    • Identify and quantify DHP based on its retention time and MRM transitions. Calculate the concentration in the original polymer sample.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare DHP CRM Stock Solution B Create Calibration Standards A->B I Generate Calibration Curve B->I C Cut and Weigh Polymer Sample D Solvent Extraction (Ultrasonication) C->D E Filter and Evaporate D->E F Reconstitute in Mobile Phase E->F G LC-MS/MS Injection F->G H Data Acquisition (MRM Mode) G->H J Quantify DHP in Sample H->J I->J

Caption: Workflow for DHP quantification in polymers by LC-MS/MS.

Logical Relationships in CRM-Based Quantification

The accurate quantification of an analyte like this compound relies on the relationship between the analytical instrument's response and the known concentration of the CRM. This relationship is established through a calibration curve.

Logical_Relationship cluster_calibration Calibration cluster_quantification Quantification CRM This compound CRM (Known Concentration) Standards Serial Dilution to Create Calibration Standards CRM->Standards Instrument Analytical Instrument (GC-MS or LC-MS/MS) Standards->Instrument Response Instrument Response (Peak Area) Instrument->Response SampleResponse Instrument Response for Unknown Sample Instrument->SampleResponse Curve Calibration Curve (Response vs. Concentration) Response->Curve Concentration Calculated Concentration of DHP in Sample Curve->Concentration Sample Unknown Sample Sample->Instrument SampleResponse->Concentration

Caption: Logical flow of certified reference material-based quantification.

For research use only. Not for use in diagnostic procedures. It is the responsibility of the user to verify the suitability of this information for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Diheptyl Phthalate (DHP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of diheptyl phthalate (B1215562) (DHP) contamination during sensitive analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is diheptyl phthalate (DHP) and why is it a concern as a contaminant?

This compound is a chemical compound used as a plasticizer to increase the flexibility of polymers, particularly polyvinyl chloride (PVC). While less common than other phthalates like DEHP or DBP, it can still be present in various laboratory materials.[1][2] As a plasticizer, it is not chemically bound to the polymer matrix and can easily leach or off-gas into samples, solvents, and the lab environment, leading to background contamination in sensitive analyses.[3][4] This contamination can obscure true results, lead to false positives, or create artificially inflated measurements of the analyte of interest.[5]

Q2: What are the most common sources of DHP and other phthalate contamination in a laboratory setting?

Phthalates are ubiquitous in the lab environment, making it challenging to eliminate background signals entirely.[1][5][6] Key sources include:

  • Laboratory Air and Dust: Phthalates can off-gas from building materials, flooring, paints, and equipment, settling as dust on surfaces and glassware.[1][7]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1][8] Water from purification systems is also a potential source if plastic tubing is used.[3][9]

  • Plastic Consumables: Many common lab items can leach phthalates. Significant sources include:

    • Gloves: Vinyl (PVC) gloves are a major source of phthalate contamination.[1][8]

    • Tubing: Soft PVC tubing is a high-impact source.[6]

    • Vials, Caps, and Septa: Components of autosampler and storage vials can introduce phthalates.[7]

    • Pipette Tips and Syringes: Standard plastic tips and syringes can be a source of leaching.[8][10][11]

    • Parafilm and Filters: Parafilm and various types of plastic filter holders are known to leach phthalates.[8][10][11]

  • Instrumentation: Plastic components within analytical instruments, such as solvent lines, seals, and pump parts, can be a continuous source of contamination.[1] The injection port of a gas chromatograph can also accumulate contaminants.[7][12]

  • Personal Care Products: Cosmetics, lotions, and soaps used by analysts can contain phthalates and be transferred to samples.[7]

Q3: Which type of laboratory gloves should I use to minimize phthalate contamination?

Nitrile gloves are the recommended choice for trace phthalate analysis. Vinyl (PVC) gloves should be strictly avoided as they often contain high levels of phthalate plasticizers that can readily leach into samples and solvents.[1][8]

Q4: How can I effectively clean glassware to prepare for DHP analysis?

A rigorous cleaning protocol is essential. Simply rinsing with solvent is often insufficient.

  • Initial Wash: If visibly dirty, wash with a laboratory-grade detergent and hot water.

  • Thorough Rinsing: Rinse multiple times with tap water, followed by several rinses with deionized (DI) water.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone (B3395972) or hexane.[8] For ultra-trace analysis, redistilled solvents are recommended.[6]

  • Baking (Muffle Furnace): Heat the glassware in a muffle furnace at a high temperature (e.g., 400 °C) to volatilize any remaining organic contaminants.[3]

  • Proper Storage: After cooling, immediately cover the glassware openings with baked aluminum foil and store in a clean, protected environment like a desiccator to prevent re-contamination from lab air.[6][7]

Troubleshooting Guide

Issue 1: High background or persistent DHP peak detected in solvent blanks.

This is the most common issue in phthalate analysis, indicating systemic contamination.

Possible CauseRecommended Solution
Contaminated Solvents/Reagents Purchase the highest grade solvents available (e.g., LC-MS or "phthalate-free" grade).[1] Test new bottles by running a blank before use. For maximum purity, consider redistilling solvents in an all-glass apparatus.[8] Use freshly purified water (e.g., from a Milli-Q system) and prepare aqueous solutions daily.[8]
Leaching from Instrument Components Flush the entire analytical system extensively. A common procedure involves flushing with the mobile phase, then water, then a strong organic solvent like isopropanol (B130326).[8] For stubborn contamination, an overnight flush with isopropanol at a low flow rate can be effective.[8] Check all tubing (especially solvent lines) and replace any PVC tubing with alternatives like PTFE or stainless steel.
Contamination from Lab Air Prepare samples in a clean, dedicated area, preferably under a fume hood or a clean bench with HEPA filtration.[8] Keep samples, standards, and solvent reservoirs covered with baked aluminum foil whenever possible.[7]
Contaminated Syringe Needle (GC) Phthalates from the lab air can adsorb onto the outer surface of the GC autosampler syringe needle.[12] Implement a more robust needle wash protocol, or use an injection method that minimizes thermal desorption from the needle wall (e.g., fast injection at a low injector temperature).[12]

Issue 2: Inconsistent or sporadic DHP peaks appear in some samples but not others.

This often points to intermittent contamination introduced during sample handling and preparation.

Possible CauseRecommended Solution
Contaminated Lab Consumables Gloves: Immediately switch to nitrile gloves if using vinyl.[1][8] Vials/Caps: Use glass vials with PTFE-lined septa to provide an inert barrier.[7] Pipette Tips/Syringes: Use phthalate-free pipette tips.[8] Where possible, use glass syringes for solvent and sample transfers instead of plastic ones.[10]
Cross-Contamination Use dedicated glassware and equipment specifically for phthalate analysis.[7] Ensure all apparatus is thoroughly cleaned between each sample according to the rigorous protocol described in the FAQs. Run solvent blanks between samples to check for instrument carryover.[7]
Sample Storage Do not use plastic containers for sample storage. Use scrupulously cleaned glass containers.[1] Wrap samples in baked aluminum foil for storage to avoid contamination from packaging like cardboard, which may be made from recycled paper.[6]

Quantitative Data on Phthalate Leaching

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. While specific data for this compound (DHP) is less common, the data for other prevalent phthalates illustrates the potential for contamination from these sources.

Contamination SourcePhthalate(s) DetectedReported Leaching LevelsReference
Pipette TipsDEHP, DINPMax: 0.36 µg/cm² (DEHP), 0.86 µg/cm² (DINP)[10][11][13]
Plastic Filter Holders (PTFE)DBPMax: 2.49 µg/cm²[10][11][13]
Plastic Filter Holders (Cellulose Acetate)DMPMax: 5.85 µg/cm²[10][11][13]
Parafilm®DEHPUp to 0.50 µg/cm²[10][11][13]
Infusion Bottles (Saline)PAEsUp to 78.60 µg/L[14]
Infusion Bottles (Dextrose)PAEsUp to 34.29 µg/L[14]
HPLC Bottled WaterTotal Phthalates~91 µg/L (ppb)[9]

Experimental Protocols

Protocol 1: Blank Analysis for Contamination Source Identification

Objective: To systematically identify the source(s) of DHP contamination in the analytical workflow.

Methodology:

  • System Blank: Inject the mobile phase or carrier gas directly, bypassing the injector, to assess the baseline instrument noise.

  • Solvent Blank: Run a high-purity solvent (e.g., isooctane (B107328) or methanol) that has been transferred to a clean vial using a glass syringe.[15] This tests the solvent itself and the instrument path from the injector onward.

  • Apparatus Blank: Prepare a blank by rinsing a full set of "clean" glassware (beakers, flasks, etc.) with the high-purity solvent. Collect the solvent rinse and analyze it. This checks the efficacy of the glassware cleaning procedure.

  • Procedural Blank: Execute the entire sample preparation procedure without adding the actual sample matrix. This includes all steps: solvent additions, use of pipette tips, vortexing, SPE cartridges (if applicable), and transfers to the final vial.[8] This blank is crucial for pinpointing contamination from consumables and handling steps.

  • Analysis: Analyze each blank using the established GC-MS or LC-MS method. Compare the DHP peak area/height in each blank to isolate the step introducing the contamination. For example, if the procedural blank is high but the solvent blank is clean, the contamination is likely from consumables like pipette tips or SPE cartridges.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate key workflows for troubleshooting DHP contamination.

G cluster_0 Phase 1: Initial Blank Analysis cluster_1 Phase 2: Isolate Contamination Source cluster_2 Phase 3: Remediation cluster_3 Phase 4: Final Check start High DHP Signal in Sample blank Analyze Procedural Blank (Entire process, no sample) start->blank decision Is Blank Contaminated? blank->decision check_solvents Analyze Solvent & Reagents Directly decision->check_solvents Yes check_consumables Test Individual Consumables (Pipette tips, Vials, Filters) decision->check_consumables pass Proceed with Sample Analysis decision->pass No check_solvents->check_consumables check_env Assess Lab Environment (Air, Surfaces, Gloves) check_consumables->check_env remediate Implement Corrective Actions: - Use phthalate-free consumables - Redistill solvents - Enhance cleaning protocols - Dedicate workspace check_env->remediate re_analyze Re-run Procedural Blank remediate->re_analyze final_decision Is Blank Clean? re_analyze->final_decision final_decision->pass Yes fail Re-evaluate & Refine Remediation final_decision->fail No fail->remediate

Caption: A logical workflow for troubleshooting high DHP background contamination.

G cluster_env Laboratory Environment cluster_consumables Consumables & Apparatus cluster_reagents Reagents & Solvents center Analytical Sample lab_air Lab Air / Dust lab_air->center flooring PVC Flooring flooring->lab_air paint Paints / Coatings paint->lab_air personal_care Personal Care Products personal_care->center gloves Vinyl (PVC) Gloves gloves->center tubing Plastic Tubing tubing->center vials Vials / Septa vials->center pipettes Pipette Tips pipettes->center filters Syringe Filters filters->center glassware Improperly Cleaned Glassware glassware->center solvents Solvents solvents->center water Purified Water water->center

Caption: Common pathways of phthalate contamination in laboratory analysis.

References

Improving Diheptyl phthalate detection limits in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diheptyl Phthalate (B1215562) (DHP) and other phthalates by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve detection limits and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis of Diheptyl Phthalate.

General & Sample Preparation

Q1: What are the most critical factors for achieving low detection limits for DHP? A1: The most critical factors are minimizing background contamination and optimizing mass spectrometer parameters. Phthalates, including DHP, are ubiquitous environmental contaminants found in solvents, glassware, and plastic lab materials.[1][2] Strict adherence to clean sample preparation protocols is paramount. This includes using high-purity solvents, scrupulously cleaned glassware, and avoiding all plastic containers, pipette tips, and vial caps (B75204) unless certified as phthalate-free.[1][3]

Q2: I am seeing significant DHP or other phthalate peaks in my solvent blanks. What is the source? A2: Contamination in blanks is a common issue. Potential sources include:

  • Solvents: Even high-purity solvents can contain trace levels of phthalates.[4]

  • Glassware: Washing with detergents can introduce phthalates. Glassware should be rinsed with water, followed by acetone (B3395972) and hexane, or acid-washed.

  • Vial Caps: Septa from vials can be a source of contamination. Use high-temperature resistant septa or phthalate-free certified products.

  • LC/GC System: Tubing, pump components, and solvent reservoirs in the chromatography system can leach phthalates. Installing a trap column between the pump and autosampler can help mitigate this in LC systems.

Q3: What is a reliable method for extracting DHP from aqueous samples? A3: Liquid-liquid extraction (LLE) is a robust and widely used method. A common procedure involves extracting the aqueous sample with a solvent like dichloromethane (B109758). For a 5 mL sample, adding 5 mL of dichloromethane, shaking vigorously, and then collecting the organic layer is effective. The extract can then be concentrated by evaporating the solvent under a gentle stream of nitrogen before being reconstituted in a solvent suitable for injection (e.g., cyclohexane (B81311) for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Q4: I am having trouble separating this compound (DHP) from Bis(2-ethylhexyl) phthalate (DEHP) in my GC-MS analysis. How can I improve resolution? A4: Co-elution of DHP and DEHP is a known challenge in GC-MS analysis. To improve resolution, you can:

  • Optimize the GC Oven Temperature Program: A slower temperature ramp can improve separation between closely eluting compounds.

  • Select an Appropriate GC Column: A column with a different selectivity may resolve the co-eluting peaks. Rtx-440 and Rxi-XLB columns have shown good performance for separating a wide range of phthalates.

  • Use Mass Resolution: Even if the peaks co-elute chromatographically, they can be distinguished by their mass spectra if the mass spectrometer has sufficient resolution. Monitor unique quantifier and qualifier ions for each compound in Selected Ion Monitoring (SIM) mode.

Q5: What are the typical quantifier and qualifier ions for DHP in GC-MS? A5: Most phthalates produce a characteristic base peak ion at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. This ion is often used as the primary quantifier. However, because many phthalates share this ion, using it alone for identification can be unreliable, especially with co-eluting peaks. It is crucial to select other, more specific fragment ions as qualifiers. For DHP, additional ions should be determined by analyzing a pure standard.

Q6: My high molecular weight phthalates, like DHP, show poor peak shape and recovery. What could be the cause? A6: Poor performance for high molecular weight phthalates can be caused by:

  • Injector Temperature: A low injector temperature may not efficiently volatilize the analytes. A high injector temperature (e.g., 320 °C) can help release these compounds from the injector head.

  • Cold Spots: Active sites or cold spots in the GC inlet or column can lead to peak tailing and analyte loss. Using ultra-inert liners and columns can mitigate this issue.

  • Analyte Adsorption: Longer chain phthalates can adsorb to glassware surfaces. Proper cleaning and silanization of glassware can reduce this effect.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q7: Which ionization source is better for DHP analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? A7: ESI is commonly and successfully used for phthalate analysis in the positive ion mode. APCI can also be effective and may be more sensitive for less polar compounds and less susceptible to matrix effects. For DHP, ESI typically yields the protonated molecule [M+H]+. The choice may depend on the sample matrix and available instrumentation; however, ESI is a well-established starting point.

Q8: How can I improve the selectivity of my LC-MS/MS method for DHP in a complex matrix? A8: To improve selectivity, you can use:

  • Precursor Ion Scanning: This technique is excellent for screening all potential phthalates in a sample. The first quadrupole (Q1) scans a mass range while the third quadrupole (Q3) is set to detect a specific fragment ion common to all phthalates, such as m/z 149 or 163.

  • Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification, offering high sensitivity and selectivity. Monitor at least two MRM transitions (a quantifier and a qualifier) for DHP to ensure confident identification.

  • MRM3: For extremely complex matrices where standard MRM transitions suffer from interferences, MRM3 can provide an additional layer of selectivity by monitoring a second-generation product ion.

Q9: What are the typical MRM transitions for DHP? A9: The specific MRM transitions should be optimized empirically using a DHP standard. The precursor ion will typically be the protonated molecule [M+H]+. The product ions often include the characteristic phthalate fragment at m/z 149 and other fragments resulting from the loss of the alkyl chains.

Troubleshooting Guides

Guide 1: High Background & Contamination

This guide provides a systematic approach to identifying and eliminating sources of phthalate contamination.

Problem: Significant phthalate peaks (especially DBP, DEHP) are present in solvent blanks and interfere with the detection of DHP.

Troubleshooting Workflow:

Troubleshooting Workflow for Phthalate Contamination A High Phthalate Background Detected B Step 1: Analyze Fresh Solvent Inject high-purity solvent directly from a new bottle. A->B C Is background still high? B->C D Source is likely solvent or contaminated glassware used for aliquoting. - Test a different batch or brand of solvent. - Use new, clean glassware. C->D Yes E Step 2: Isolate the LC/GC System Replace system solvent lines with fresh solvent. Purge the system thoroughly. C->E No F Is background still high? E->F G Source is likely within the LC/GC system (tubing, seals, pump components). - Consult instrument manual for cleaning procedures. - Install a phthalate trap column (LC). F->G Yes H Step 3: Check Sample Preparation Prepare a blank using the full sample prep procedure (clean glassware, reagents). F->H No I Is background now high? H->I J Source is from sample preparation. - Check all reagents for contamination. - Ensure glassware is scrupulously cleaned (acid wash). - Check vial caps and septa. I->J Yes K Problem likely resolved. Contamination was from previous solvent or sample carryover. I->K No

Caption: Systematic workflow for identifying contamination sources.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is adapted from methodologies for phthalate analysis in beverages and water.

  • Sample Collection: Collect 5 mL of the aqueous sample into a scrupulously clean glass vial with a PTFE-lined cap. Avoid any contact with plastic.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., Benzyl benzoate) to a final concentration of 1000 ng/mL.

  • Extraction: Add 5 mL of dichloromethane to the vial.

  • Mixing: Cap the vial and shake vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the sample at low speed (e.g., 3,500 rpm) for 10 minutes.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass conical tube using a glass Pasteur pipette.

  • Concentration (Optional): If lower detection limits are required, evaporate the dichloromethane under a gentle stream of nitrogen to a final volume of approximately 0.5 mL. Do not evaporate to complete dryness.

  • Reconstitution: Add solvent for analysis (e.g., cyclohexane for GC-MS) to a final volume of 1 mL.

  • Analysis: Transfer the final extract to a GC or LC vial for analysis.

Protocol 2: General Purpose GC-MS Method for Phthalate Analysis

This protocol is a composite of parameters recommended for phthalate analysis.

  • Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Injector: Split/Splitless Inlet.

    • Mode: Splitless (1 min).

    • Temperature: 320 °C.

    • Liner: Ultra Inert, single taper with glass wool.

  • Column: Rtx-440 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 320 °C.

    • Hold: 8 min.

  • Mass Spectrometer:

    • Mode: Selected Ion Monitoring (SIM).

    • Ion Source Temperature: 300 °C.

    • Transfer Line Temperature: 280 °C.

    • Ions to Monitor: Monitor m/z 149 as the primary ion for the phthalate class, along with at least two specific qualifier ions for DHP.

Protocol 3: LC-MS/MS Screening Method for Phthalates

This protocol uses precursor ion scanning to detect any phthalate esters present in a sample extract.

  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 column (e.g., 150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 80% B

    • 0.5-5.0 min: Ramp to 99% B

    • 5.0-11.0 min: Hold at 99% B

    • 11.0-11.1 min: Return to 80% B

    • 11.1-14.0 min: Re-equilibrate at 80% B

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Precursor Ion Scan.

    • Experiment 1: Scan for precursors of m/z 149.

    • Experiment 2: Scan for precursors of m/z 163 (for dimethyl phthalate).

    • Collision Energy (CE): ~25 V (optimize for specific instrument).

LC-MS/MS Workflow for Phthalate Screening cluster_LC LC Separation cluster_MS Mass Spectrometer LC_Inject Inject Sample Extract LC_Column C18 Column Separation LC_Inject->LC_Column MS_Source ESI Source (Positive Ion Mode) LC_Column->MS_Source MS_Q1 Q1: Scan Precursor Ions (e.g., m/z 50-500) MS_Source->MS_Q1 MS_Q2 Q2: Collision Cell (Fragmentation) MS_Q1->MS_Q2 MS_Q3 Q3: Fixed Mass Filter (Selects m/z 149) MS_Q2->MS_Q3 MS_Detect Detector MS_Q3->MS_Detect Result Result MS_Detect->Result Generate Chromatogram of all compounds producing the m/z 149 fragment

Caption: Workflow for precursor ion scanning in LC-MS/MS.

Quantitative Data Summary

Achieving low detection limits is critical for regulatory and research purposes. LC-MS/MS methods generally offer superior sensitivity compared to GC-MS methods. The tables below summarize representative detection limits for various phthalates.

Table 1: Comparison of Detection Limits by Instrument Type

Instrument PlatformTypical Limit of Detection (LOD)Reference
GC/MS (Single Quadrupole)50 ppb (µg/L)
LC/MS/MS (Triple Quad)As low as 1 ppb (µg/L)

Table 2: Reported Limits of Detection (LODs) for Specific Phthalates (LC-MS/MS)

Note: Data for DHP is not always explicitly listed; values for similar long-chain phthalates are provided for context. All concentrations are in the final solution injected.

CompoundAbbreviationLOD (pg/µL or ng/mL)Reference
Dimethyl phthalateDMP0.125 pg/µL
Diethyl phthalateDEP0.625 pg/µL
Dibutyl phthalateDBP1.25 pg/µL
Dihexyl phthalateDHXP5 pg/µL
Bis(2-ethylhexyl) phthalateDEHP2.5 pg/µL
Di-n-octyl phthalateDNOP2.5 pg/µL
Diisodecyl phthalateDIDP5 pg/µL

Table 3: GC-MS Method Performance for Phthalates in Water

CompoundAbbreviationLinearity Range (µg/mL)Accuracy (%)
Dihexyl phthalateDHP0.075 - 4.8>0.99793-114
Di-n-octyl phthalateDNOP0.075 - 4.8>0.99793-114
Bis(2-ethylhexyl) phthalateDEHP0.075 - 4.8>0.99793-114
Dibutyl phthalateDBP0.075 - 4.8>0.99793-114

References

Technical Support Center: Diheptyl Phthalate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diheptyl phthalate (B1215562) (DHP) chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the chromatographic analysis of Diheptyl phthalate (DHP)?

A1: The most frequent challenges in DHP analysis include:

  • Co-elution with other phthalates: DHP often co-elutes with other plasticizers, particularly bis(2-ethylhexyl) phthalate (DEHP), in gas chromatography (GC) systems.[1]

  • Peak tailing: Asymmetrical peak shapes can affect accurate quantification.

  • Contamination: Due to the ubiquitous nature of phthalates, contamination from lab equipment, solvents, and the environment is a significant concern, leading to "ghost peaks".

  • Poor resolution: Inadequate separation from other sample matrix components or other phthalates can hinder analysis.

  • Variable retention times: Fluctuations in retention times can complicate peak identification and quantification.

Q2: My this compound (DHP) peak is co-eluting with the bis(2-ethylhexyl) phthalate (DEHP) peak in my GC-MS analysis. How can I resolve them?

A2: While chromatographic separation of DHP and DEHP can be challenging, they can be distinguished and quantified using mass spectrometry.[1] The key is to utilize their different mass fragmentation patterns.

  • Mass Spectrometry Resolution: Although they may have similar retention times, their mass spectra will be different. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can monitor for unique fragment ions for each compound.

  • GC Method Optimization: While complete baseline separation may be difficult, optimizing the GC method can improve resolution. This includes:

    • Temperature Program: Employing a slower temperature ramp rate around the elution time of DHP and DEHP can enhance separation.

    • Column Selection: Using a column with a different stationary phase chemistry can alter selectivity. For phthalates, 5% phenyl-methylpolysiloxane stationary phases (e.g., DB-5ms) are common.[1]

Q3: I am observing significant peak tailing for my DHP peak in my HPLC analysis. What are the potential causes and solutions?

A3: Peak tailing in HPLC is often a result of secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.

  • Active Sites on the Column: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the phthalate molecule, causing tailing.

    • Solution: Use an end-capped column or add a competitive base to the mobile phase in small amounts.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of analytes and silanol groups.

    • Solution: Adjusting the pH of the mobile phase can sometimes improve peak shape.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • System Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.

    • Solution: Ensure all connections are secure and use tubing with the appropriate inner diameter and length.

Q4: I am seeing "ghost peaks" in my chromatograms when analyzing for DHP. What is the source of this contamination and how can I prevent it?

A4: Ghost peaks in phthalate analysis are almost always due to contamination from the laboratory environment. Phthalates are present in many plastics, and care must be taken to avoid introducing them into your sample.

  • Common Sources of Contamination:

    • Plastic labware (e.g., pipette tips, centrifuge tubes, solvent bottle caps)

    • Solvents and reagents

    • Septa of vials

    • Gloves

    • Laboratory air

  • Prevention Strategies:

    • Use glassware for all sample preparation and storage. If plasticware is unavoidable, ensure it is phthalate-free.

    • Rinse all glassware with a high-purity solvent before use.

    • Use high-purity, "phthalate-free" or "for plasticizer analysis" grade solvents.

    • Use PTFE-lined septa for vials.

    • Work in a clean, well-ventilated area, and consider using a fume hood to minimize airborne contamination.

    • Run solvent blanks regularly to monitor for contamination.

Data Presentation

Table 1: Comparison of GC-MS Parameters for Phthalate Analysis

ParameterMethod 1Method 2
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)HP-5ms (20 m x 0.18 mm, 0.18 µm)
Carrier Gas HeliumHydrogen
Inlet Temperature 250 °C250 °C
Oven Program 40 °C (2 min hold), then 10 °C/min to 100 °C, then 25 °C/min to 300°C40 °C (2 min hold), then 20 °C/min to 300 °C (2 min hold)
Injection Mode SplitlessSplitless
MS Mode Scan and SIMSIM

Note: These are general starting conditions and may require optimization for specific instruments and applications.

Table 2: Typical Retention Times of this compound on Different GC Columns

GC Column Stationary PhaseTypical Retention Time (min)
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)18 - 22
Mid-polarity (e.g., Rtx-440)19 - 23

Retention times are approximate and can vary significantly based on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation:

  • Extract the sample using a suitable solvent (e.g., hexane, dichloromethane). The choice of solvent will depend on the sample matrix.
  • Concentrate the extract to a small volume under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of solvent compatible with the GC-MS system (e.g., hexane).
  • Transfer the final extract to a GC vial with a PTFE-lined septum.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet: Splitless mode at 250 °C.
  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramp at 10 °C/min to 100 °C, followed by a ramp of 25 °C/min to 300 °C and hold for 5 minutes.[1]
  • Mass Spectrometer: Agilent 5977B MS or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: A combination of full scan (to identify unknown compounds) and Selected Ion Monitoring (SIM) for quantification of DHP and other target phthalates.

3. Differentiating DHP and DEHP in Co-elution:

  • In SIM mode, monitor the following ions:
  • This compound (DHP): Quantifier ion m/z 149, Qualifier ions m/z 247, 362.
  • bis(2-ethylhexyl) Phthalate (DEHP): Quantifier ion m/z 149, Qualifier ions m/z 167, 279.

Protocol 2: HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Dissolve or extract the sample in a solvent compatible with the mobile phase (e.g., acetonitrile).
  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, start with 75% acetonitrile and increase to 100% over 15 minutes. The exact gradient will need to be optimized for the specific separation.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV detection at 230 nm.

Mandatory Visualization

GCMS_Troubleshooting_Workflow cluster_start Start: Chromatographic Problem Observed cluster_issues Identify the Issue cluster_solutions Troubleshooting Steps cluster_end Resolution start Poor Peak Shape or Resolution peak_tailing Peak Tailing start->peak_tailing co_elution Co-elution (e.g., with DEHP) start->co_elution ghost_peaks Ghost Peaks / Contamination start->ghost_peaks variable_rt Variable Retention Times start->variable_rt sol_tailing Check for active sites on column Optimize mobile phase pH Check for column overload peak_tailing->sol_tailing sol_coelution Use SIM mode in MS Optimize GC temperature program Change GC column co_elution->sol_coelution sol_ghost Use phthalate-free labware Use high-purity solvents Run solvent blanks ghost_peaks->sol_ghost sol_variable_rt Check for leaks in the system Ensure stable column temperature Check mobile phase/carrier gas consistency variable_rt->sol_variable_rt end Problem Resolved sol_tailing->end sol_coelution->end sol_ghost->end sol_variable_rt->end

Troubleshooting workflow for DHP chromatography.

DHP_DEHP_Differentiation cluster_problem Problem cluster_solution Solution cluster_method Method cluster_ions Diagnostic Ions coelution DHP and DEHP Co-elute in GC mass_spec Mass Spectrometric Differentiation coelution->mass_spec sim_mode Selected Ion Monitoring (SIM) Mode mass_spec->sim_mode dhp_ions DHP Quantifier: m/z 149 Qualifiers: m/z 247, 362 sim_mode->dhp_ions dehp_ions DEHP Quantifier: m/z 149 Qualifiers: m/z 167, 279 sim_mode->dehp_ions

References

Technical Support Center: Optimization of Diheptyl Phthalate Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of Diheptyl phthalate (B1215562) (DHP).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase extraction of Diheptyl phthalate.

1. Issue: Low or No Recovery of this compound

  • Question: My recovery of this compound is consistently low or non-existent. What are the potential causes and how can I troubleshoot this?

  • Answer: Low recovery is a common issue in SPE and can be attributed to several factors throughout the extraction process. Follow these troubleshooting steps:

    • Inadequate Sorbent Conditioning: The sorbent bed must be properly solvated to ensure efficient interaction with the sample.

      • Solution: Ensure the conditioning solvent fully wets the sorbent. For reverse-phase sorbents like C18, pre-wetting with a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724) is crucial before introducing the aqueous sample.[1] Incomplete wetting can lead to channeling and reduced analyte retention.

    • Improper Sample pH: The pH of the sample can influence the ionization state of the analyte and its retention on the sorbent.

      • Solution: For non-polar compounds like this compound, ensure the sample pH is neutral to optimize retention on reverse-phase sorbents. For some applications, adjusting the sample pH to 5.0 has shown to improve recovery for a range of phthalates.[2][3]

    • Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

      • Solution: this compound is a non-polar compound. Ensure your elution solvent is sufficiently non-polar to disrupt the interaction with the sorbent. Solvents like ethyl acetate (B1210297), acetonitrile, or a mixture of methanol and acetic acid (9:1, v/v) have been used effectively.[4][5] It may be necessary to test a range of solvents and volumes to find the optimal conditions.

    • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough during sample loading.

      • Solution: Reduce the sample volume or the concentration of the analyte being loaded. Alternatively, use an SPE cartridge with a larger sorbent mass.

    • Flow Rate Too High: A high flow rate during sample loading or elution can prevent a proper equilibrium from being established between the analyte, sorbent, and solvent, leading to poor retention or incomplete elution.

      • Solution: Maintain a slow and consistent flow rate during sample loading and elution. A flow rate of 1-2 mL/min is a good starting point.

2. Issue: Poor Reproducibility (High %RSD)

  • Question: I am observing significant variability in my results between extractions. How can I improve the reproducibility of my this compound SPE method?

  • Answer: Poor reproducibility can stem from inconsistencies in the SPE procedure. Here are key areas to focus on:

    • Inconsistent Sorbent Bed Packing: Variability in the packing of the sorbent can lead to channeling and inconsistent flow-through.

      • Solution: Ensure that the sorbent bed is not disturbed before use. If packing your own cartridges, use a consistent packing technique. Consider using commercially available pre-packed cartridges for better consistency.

    • Variable Flow Rates: Manual processing of SPE cartridges can introduce variability in flow rates.

      • Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate across all samples.[6]

    • Incomplete Drying: Residual water in the sorbent bed after the washing step can interfere with the elution of non-polar analytes with a non-polar solvent.

      • Solution: Ensure the sorbent bed is thoroughly dried by passing air or nitrogen through the cartridge for a sufficient amount of time before elution. However, avoid over-drying as it can lead to analyte loss through evaporation.

3. Issue: High Background or Interferences in the Final Eluate

  • Question: My chromatograms show a high background or interfering peaks after SPE. What is the source of this contamination and how can I eliminate it?

  • Answer: Contamination can be introduced at various stages of the SPE process. Phthalates are common environmental contaminants, so meticulous care is required.

    • Contaminated Solvents or Reagents: Solvents, water, and other reagents can contain phthalates.

      • Solution: Use high-purity, HPLC or GC grade solvents.[7] Run a blank extraction with only the solvents to check for contamination.

    • Leaching from Plasticware: Phthalates are used as plasticizers and can leach from plastic containers, pipette tips, and other lab equipment.[6]

      • Solution: Whenever possible, use glassware for all sample collection, storage, and preparation steps.[7] If plasticware must be used, ensure it is phthalate-free.

    • Ineffective Washing Step: The washing step is critical for removing co-extracted matrix components.

      • Solution: Optimize the wash solvent. It should be strong enough to remove interferences but weak enough to not elute the analyte of interest. For DHP on a C18 sorbent, a wash with a methanol/water mixture (e.g., 10:90 v/v) can be effective.[4]

Frequently Asked Questions (FAQs)

1. What is the most suitable sorbent for this compound solid-phase extraction?

For a relatively non-polar compound like this compound, reverse-phase sorbents are commonly used. C18-bonded silica (B1680970) is a frequent choice due to its effectiveness in retaining such compounds from aqueous samples.[7] Other options include polymeric sorbents like hydrophilic-lipophilic balanced (HLB) polymers, which can offer different selectivity.[8][9] For highly selective extraction, molecularly imprinted polymers (MIPs) specific for phthalates can be utilized.[4]

2. What are the typical steps in an SPE protocol for this compound?

A general SPE workflow for this compound includes the following steps:

  • Conditioning: The sorbent is treated with a solvent like methanol to activate it, followed by water or a buffer to prepare it for the sample matrix.

  • Sample Loading: The sample containing this compound is passed through the cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a solvent that removes interferences without eluting the analyte.

  • Elution: The retained this compound is eluted from the sorbent using a strong, non-polar solvent.

3. How can I optimize the elution step for this compound?

To optimize elution, consider the following:

  • Solvent Choice: Test different non-polar solvents such as acetonitrile, ethyl acetate, or dichloromethane.[7]

  • Solvent Volume: Use a sufficient volume to ensure complete elution. Start with 1-2 bed volumes and increase if recovery is low.

  • Elution Flow Rate: A slower flow rate allows for more efficient desorption of the analyte.

Experimental Protocols

Optimized SPE Protocol for this compound from Aqueous Samples

This protocol is a general guideline and may require further optimization based on the specific sample matrix.

  • Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)[7]

    • Methanol (HPLC grade)[7]

    • Acetonitrile (HPLC grade)[7]

    • Ethyl Acetate (HPLC grade)[7]

    • Ultrapure water[7]

    • SPE Vacuum Manifold[7]

    • Glassware (rinsed with phthalate-free solvent)[7]

  • Procedure:

    • Conditioning:

      • Pass 5 mL of ethyl acetate through the C18 cartridge.

      • Pass 5 mL of methanol through the cartridge.

      • Pass 5 mL of ultrapure water through the cartridge. Do not let the sorbent go dry.

    • Sample Loading:

      • Load the aqueous sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing:

      • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90 v/v) to remove polar impurities.

      • Dry the cartridge thoroughly by applying vacuum for 5-10 minutes.

    • Elution:

      • Elute the this compound from the cartridge with 5 mL of ethyl acetate into a clean glass collection tube.

      • The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Quantitative Data

Table 1: Comparison of Recovery Rates for Phthalates using Different SPE Sorbents.

Sorbent TypePhthalateSample MatrixRecovery (%)Reference
Molecularly Imprinted PolymerDi(2-propylheptyl) phthalateMethanol96.8[4]
Non-Imprinted PolymerDi(2-propylheptyl) phthalateMethanol52.9[4]
C18Various PhthalatesWater>90 (for most)[2]
Hydrophilic-Lipophilic BalanceVarious PhthalatesPharmaceutical Preparations>80 (for most)[8][9]
FlorisilVarious PhthalatesDrinking Water98.2 - 110.0[5]

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Conditioning 1. Conditioning (e.g., Methanol, Water) Sample_Loading 2. Sample Loading (Aqueous Sample) Conditioning->Sample_Loading Washing 3. Washing (e.g., 10% Methanol in Water) Sample_Loading->Washing Drying 4. Drying (Nitrogen or Vacuum) Washing->Drying Elution 5. Elution (e.g., Ethyl Acetate) Drying->Elution Analysis 6. Analysis (e.g., GC-MS, LC-MS) Elution->Analysis

Caption: Standard Solid-Phase Extraction Workflow for this compound.

Troubleshooting_Flow Start Start: Low DHP Recovery Check_Conditioning Is Sorbent Conditioning Adequate? Start->Check_Conditioning Check_Elution Is Elution Solvent Strong Enough? Check_Conditioning->Check_Elution Yes Solution_Conditioning Re-optimize Conditioning (Solvent & Volume) Check_Conditioning->Solution_Conditioning No Check_FlowRate Is Flow Rate Optimized? Check_Elution->Check_FlowRate Yes Solution_Elution Test Stronger/ Different Elution Solvents Check_Elution->Solution_Elution No Check_pH Is Sample pH Correct? Check_FlowRate->Check_pH Yes Solution_FlowRate Reduce Flow Rate for Loading and Elution Check_FlowRate->Solution_FlowRate No Solution_pH Adjust Sample pH to Neutral Check_pH->Solution_pH No Success Recovery Improved Check_pH->Success Yes Solution_Conditioning->Success Solution_Elution->Success Solution_FlowRate->Success Solution_pH->Success

References

Technical Support Center: Diheptyl Phthalate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diheptyl phthalate (B1215562) (DHP) analytical standards. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What is diheptyl phthalate (DHP) and why is its stability in analytical standards important?

This compound (DHP) is a member of the phthalate ester class of compounds, often used as a plasticizer in polyvinyl chloride (PVC) plastics.[1] In a laboratory setting, DHP analytical standards are crucial for the accurate quantification of this analyte in various samples, including environmental and food matrices.[1] The stability of these standards is paramount; degradation can lead to inaccurate calibration curves, underestimation of the analyte in samples, and unreliable experimental data.

Q2: What are the primary degradation pathways for DHP in analytical standards?

Based on the behavior of similar phthalate esters, the primary degradation pathways for DHP are hydrolysis and photodegradation.

  • Hydrolysis: DHP can hydrolyze to form monoheptyl phthalate and heptanol, and further to phthalic acid and two molecules of heptanol. This process is catalyzed by both acids and bases and is temperature-dependent.[2]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of DHP. DHP contains chromophores that absorb wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[3]

Q3: What are the ideal storage conditions for DHP analytical standards?

To ensure the long-term stability of this compound analytical standards, the following storage conditions are recommended:

  • Temperature: Store neat (pure) DHP standards and solutions in a cool, dark location, typically between 2°C and 8°C. Avoid freezing, as this can cause the analyte to fall out of solution.

  • Light: Protect standards from light by using amber glass vials or by storing them in the dark.[1]

  • Container: Use high-quality, inert glass containers, such as amber borosilicate glass vials with PTFE-lined caps, to prevent leaching of contaminants and adsorption of the analyte to the container walls. While polypropylene (B1209903) containers are often used in laboratories, glass is generally preferred for long-term storage of organic analytical standards to minimize the risk of leaching.

  • Atmosphere: For neat standards, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, although this is a less common degradation pathway for phthalates compared to hydrolysis and photolysis.

Troubleshooting Guide

Problem: I am observing a decrease in the peak area of my DHP standard over time.

  • Possible Cause 1: Degradation of the standard.

    • Solution: Review your storage conditions. Ensure the standard is stored at the recommended temperature, protected from light, and in a tightly sealed, appropriate container. If degradation is suspected, prepare a fresh working standard from a new stock solution or a new neat standard.

  • Possible Cause 2: Evaporation of the solvent.

    • Solution: Ensure that the vial cap is securely tightened. For volatile solvents, use vials with septa that have high chemical resistance and low permeability. Minimize the frequency and duration of opening the standard vial.

  • Possible Cause 3: Adsorption to the container.

    • Solution: If using plastic containers, consider switching to amber glass vials. Silanizing glassware can also reduce the adsorption of analytes.

Problem: I am seeing extra peaks in the chromatogram of my DHP standard.

  • Possible Cause 1: Degradation products.

    • Solution: The extra peaks could be monoheptyl phthalate or phthalic acid, the hydrolysis products of DHP. Use a stability-indicating analytical method to confirm the identity of these peaks. If degradation is confirmed, discard the old standard and prepare a fresh one.

  • Possible Cause 2: Contamination.

    • Solution: The standard may have been contaminated during preparation or handling. Review your laboratory procedures for cleaning glassware and handling standards. Prepare a fresh standard using clean equipment and high-purity solvents. It is also possible for phthalates to leach from plastic labware, so minimize contact with such materials.

Stability Data

The stability of this compound in analytical standards is influenced by temperature, light, solvent, and pH. While specific long-term stability data for DHP is not extensively published, the following tables provide an extrapolated overview based on the known behavior of similar phthalate esters.

Table 1: Estimated Stability of this compound (DHP) Standard Solutions (1 mg/mL) under Different Storage Conditions

Storage ConditionSolventEstimated % Degradation after 6 Months
2-8°C, DarkAcetonitrile (B52724)< 2%
2-8°C, DarkMethanol< 2%
2-8°C, DarkHexane< 1%
Room Temperature (~25°C), DarkAcetonitrile2-5%
Room Temperature (~25°C), DarkMethanol2-5%
Room Temperature (~25°C), DarkHexane1-3%
Room Temperature (~25°C), Exposed to LightAcetonitrile5-15%
Room Temperature (~25°C), Exposed to LightMethanol5-15%
Room Temperature (~25°C), Exposed to LightHexane3-10%
40°C, DarkAcetonitrile10-20%

Note: These are estimated values based on the general stability of phthalate esters. Actual degradation rates may vary.

Table 2: Effect of pH on the Hydrolysis Rate of Phthalate Esters

pHRelative Hydrolysis RateEstimated Half-life of DHP
3 (Acidic)SlowYears
7 (Neutral)Very Slow> 3 years
8 (Slightly Basic)Moderate~130 days
11 (Basic)FastDays to Weeks

Note: Hydrolysis rates are highly temperature-dependent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Gradient Program:

    • Start at 60% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 60% acetonitrile over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of DHP (1 mg/mL) in acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase starting composition.

3. Sample Analysis:

  • Inject the standards and samples.

  • Monitor the retention time of DHP and look for the appearance of new peaks, which may indicate degradation. Monoheptyl phthalate and phthalic acid are expected to have shorter retention times than DHP.

Protocol 2: GC-MS Method for the Identification of DHP Degradation Products

This protocol is for the qualitative analysis of DHP and its degradation products.

1. Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp up to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

2. Sample Preparation:

3. Data Analysis:

  • Identify DHP and its degradation products by comparing their mass spectra with a library of known spectra (e.g., NIST). The characteristic ion for many phthalates is m/z 149.

Visualizations

Stability_Factors cluster_factors Factors DHP This compound Analytical Standard Degradation Degradation DHP->Degradation leads to Factors Stability Influencing Factors Factors->Degradation accelerates Temperature Temperature Light Light Exposure Solvent Solvent Type pH pH Container Container Material

Caption: Factors influencing the stability of this compound analytical standards.

Degradation_Pathway DHP This compound MHP Monoheptyl Phthalate DHP->MHP Hydrolysis Heptanol1 Heptanol DHP->Heptanol1 releases PA Phthalic Acid MHP->PA Hydrolysis Heptanol2 Heptanol MHP->Heptanol2 releases

Caption: Simplified hydrolysis pathway of this compound.

Troubleshooting_Workflow start Inconsistent Analytical Results check_standard Check DHP Standard Integrity start->check_standard observe_degradation Observe Peak Area Decrease or Extra Peaks? check_standard->observe_degradation investigate_storage Investigate Storage Conditions (Temp, Light, Container) observe_degradation->investigate_storage Yes check_system Check Analytical System (e.g., GC/LC, Column) observe_degradation->check_system No prepare_fresh Prepare Fresh Standard investigate_storage->prepare_fresh resolve Problem Resolved prepare_fresh->resolve check_system->resolve

Caption: Troubleshooting workflow for issues with DHP analytical standards.

References

Co-elution of Diheptyl phthalate with other phthalates in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of phthalates, with a specific focus on the co-elution of Diheptyl phthalate (B1215562).

Troubleshooting Guide: Co-elution of Diheptyl Phthalate

Co-elution, the incomplete separation of two or more compounds from a chromatographic column, is a common challenge in GC-MS analysis. A documented instance of this is the co-elution of this compound and bis(2-ethylhexyl) phthalate (DEHP).[1] This guide provides a systematic approach to identify and resolve this issue.

Identifying Co-elution

Co-elution can be suspected if you observe:

  • Broad or asymmetrical peaks.

  • Shoulders on a peak.[2]

  • Inconsistent mass spectra across a single chromatographic peak.

Resolving Co-elution: A Step-by-Step Approach

When this compound and DEHP co-elute, chromatographic and mass spectrometric solutions can be employed. While complete chromatographic separation is ideal, their similar structures can make this challenging. However, because they have different mass spectra, they can be distinguished and quantified even if they are not fully separated chromatographically, a technique known as mass resolution.[1]

Step 1: Mass Spectral Analysis (Mass Resolution)

Even with co-elution, the mass spectrometer can differentiate between this compound and DEHP by monitoring their unique fragment ions.[1]

  • Examine the Mass Spectra: The mass spectra of this compound and DEHP show distinct fragmentation patterns. While both may share the common phthalate fragment ion at m/z 149, other ions can be used for differentiation and quantification.[3]

  • Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, operate the mass spectrometer in SIM mode. By monitoring for unique quantifier and qualifier ions for each compound, you can accurately identify and quantify them even if their peaks overlap.

Table 1: Key Mass Fragments for this compound and DEHP

CompoundMolecular Weight ( g/mol )Primary Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound362.5149261, 279
Bis(2-ethylhexyl) phthalate (DEHP)390.6149167, 279

Note: Ion selection may vary depending on the specific instrumentation and method.

Step 2: Chromatographic Optimization

If mass resolution is insufficient or baseline separation is required, optimize your GC method.

  • Column Selection: The choice of GC column is critical. A column with a different stationary phase can alter selectivity. For phthalate analysis, 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, Rxi-5ms) are commonly used. For challenging separations, consider columns with different polarities.

  • Temperature Program: Adjusting the oven temperature program can significantly impact resolution.

    • Lower the initial temperature: This can improve the separation of earlier eluting compounds.

    • Reduce the ramp rate: A slower temperature ramp allows for more interaction with the stationary phase, often improving separation.

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can enhance column efficiency.

Step 3: Sample Preparation and Injection

  • Avoid Contamination: Phthalates are ubiquitous in laboratory environments and can contaminate samples from solvents, glassware, and plastic consumables. Use high-purity solvents and thoroughly clean all glassware.

  • Injection Technique: For trace analysis, splitless injection is often preferred to maximize sensitivity. However, for more concentrated samples, a split injection can prevent column overload and improve peak shape.

Troubleshooting Workflow

Co-elution Troubleshooting Workflow Troubleshooting Co-elution of this compound and DEHP start Suspected Co-elution of This compound & DEHP mass_spec Step 1: Mass Spectral Analysis (Mass Resolution) start->mass_spec check_spectra Acquire Full Scan Data & Compare Spectra mass_spec->check_spectra sim_mode Develop/Optimize SIM Method using Unique Ions check_spectra->sim_mode quantify Quantify using Quantifier & Qualifier Ions sim_mode->quantify chromatography Step 2: Chromatographic Optimization (If Mass Resolution is Insufficient) quantify->chromatography Separation still not adequate resolved Co-elution Resolved quantify->resolved Successful Quantification column Evaluate GC Column (Consider different polarity) chromatography->column temp_program Optimize Oven Temperature Program (Initial Temp & Ramp Rate) column->temp_program flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate reinject Re-inject Sample flow_rate->reinject sample_prep Step 3: Review Sample Preparation & Injection reinject->sample_prep Issue persists reinject->resolved Successful Separation contamination Check for Phthalate Contamination (Blanks, Solvents, Glassware) sample_prep->contamination injection Optimize Injection Parameters (Split/Splitless, Volume) contamination->injection injection->reinject Logical Relationship for Resolving Co-elution Logical Steps to Address Phthalate Co-elution start Problem: Co-eluting Phthalates is_mass_resolvable Are the compounds mass resolvable? start->is_mass_resolvable use_sim Utilize SIM mode with unique quantifier/qualifier ions is_mass_resolvable->use_sim Yes optimize_gc Optimize GC Method is_mass_resolvable->optimize_gc No yes Yes no No quantify Quantify based on mass spectral data use_sim->quantify change_column Change GC column to one with a different stationary phase optimize_gc->change_column adjust_temp Adjust oven temperature program (slower ramp, lower initial temp) change_column->adjust_temp adjust_flow Optimize carrier gas flow rate adjust_temp->adjust_flow separation_achieved Chromatographic separation achieved adjust_flow->separation_achieved

References

Technical Support Center: Matrix Effects in Diheptyl Phthalate Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Diheptyl Phthalate (B1215562) (DHP) and its metabolites in biological samples. Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample, are a significant concern in achieving accurate and reproducible quantification. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Diheptyl Phthalate (DHP) in biological samples?

A1: Matrix effects are the interference of co-eluting substances from the biological matrix (e.g., plasma, serum, urine) with the ionization of the target analyte, DHP, or its metabolites in the mass spectrometer source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and reproducibility of quantification. In the analysis of DHP, phospholipids (B1166683) and other endogenous components in biological fluids are common sources of matrix effects.

Q2: Which analytical technique is more susceptible to matrix effects for DHP analysis: LC-MS/MS or GC-MS?

A2: While both techniques can be affected, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects from complex biological samples compared to Gas Chromatography-Mass Spectrometry (GC-MS). This is because co-eluting matrix components can directly interfere with the droplet formation and evaporation processes in the ESI source, impacting the ionization of DHP and its metabolites.

Q3: What are the primary metabolites of this compound that should be monitored in biological samples?

A3: The primary metabolite of this compound (DHP) is Monoheptyl Phthalate (MHP). Further oxidative metabolites may also be formed in the body. For accurate assessment of DHP exposure, it is often recommended to monitor its metabolites, as the parent compound may be rapidly metabolized.

Q4: How can I minimize background contamination with phthalates during my experiment?

A4: Phthalates are ubiquitous in laboratory environments, and contamination is a major challenge. To minimize background levels, it is crucial to:

  • Use glassware exclusively and avoid all plastic materials (e.g., pipette tips, containers) that may leach phthalates.

  • Thoroughly clean all glassware, first with a solvent rinse (e.g., acetone, hexane) and then by baking at a high temperature (e.g., 400°C) for several hours.

  • Use high-purity, phthalate-free solvents and reagents.

  • Prepare procedural blanks to monitor for contamination at every stage of the sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in biological samples.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active sites in the GC inlet or column: Phthalates can interact with active sites, leading to peak tailing.

  • Column degradation: Over time, the stationary phase of the analytical column can degrade.

  • Inappropriate solvent for sample reconstitution: If the sample is dissolved in a solvent much stronger than the initial mobile phase in LC, it can cause peak distortion.

  • Matrix overload: High concentrations of matrix components can affect the peak shape of the analyte.

Solutions:

  • GC-MS: Use a deactivated inlet liner and perform regular maintenance. Consider using a guard column to protect the analytical column.

  • LC-MS/MS: Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.

  • Sample Preparation: Employ a more effective sample cleanup method to remove a larger portion of the matrix components.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Causes:

  • Variable matrix effects: The composition of biological samples can vary significantly between individuals and even within the same individual over time, leading to inconsistent ion suppression or enhancement.

  • Inconsistent sample preparation: Variability in extraction efficiency can lead to poor reproducibility.

  • Contamination: Inconsistent background levels of DHP can affect the accuracy of low-level measurements.

Solutions:

  • Use of Internal Standards: The most effective way to compensate for variable matrix effects and extraction losses is to use a stable isotope-labeled internal standard (SIL-IS) for DHP and its metabolites (e.g., ¹³C₄-labeled DHP). The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate correction.

  • Optimize Sample Preparation: Automate the sample preparation process where possible to improve consistency. Ensure thorough mixing and consistent timing for all steps.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank biological matrix that is free of the analyte to mimic the matrix effects of the unknown samples.

Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Causes:

  • Co-elution with phospholipids: Phospholipids are a major cause of ion suppression in ESI-MS.

  • High salt concentration: Salts from buffers or the biological matrix itself can suppress the analyte signal.

  • Inefficient sample cleanup: Insufficient removal of matrix components leads to significant ion suppression.

Solutions:

  • Chromatographic Separation: Optimize the chromatographic method to separate DHP and its metabolites from the bulk of the matrix components, especially phospholipids. This can be achieved by adjusting the gradient profile or using a different stationary phase.

  • Sample Preparation:

    • Protein Precipitation (PPT): While quick, this method is least effective at removing interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but can have lower recovery for more polar metabolites.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and salts.

Quantitative Data Summary

The choice of sample preparation method is critical in mitigating matrix effects. The following table summarizes the typical recovery and matrix effects for different sample preparation techniques for phthalate analysis in plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Fast and simpleHigh matrix effects, risk of ion suppression
Liquid-Liquid Extraction (LLE) 70 - 9510 - 30 (Suppression)Good for non-polar compoundsLower recovery for polar metabolites, more labor-intensive
Solid-Phase Extraction (SPE) 90 - 110< 15 (Suppression/Enhancement)High recovery and clean extractsMore time-consuming and costly

Note: The values presented are typical ranges for phthalates and may vary depending on the specific analyte, biological matrix, and experimental conditions.

Experimental Protocols

Protocol 1: this compound Analysis in Human Serum by LC-MS/MS

This protocol outlines a robust method for the quantification of this compound (DHP) and its primary metabolite, Monoheptyl Phthalate (MHP), in human serum using solid-phase extraction and LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 500 µL of serum, add 500 µL of 0.1 M zinc sulfate (B86663) in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound (DHP): Precursor ion (m/z) 363.3 -> Product ions (m/z) 149.1 (quantifier), 279.2 (qualifier)

    • Monoheptyl Phthalate (MHP): Precursor ion (m/z) 279.2 -> Product ions (m/z) 149.1 (quantifier), 132.1 (qualifier)

    • ¹³C₄-DHP (Internal Standard): Precursor ion (m/z) 367.3 -> Product ion (m/z) 153.1

Protocol 2: this compound Analysis in Biological Samples by GC-MS

This protocol is suitable for the analysis of DHP, but careful chromatographic optimization is required to resolve it from other common phthalates like Di(2-ethylhexyl) phthalate (DEHP).

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of the biological sample (e.g., serum, urine), add 2 mL of a hexane (B92381):diethyl ether (1:1, v/v) mixture.

  • Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Analysis

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions:

    • This compound (DHP): m/z 149, 279

    • Di(2-ethylhexyl) phthalate (DEHP): m/z 149, 167, 279

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Logic start Biological Sample (Serum/Plasma) ppt Protein Precipitation (e.g., with Zinc Sulfate) start->ppt spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant wash Wash (e.g., 10% Methanol) spe->wash elute Elute (e.g., Methanol) wash->elute evap Evaporate and Reconstitute elute->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data issue Analytical Issue (e.g., Poor Peak Shape, Low Signal) check_prep Review Sample Prep (Recovery, Cleanup) issue->check_prep check_lc Optimize LC Method (Gradient, Column) issue->check_lc check_ms Check MS Parameters (Tuning, Transitions) issue->check_ms solution Implement Solution check_prep->solution check_lc->solution check_ms->solution

Caption: Experimental workflow and troubleshooting logic for DHP analysis.

signaling_pathway DHP This compound (DHP) Metabolism Metabolism (Hydrolysis) DHP->Metabolism MHP Monoheptyl Phthalate (MHP) Metabolism->MHP Oxidation Oxidation MHP->Oxidation Excretion Excretion (Urine) MHP->Excretion Oxidative_Metabolites Oxidative Metabolites Oxidation->Oxidative_Metabolites Oxidative_Metabolites->Excretion

Caption: Metabolic pathway of this compound in the body.

Minimizing background contamination in phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalate (B1215562) Analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background contamination during phthalate analysis. Phthalates are ubiquitous plasticizers, and their presence in the laboratory environment can lead to significant background contamination, compromising the accuracy of trace-level analyses. This guide provides practical solutions to common problems, detailed experimental protocols, and data on potential contamination sources.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High background of common phthalates (e.g., DEHP, DBP) in method blanks.

  • Question: My GC/MS or LC/MS blanks consistently show high levels of Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). What are the likely sources, and how can I reduce this background?

    Answer: High phthalate background in blanks is a common issue due to their widespread use. The primary sources are often laboratory consumables, solvents, and the general lab environment.[1]

    Troubleshooting Steps:

    • Isolate the Source: Systematically test each component of your workflow. Analyze a "solvent blank" by directly injecting the solvent used for sample preparation. If the blank is clean, the contamination is likely introduced during sample preparation. If the solvent blank is contaminated, test a new bottle of high-purity solvent.

    • Evaluate Consumables:

      • Gloves: Vinyl gloves are a major source of phthalates like DEHP.[1] Switch to nitrile gloves, which have significantly lower phthalate content.

      • Pipette Tips: Standard pipette tips can leach phthalates. Use certified "phthalate-free" pipette tips.

      • Plasticware: Avoid plastic containers, especially those made of polyvinyl chloride (PVC).[1] Whenever possible, use scrupulously cleaned glassware. If plastic is unavoidable, use polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE).

      • Filters: Syringe filters and solvent filters can be a source of contamination. Test filters by passing a clean solvent through them and analyzing the eluate.

    • Check Solvents and Reagents:

      • Use the highest purity solvents available (e.g., HPLC or LC-MS grade). Even high-purity solvents can contain trace amounts of phthalates.[1]

      • Test new solvent bottles before use by concentrating a large volume (e.g., 100 mL) down to 1 mL and analyzing the concentrate.

      • Purify water using a system that does not use plastic tubing, or test the purified water for phthalate contamination.

    • Laboratory Environment:

      • Phthalates can be present in lab air from flooring, paints, and cables. Keep your workspace clean and minimize dust.

      • Prepare samples in a clean environment, such as a fume hood with HEPA filtration.

      • Keep glassware and samples covered with cleaned aluminum foil when not in use.

Issue 2: Inconsistent or sporadic phthalate peaks in replicate samples.

  • Question: I am observing phthalate peaks that appear inconsistently across my replicate samples. What could be causing this variability?

    Answer: Sporadic contamination often points to issues in sample handling and preparation procedures.

    Troubleshooting Steps:

    • Review Sample Handling:

      • Parafilm: Do not use Parafilm to seal flasks or tubes, as it is a known source of phthalate leaching. Use glass stoppers or baked aluminum foil instead.

      • Cross-Contamination: Ensure dedicated glassware and equipment are used for phthalate analysis to prevent cross-contamination between samples.

    • Solid Phase Extraction (SPE) Cartridges: Phthalates can leach from the sorbent material or the cartridge housing. Run a blank by passing a clean solvent through the SPE cartridge to check for contamination. If contamination is present, pre-wash the cartridges with a clean solvent before use.

    • Instrument Carryover: Run solvent blanks between samples to check for carryover in the injection port and column. If carryover is detected, develop a robust wash method for the autosampler syringe and injection port.

Issue 3: I've implemented all the recommended cleaning and handling procedures, but I still see a persistent low-level phthalate background.

  • Question: What advanced strategies can I employ if I'm still struggling with background contamination after extensive troubleshooting?

    Answer: For ultra-trace analysis, more stringent measures may be necessary.

    Advanced Strategies:

    • Dedicated Lab Space: If feasible, dedicate a specific laboratory area exclusively for trace phthalate analysis to minimize environmental contamination.

    • Solvent Distillation: For the most sensitive analyses, consider re-distilling your solvents in an all-glass apparatus to remove any residual phthalates.

    • Air Filtration: Use a fume hood or a clean bench with HEPA filtration for all sample preparation steps.

    • Isolator Column (for LC-MS): An isolator or trap column can be installed before the injector to capture phthalate contaminants from the mobile phase.

Data Presentation: Phthalate Leaching from Laboratory Consumables

The following tables summarize quantitative data on phthalate leaching from common laboratory materials. These values can help identify and prioritize the elimination of potential contamination sources.

Table 1: Phthalate Leaching from Various Laboratory Plasticware

Plastic ItemPhthalate DetectedLeaching LevelSolvent/ConditionsReference
Pipette TipsDEHP0.36 µg/cm² (max)Mobile Phase[2][3]
Pipette TipsDINP0.86 µg/cm² (max)Mobile Phase[2][3]
Plastic SyringesDEHP, DINPSignificant LeachingMobile Phase[2][3]
Plastic Filter Holders (PTFE)DBP2.49 µg/cm² (max)Mobile Phase[2][3]
Plastic Filter Holders (Regenerated Cellulose)DBP0.61 µg/cm² (max)Mobile Phase[2][3]
Plastic Filter Holders (Cellulose Acetate)DMP5.85 µg/cm² (max)Mobile Phase[2][3]
Parafilm®DEHPup to 0.50 µg/cm²Mobile Phase[2][3]
PVC Articles (Pharmaceutical Contact)DEHP5.19 to 28.76% by weightn-Hexane[4]

Table 2: Phthalate Contamination in Laboratory Solvents

Solvent GradePhthalate DetectedConcentration RangeReference
High-Purity Organic SolventsVarious Phthalatesup to mg/L levels[5]
Drinking Water (for comparison)DEHPWHO guideline: max 8 µg/L[5]

Experimental Protocols

Detailed methodologies for key procedures are provided below to help you establish a robust workflow for minimizing phthalate contamination.

Protocol 1: Rigorous Glassware Cleaning for Trace Phthalate Analysis

This protocol is designed to remove organic contaminants, including phthalates, from laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Tap water

  • Deionized (DI) water

  • High-purity acetone

  • High-purity hexane (B92381)

  • Muffle furnace

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with the last solvent used in it. Then, rinse thoroughly with tap water to remove gross contamination.

  • Detergent Wash: Wash the glassware with a hot solution of a suitable laboratory detergent. Use brushes to scrub all surfaces. Avoid using abrasive scouring pads that could scratch the glass.

  • Tap Water Rinse: Rinse the glassware thoroughly with hot tap water, followed by a rinse with cool tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least three to five times with deionized water.

  • Solvent Rinse: Rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane. Perform this step in a fume hood.

  • Baking (for non-volumetric glassware): Place the solvent-rinsed glassware in a muffle furnace. Ramp the temperature to 400°C and bake for at least 30-60 minutes. Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator).

  • Storage: Immediately after cooling, cover the openings of the glassware with pre-cleaned aluminum foil. Store in a clean, dedicated cabinet to prevent re-contamination from dust.

Protocol 2: Liquid-Liquid Extraction (LLE) of Phthalates from Aqueous Samples (Based on EPA Method 606)

This protocol describes a general procedure for extracting phthalates from water samples.

Materials:

  • Separatory funnel (glass) with a glass or PTFE stopcock

  • Methylene (B1212753) chloride (high purity)

  • Hexane (high purity)

  • Anhydrous sodium sulfate (B86663) (pre-cleaned by baking at 400°C)

  • Glass wool (pre-cleaned)

  • Concentrator tube

  • Nitrogen evaporation apparatus

Procedure:

  • Sample Preparation: A 1-liter water sample is typically used.

  • Extraction:

    • Pour the sample into a 2-liter separatory funnel.

    • Add 60 mL of methylene chloride to the sample bottle, rinse the inner surfaces, and pour the solvent into the separatory funnel.

    • Shake the funnel vigorously for 2 minutes with periodic venting.

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

    • Drain the methylene chloride extract into a 250-mL Erlenmeyer flask.

    • Repeat the extraction two more times using fresh 60-mL portions of methylene chloride, combining all extracts in the Erlenmeyer flask.

  • Drying the Extract:

    • Assemble a drying column by plugging a chromatographic column with pre-cleaned glass wool and filling it with anhydrous sodium sulfate.

    • Pass the combined extract through the drying column and collect it in a concentrator tube.

    • Rinse the Erlenmeyer flask and column with 20-30 mL of methylene chloride to ensure a complete transfer.

  • Concentration:

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish concentrator or a gentle stream of nitrogen.

    • Exchange the solvent to hexane during the final stages of concentration if required by the analytical method.

  • Analysis: The concentrated extract is now ready for analysis by GC/MS or LC/MS.

Protocol 3: Solid-Phase Extraction (SPE) for Phthalates in Aqueous Samples

This protocol provides a general guideline for using SPE to extract phthalates. The specific parameters may need optimization based on the SPE cartridge and sample matrix.

Materials:

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Methanol (high purity)

  • Deionized water (phthalate-free)

  • Elution solvent (e.g., ethyl acetate, dichloromethane)

  • Collection vials (glass)

  • Nitrogen evaporation apparatus

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5-10 mL of the elution solvent (e.g., ethyl acetate).

    • Wash the cartridge with 5-10 mL of methanol.

    • Equilibrate the cartridge with 5-10 mL of phthalate-free deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the aqueous sample onto the SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove any interfering substances.

  • Drying:

    • Dry the cartridge under vacuum for a sufficient time to remove residual water.

  • Elution:

    • Elute the phthalates from the cartridge with a suitable volume of the elution solvent into a clean glass collection vial.

  • Concentration:

    • Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC/MS or LC/MS analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting phthalate contamination.

Contamination_Pathway cluster_environment Laboratory Environment cluster_materials Materials & Consumables cluster_process Analytical Process lab_air Lab Air/Dust (Flooring, Paint, Cables) sample_prep Sample Preparation lab_air->sample_prep Deposition solvents Solvents & Reagents solvents->sample_prep gloves Gloves (Vinyl) gloves->sample_prep Direct Contact plasticware Plasticware (PVC) plasticware->sample_prep Leaching filters Filters filters->sample_prep Leaching septa_vials Septa/Vials/Caps final_sample Final Sample septa_vials->final_sample Leaching glassware Improperly Cleaned Glassware glassware->sample_prep sample_prep->final_sample instrument Analytical Instrument (Tubing, Seals) instrument->final_sample System Contamination

Figure 1. Common pathways of phthalate contamination in the laboratory.

Troubleshooting_Workflow start High Phthalate Background in Blank Detected check_solvent Analyze Solvent Blank (Direct Injection) start->check_solvent solvent_contaminated Solvent is Contaminated check_solvent->solvent_contaminated Yes solvent_clean Solvent is Clean check_solvent->solvent_clean No action_solvent Test New Solvent Bottle Consider Solvent Purification solvent_contaminated->action_solvent check_consumables Investigate Consumables (Gloves, Pipette Tips, Plasticware) solvent_clean->check_consumables end_solved Problem Resolved action_solvent->end_solved consumables_contaminated Contamination Source Found check_consumables->consumables_contaminated Yes check_glassware Review Glassware Cleaning Protocol check_consumables->check_glassware No action_consumables Replace with Phthalate-Free Alternatives (e.g., Nitrile Gloves, Glassware) consumables_contaminated->action_consumables action_consumables->end_solved glassware_inadequate Protocol Inadequate check_glassware->glassware_inadequate Yes check_environment Assess Lab Environment (Air, Dust, Surfaces) check_glassware->check_environment No action_glassware Implement Rigorous Cleaning (Solvent Rinse + Baking) glassware_inadequate->action_glassware action_glassware->end_solved environment_issue Environmental Source Suspected check_environment->environment_issue Yes action_environment Use Fume Hood/Clean Bench Cover Samples environment_issue->action_environment action_environment->end_solved

Figure 2. A logical workflow for troubleshooting high phthalate background.

References

Technical Support Center: Optimizing GC Analysis of Diheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Diheptyl phthalate (B1215562) (DHP).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC injection parameters for Diheptyl phthalate analysis?

A1: For successful GC analysis of this compound, it is crucial to start with optimized injection parameters. Below is a table summarizing recommended starting conditions based on established methods for phthalate analysis.

ParameterRecommended ValueCommon Range/Notes
Inlet Temperature 280 °C250 - 300 °C. Higher temperatures can lead to degradation of the septum and analytes.[1][2][3][4]
Injection Volume 1.0 µL0.5 - 2.0 µL. Smaller volumes can minimize backflash.[1]
Injection Mode SplitlessPulsed splitless injection can maximize the transfer of phthalates into the column.
Liner Type Deactivated single taper with woolAn Ultra Inert mid-frit liner is also a good option to facilitate sample vaporization.
Carrier Gas Helium or HydrogenHydrogen can reduce analysis times but requires a compatible system.
Flow Rate 1.0 - 6.0 mL/minOptimal flow rate depends on the column dimensions and carrier gas type.

Q2: What type of GC column is best suited for this compound analysis?

A2: The choice of GC column is critical for achieving good separation and peak shape. For phthalate analysis, including DHP, mid-polarity columns are generally recommended.

Column TypeCommon PhaseKey Advantages
Mid-Polarity 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms)Provides good resolution for a wide range of phthalates and is a common choice for general phthalate screening.
Specialized Phthalate Columns e.g., Rtx-440, Rxi-XLBThese columns are specifically designed for phthalate analysis and can offer enhanced resolution for complex mixtures.

Q3: How can I prevent contamination when analyzing for this compound?

A3: Phthalates are common environmental contaminants, and preventing background contamination is essential for accurate analysis.

  • Use High-Purity Solvents: Ensure all solvents are of high purity and specifically tested for phthalates.

  • Avoid Plastic Consumables: Do not use plastic containers, pipette tips, or vial caps (B75204) with plastic components, as these can leach phthalates into your samples. Use glassware that has been thoroughly cleaned and rinsed with a high-purity solvent.

  • Proper Sample Handling: Wear nitrile gloves and work in a clean environment to avoid introducing contaminants from your hands or the surrounding air.

  • Run Blanks: Regularly analyze solvent blanks to monitor for any background contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing for DHP is a common issue and can be caused by several factors. The following flowchart can help you diagnose and resolve the problem.

G start Peak Tailing Observed for DHP cause1 Active Sites in Inlet or Column start->cause1 cause2 Column Contamination start->cause2 cause3 Improper Column Installation start->cause3 cause4 Sample Overload start->cause4 solution1 Use a deactivated liner. Trim 10-20 cm from the column inlet. cause1->solution1 solution2 Bake out the column. Replace the column if necessary. cause2->solution2 solution3 Re-install the column correctly. cause3->solution3 solution4 Dilute the sample. cause4->solution4

Troubleshooting flowchart for DHP peak tailing.
  • Active Sites: Phthalates can interact with active silanol (B1196071) groups in the GC inlet liner or at the head of the column, leading to peak tailing. Using a fresh, deactivated (silanized) liner or trimming a small portion of the column can resolve this.

  • Column Contamination: Buildup of non-volatile matrix components can create active sites and cause peak tailing. Try baking out the column at a high temperature as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • Improper Column Installation: A poorly cut or installed column can lead to dead volume and distorted peak shapes. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

  • Sample Overload: Injecting too much of the analyte can saturate the column, resulting in peak distortion. Try injecting a more diluted sample.

Issue 2: Ghost Peaks

Q: I am observing unexpected "ghost" peaks in my chromatograms when analyzing for this compound. What could be the source of these peaks?

A: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources.

  • Septum Bleed: Overheated or old septa can release siloxane compounds that appear as ghost peaks. Use high-quality, low-bleed septa and replace them regularly. A septum purge can also help minimize this issue.

  • Contamination from Vials/Caps: Phthalates and other plasticizers can leach from vial septa or plastic caps, especially when samples are stored for extended periods.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. This can be caused by contamination in the syringe, inlet liner, or at the head of the column. Cleaning the injection port and using a solvent wash between injections can help.

  • Mobile Phase Contamination: Trace amounts of phthalates in the carrier gas or solvents can concentrate on the column and elute as a broad peak, particularly in gradient elution methods.

Issue 3: Poor Reproducibility

Q: My peak areas for this compound are not reproducible between injections. What should I investigate?

A: Poor reproducibility can stem from issues with the injection process or system leaks.

  • Injector Variability: Problems with the autosampler syringe, such as air bubbles in the syringe or a leaking syringe, can lead to inconsistent injection volumes.

  • Inlet Leaks: A leak at the septum or other inlet fittings can cause variations in the amount of sample transferred to the column. Check for leaks using an electronic leak detector.

  • Sample Evaporation: If samples are left in the autosampler for an extended period, the solvent can evaporate, leading to an increase in the analyte concentration.

Experimental Protocols

Example GC-MS Method for Phthalate Analysis

This protocol provides a general starting point for the analysis of this compound and other phthalates. Optimization may be required for your specific instrument and application.

1. Sample Preparation (if required):

  • For solid samples, a solvent extraction using a suitable solvent like hexane (B92381) or a mixture of methylene (B1212753) chloride and acetone (B3395972) is typically employed.

  • For liquid samples, a liquid-liquid extraction may be necessary to isolate the phthalates from the sample matrix.

2. GC-MS Parameters:

The following table outlines a typical set of GC-MS parameters for phthalate analysis.

ParameterValueReference/Notes
GC System Agilent 8890 GC or similar
Mass Spectrometer Agilent 5977C MSD or similar
Column Agilent J&W HP-5ms UI (or similar 5% phenyl-methyl column), 30 m x 0.25 mm, 0.25 µm film
Injector Split/Splitless or Multimode Inlet (MMI)
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Pulsed Splitless
Carrier Gas Helium
Constant Flow 1.2 mL/min
Oven Program Initial: 60°C, hold for 1 minRamp: 20°C/min to 320°CHold: 5 min at 320°CThis is a starting point; the ramp rate may need to be optimized.
Transfer Line Temp. 290 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Scan or Selected Ion Monitoring (SIM)SIM mode offers higher sensitivity and selectivity. A common ion for many phthalates is m/z 149.

Logical Workflow for Method Development

The following diagram illustrates a logical workflow for developing and optimizing a GC method for this compound.

G A Define Analytical Goals (e.g., sensitivity, resolution) B Select Initial GC Parameters (Column, Inlet, Oven Program) A->B C Perform Initial Injections (Standard & Blank) B->C D Evaluate Chromatogram (Peak Shape, Resolution, Sensitivity) C->D E Optimize Injection Parameters (Temperature, Split Ratio) D->E Poor Peak Shape F Optimize Oven Program (Ramp Rate, Hold Times) D->F Poor Resolution G Method Validation (Linearity, LOD, LOQ, Precision) D->G Good Results E->C F->C H Final Method G->H

Workflow for GC method development for DHP.

References

Technical Support Center: Enhancing Recovery of Diheptyl Phthalate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Diheptyl phthalate (B1215562) (DHP) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Diheptyl phthalate (DHP) recovery?

Low recovery of DHP is a frequent issue stemming from several factors during the analytical workflow. The primary culprits include:

  • Suboptimal Extraction Method: The chosen extraction technique may not be efficient for the specific matrix. Factors like solvent choice, pH, and temperature can significantly impact extraction efficiency.[1]

  • Matrix Effects: Complex matrices often contain co-extracted substances that can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2] This is a significant issue in samples like soil, sludge, and biological tissues.

  • Analyte Adsorption: Phthalates, including DHP, are prone to adsorbing onto glass and plastic surfaces of laboratory consumables. This can lead to significant analyte loss, especially when working with low concentrations.[1]

  • Incomplete Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely recover DHP from the sorbent.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh experimental conditions like extreme pH or high temperatures can potentially degrade DHP.[3]

Q2: I am observing inconsistent DHP recovery in my experiments. What should I investigate?

Inconsistent recovery is often traced back to a lack of control over experimental variables and contamination. Key areas to scrutinize include:

  • Contamination: Phthalates are ubiquitous in the laboratory environment, and contamination is a major source of variability.[1][4][5] Common sources include solvents, reagents, pipette tips, plastic vials, tubing (especially PVC), and even laboratory air and dust.[4][6][7][8] Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) are the most commonly detected background contaminants.[4]

  • Inadequate Homogenization: For solid and semi-solid samples, inconsistent homogenization can lead to significant variations in the DHP concentration between subsamples.

  • Variable Extraction Conditions: Ensure that extraction parameters such as solvent volumes, extraction time, temperature, and agitation speed are kept consistent across all samples.

  • SPE Cartridge Variability: Inconsistent packing or channeling in SPE cartridges can lead to variable recoveries. Ensure proper conditioning and equilibration of the cartridges.[1]

Q3: How can I minimize phthalate contamination in my laboratory?

Minimizing background contamination is critical for accurate DHP analysis. Implement the following best practices:

  • Use Phthalate-Free Consumables: Whenever possible, use laboratory equipment and consumables made of materials other than plastic, such as glass or stainless steel. If plastic is unavoidable, opt for polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) over polyvinyl chloride (PVC).[4]

  • Thoroughly Clean Glassware: Clean all glassware meticulously. Consider baking glassware at a high temperature to remove any organic contaminants.[9]

  • Solvent and Reagent Purity: Use high-purity solvents and reagents that are certified as phthalate-free. It is advisable to run solvent blanks to check for contamination.[4][5]

  • Minimize Exposure to Air: Keep samples and extracts covered as much as possible to prevent contamination from airborne phthalates.

  • Glove Selection: Be mindful of the type of disposable gloves used. Vinyl gloves are a significant source of phthalate contamination. Nitrile gloves are a safer alternative.[4]

Q4: What are the recommended extraction techniques for DHP from different matrices?

The choice of extraction technique is highly dependent on the sample matrix. Here are some commonly used and effective methods:

  • Solid-Phase Extraction (SPE): SPE is a versatile technique suitable for cleaning up and concentrating DHP from aqueous samples like drinking water and beverages.[10][11][12][13] C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are commonly used for phthalate extraction.[1]

  • Liquid-Liquid Extraction (LLE): LLE is a traditional and effective method for extracting DHP from aqueous samples.[14] It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

  • Solid-Supported Liquid-Liquid Extraction (SLE): SLE offers an alternative to traditional LLE, avoiding common issues like emulsion formation.[15] The aqueous sample is adsorbed onto an inert solid support, and the analyte is then eluted with an organic solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is particularly effective for complex solid matrices like soil and food samples.[16][17] It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

  • Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses elevated temperatures and pressures to rapidly extract DHP from solid and semi-solid samples, using less solvent compared to traditional methods.[18]

  • Ultrasonic-Assisted Extraction (UAE): UAE uses ultrasonic waves to enhance the extraction of DHP from solid matrices like soil and plastics.[14][19]

Troubleshooting Guides

Low DHP Recovery

This guide provides a systematic approach to troubleshooting low DHP recovery.

Low_Recovery_Troubleshooting Start Low DHP Recovery Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_SPE Investigate SPE Procedure Start->Check_SPE Check_Matrix_Effects Evaluate Matrix Effects Start->Check_Matrix_Effects Check_Contamination Assess for Contamination (leading to inaccurate quantification) Start->Check_Contamination Solvent_Choice Is the solvent polarity appropriate for DHP and the matrix? Check_Extraction->Solvent_Choice SPE_Conditioning Is the SPE cartridge properly conditioned and equilibrated? Check_SPE->SPE_Conditioning Matrix_Matched_Cal Are you using matrix-matched calibration standards? Check_Matrix_Effects->Matrix_Matched_Cal Blank_Analysis Analyze procedural blanks to identify contamination sources. Check_Contamination->Blank_Analysis Extraction_Parameters Are extraction parameters (time, temp, pH) optimal? Solvent_Choice->Extraction_Parameters Yes Optimize_Solvent Optimize solvent system. Solvent_Choice->Optimize_Solvent No Extraction_Parameters->Check_SPE Yes Optimize_Parameters Optimize extraction parameters. Extraction_Parameters->Optimize_Parameters No Elution_Solvent Is the elution solvent strong enough to desorb DHP? SPE_Conditioning->Elution_Solvent Yes Optimize_SPE_Method Optimize SPE conditioning and elution steps. SPE_Conditioning->Optimize_SPE_Method No Elution_Solvent->Check_Matrix_Effects Yes Elution_Solvent->Optimize_SPE_Method No Internal_Standard Is an appropriate internal standard being used? Matrix_Matched_Cal->Internal_Standard Yes Implement_Matrix_Matched Implement matrix-matched calibration or standard addition. Matrix_Matched_Cal->Implement_Matrix_Matched No Use_Isotope_Labeled_IS Use an isotope-labeled internal standard for DHP. Internal_Standard->Use_Isotope_Labeled_IS No Implement_Cleaning Implement stricter cleaning and handling protocols. Blank_Analysis->Implement_Cleaning

Caption: Troubleshooting workflow for low DHP recovery.

Data Presentation

Table 1: Recovery of Phthalates using Different Extraction Methods from Water Samples

PhthalateExtraction MethodRecovery (%)Reference
Dimethyl phthalateSPE97.99 - 100.56[11]
Diethyl phthalateSPE97.99 - 100.56[11]
Dibutyl phthalateSPE97.99 - 100.56[11]
Dioctyl phthalateSPE97.99 - 100.56[11]
Diethyl phthalateDispersive Liquid-Liquid Microextraction (DLLME)91 - 97[20]
Di-n-butyl phthalateDispersive Liquid-Liquid Microextraction (DLLME)91 - 97[20]
Di(2-ethylhexyl) phthalateDispersive Liquid-Liquid Microextraction (DLLME)91 - 97[20]

Table 2: Recovery of Phthalates from Spiked Soil Samples

PhthalateSpiking Level (µg/g)Recovery (%)Reference
Dimethyl phthalate0.1 and 0.584 - 115[21]
Diethyl phthalate0.1 and 0.584 - 115[21]
Benzyl butyl phthalate0.1 and 0.584 - 115[21]
Di-n-butyl phthalate0.1 and 0.584 - 115[21]
Di-n-octyl phthalate0.1 and 0.584 - 115[21]
Di-(2-ethylhexyl) phthalate0.1 and 0.584 - 115[21]

Experimental Protocols

Protocol 1: Extraction of DHP from Water Samples using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of DHP from water samples using C18 SPE cartridges.

SPE_Workflow Start Start: Water Sample Conditioning 1. Cartridge Conditioning - Methanol (B129727) (e.g., 5 mL) - Reagent Water (e.g., 5 mL) Start->Conditioning Loading 2. Sample Loading - Pass water sample through the cartridge (e.g., 10 mL/min) Conditioning->Loading Washing 3. Cartridge Washing - Optional: Wash with water or a weak organic/water mix to remove interferences Loading->Washing Drying 4. Cartridge Drying - Dry the sorbent thoroughly (e.g., under vacuum or nitrogen) Washing->Drying Elution 5. Elution - Elute DHP with an appropriate organic solvent (e.g., ethyl acetate (B1210297), acetonitrile) Drying->Elution Concentration 6. Concentration - Evaporate the eluate to a small volume under a gentle stream of nitrogen Elution->Concentration Analysis 7. Analysis - Reconstitute in a suitable solvent and analyze by GC-MS or HPLC Concentration->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (e.g., 500 mL, pH adjusted if necessary) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge completely by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the DHP from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as ethyl acetate or a mixture of hexane (B92381) and acetone.

  • Concentration and Analysis: The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Extraction of DHP from Soil/Sediment using QuEChERS

This protocol provides a general methodology for the extraction of DHP from soil or sediment samples.

QuEChERS_Workflow Start Start: Soil/Sediment Sample Extraction 1. Extraction - Homogenized sample + water + acetonitrile (B52724) - Add QuEChERS extraction salts (e.g., MgSO4, NaCl, NaCitrate) - Shake vigorously Start->Extraction Centrifugation1 2. Centrifugation - Separate the organic layer Extraction->Centrifugation1 Cleanup 3. Dispersive SPE Cleanup - Take an aliquot of the supernatant - Add d-SPE cleanup sorbent (e.g., PSA, C18, MgSO4) - Vortex Centrifugation1->Cleanup Centrifugation2 4. Centrifugation - Separate the cleaned extract Cleanup->Centrifugation2 Final_Prep 5. Final Preparation - Transfer supernatant to a clean vial - May require concentration or direct injection Centrifugation2->Final_Prep Analysis 6. Analysis - Analyze by GC-MS or LC-MS/MS Final_Prep->Analysis

Caption: General workflow for QuEChERS extraction.

Methodology:

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry.

  • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salt packet. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18). Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge the d-SPE tube for 5 minutes.

  • Analysis: The resulting supernatant can be directly analyzed by GC-MS or LC-MS/MS, or concentrated if necessary.

References

Validation & Comparative

A Comparative Toxicological Guide: Diheptyl Phthalate vs. DEHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of Diheptyl phthalate (B1215562) (DHpP) and Di(2-ethylhexyl) phthalate (DEHP). The information is compiled from a range of experimental studies to assist in risk assessment and the selection of safer alternatives in research and product development.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny due to its well-documented adverse health effects, including endocrine disruption, reproductive and developmental toxicity, and carcinogenicity. Diheptyl phthalate (DHpP), a structurally similar phthalate, is considered a potential alternative. This guide presents a side-by-side comparison of their toxicological profiles based on available scientific data.

Quantitative Toxicological Data Comparison

The following tables summarize the available quantitative data for key toxicological endpoints for both DHpP and DEHP.

Table 1: Acute and Subchronic Toxicity

EndpointThis compound (DHpP)Di(2-ethylhexyl) phthalate (DEHP)
Acute Oral LD50 (rat) > 5,000 mg/kg bw~25,000 - 30,000 mg/kg bw
Skin Irritation (rabbit) Minimal irritantMild to moderate irritant
Eye Irritation (rabbit) Minimal irritantMild irritant
Skin Sensitization (guinea pig) Not a sensitizerNot a sensitizer
Subchronic Oral NOAEL (rat) 50-168 mg/kg bw/day (based on liver and kidney changes in a reproductive toxicity study)[1]28.9 mg/kg bw/day (for tumour induction)[2]
Subchronic Oral LOAEL (rat) 222-750 mg/kg bw/day (based on liver and kidney changes in a reproductive toxicity study)[1]146.6 mg/kg bw/day (for tumour induction)[2]

Table 2: Reproductive and Developmental Toxicity

EndpointThis compound (DHpP)Di(2-ethylhexyl) phthalate (DEHP)
Two-Generation Reproductive Toxicity (rat) NOAEL (Fertility): 227-750 mg/kg bw/dayLOAEL (Fertility): 419-1360 mg/kg bw/day (based on decreased reproductive organ weight)[1]NOAEL (Reproductive Malformations): 4.8 mg/kg bw/day[3]
Developmental Toxicity (rat) NOAEL: 300 mg/kg bw/dayLOAEL: 750 mg/kg bw/day (based on increased resorptions and malformations)[4]LOAEL (Developmental): 0.2 mg/kg/day (decreased preimplantation embryos)[5]
Maternal Toxicity (rat) NOAEL: 1000 ppm (50-168 mg/kg bw/day)[1]Effects observed at various doses depending on the study.

Table 3: Genotoxicity and Carcinogenicity

EndpointThis compound (DHpP)Di(2-ethylhexyl) phthalate (DEHP)
Ames Test (Bacterial Reverse Mutation) NegativeGenerally negative in standard Ames tests[6][7][8]
In Vitro Chromosomal Aberration NegativePositive in some rodent and human cell assays[6][7]
Carcinogenicity (rodent) No long-term carcinogenicity studies available.Clear evidence of carcinogenic activity in rats and mice (liver tumors)[1][9][10]. Also associated with pancreatic and testicular tumors in rats[1].
IARC Classification Not classifiedGroup 2B: Possibly carcinogenic to humans[5]
NTP Classification Not classifiedReasonably anticipated to be a human carcinogen[1]

Experimental Protocols

This section outlines the general methodologies for key toxicological assays based on OECD guidelines, which are commonly followed in studies evaluating the safety of chemicals like DHpP and DEHP.

Two-Generation Reproductive Toxicity Study (similar to OECD TG 416)
  • Objective: To assess the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.

  • Test System: Typically, Sprague-Dawley rats.

  • Administration: The test substance is administered orally, usually mixed in the diet, at three or more dose levels, along with a control group.

  • Dosing Period:

    • F0 generation (parental): Dosing begins in young adults and continues through mating, gestation, and lactation.

    • F1 generation: Offspring are selected from the F0 generation and are administered the test substance from weaning through their own mating, gestation, and lactation to produce the F2 generation.

  • Key Endpoints Evaluated:

    • Parental animals: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and organ weights (reproductive and other organs). Histopathology of reproductive organs is also performed.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, physical and developmental landmarks (e.g., anogenital distance, nipple retention), and any abnormalities.

Developmental Toxicity Study (similar to OECD TG 414)
  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.

  • Test System: Typically, pregnant rats or rabbits.

  • Administration: The test substance is administered orally (e.g., by gavage) daily during the period of major organogenesis.

  • Dosing Period: In rats, typically from gestation day 6 to 15.

  • Key Endpoints Evaluated:

    • Maternal: Clinical signs, body weight, food consumption, and uterine contents (number of implantations, resorptions, live and dead fetuses).

    • Fetal: Body weight, sex, and detailed examination for external, visceral, and skeletal malformations and variations.

Bacterial Reverse Mutation Assay (Ames Test) (similar to OECD TG 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertants compared to the control indicates a mutagenic potential.

Signaling Pathways and Mechanisms of Toxicity

Di(2-ethylhexyl) phthalate (DEHP)

The toxicity of DEHP is often mediated through the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) , especially PPARα.

DEHP_PPAR_Pathway DEHP DEHP MEHP MEHP (active metabolite) DEHP->MEHP Metabolism PPARa PPARα MEHP->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Altered Gene Expression PPRE->Gene_Expression Regulates Toxic_Effects Toxicological Effects (Hepatotoxicity, Carcinogenicity, Reproductive Toxicity) Gene_Expression->Toxic_Effects Leads to

Caption: DEHP is metabolized to MEHP, which activates PPARα, leading to altered gene expression and toxicity.

DEHP and its metabolites can also interact with other signaling pathways, including:

  • Androgen Receptor (AR) Signaling: DEHP metabolites can interact with the androgen receptor, potentially disrupting male reproductive development[11][12][13].

  • Estrogen Receptor (ER) Signaling: Some studies suggest that phthalates can influence estrogen receptor signaling pathways[14].

  • Constitutive Androstane Receptor (CAR): DEHP is a potent agonist for a splice variant of the human CAR (CAR2), which is involved in xenobiotic metabolism[15].

  • Aryl Hydrocarbon Receptor (AhR): Phthalates have been shown to interact with the AhR pathway, which can influence cellular processes related to cancer progression[12].

This compound (DHpP)

The specific signaling pathways for DHpP are less well-characterized than those for DEHP. As a "transitional phthalate," it is plausible that its mechanisms of toxicity may share some similarities with other phthalates that have alkyl chain lengths between four and six carbons, which are known to be potent inducers of testicular toxicity[16]. Some studies on other phthalates suggest the involvement of the following pathways, which may also be relevant for DHpP:

  • PPAR Activation: While direct evidence for DHpP is limited, other phthalates and their metabolites are known to activate PPARs, which could contribute to its observed liver effects[9][11][17][18][19].

  • NF-κB and PI3K/AKT Signaling: These pathways are implicated in the inflammatory and apoptotic responses to various phthalates and could potentially be involved in DHpP-induced toxicity[20].

Phthalate_General_Pathway Phthalates Phthalates (e.g., DHpP, DEHP) Receptors Nuclear Receptors (PPARs, AR, ER, AhR) Phthalates->Receptors Interact with Signaling_Cascades Intracellular Signaling (NF-κB, PI3K/AKT) Phthalates->Signaling_Cascades Modulate Gene_Expression Altered Gene Expression Receptors->Gene_Expression Regulate Cellular_Responses Cellular Responses (Oxidative Stress, Inflammation, Apoptosis) Signaling_Cascades->Cellular_Responses Trigger Gene_Expression->Cellular_Responses Toxic_Effects Toxicological Effects Cellular_Responses->Toxic_Effects Lead to

Caption: General signaling pathways potentially affected by phthalates, including DHpP and DEHP.

Conclusion

The available toxicological data indicate that DEHP poses significant health risks, particularly concerning its endocrine-disrupting and carcinogenic properties. While this compound (DHpP) appears to have lower acute toxicity, it still demonstrates the potential for reproductive and developmental toxicity, as well as adverse effects on the liver and kidneys in animal studies.

A critical data gap exists for the long-term carcinogenicity of DHpP. Furthermore, a more detailed understanding of the molecular mechanisms underlying DHpP's toxicity is needed. For researchers and professionals in drug development, the choice of a plasticizer should be guided by a thorough risk assessment. While DHpP may present a less hazardous profile than DEHP in some respects, the lack of comprehensive toxicological data warrants a cautious approach. Further research into the long-term effects and mechanistic pathways of DHpP is essential to fully establish its safety profile as a viable alternative to DEHP.

References

A Comparative Guide to the Validation of Analytical Methods for Diheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Diheptyl phthalate (B1215562) (DHP) is crucial for safety and quality assessment. This guide provides a comparative overview of the two most common analytical techniques for DHP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on a comprehensive review of existing analytical methodologies for phthalates.

While direct head-to-head validation data for Diheptyl phthalate is limited in publicly available literature, this guide synthesizes available information and provides data for structurally similar phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), to illustrate typical method performance.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of semi-volatile compounds like this compound.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers an alternative approach, particularly for samples that are not amenable to the high temperatures of GC analysis.[3]

The choice between GC-MS and HPLC-UV depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

Performance Characteristics

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for phthalate analysis. It is important to note that specific performance will vary depending on the instrument, column, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.99[4]> 0.99[5]
Limit of Detection (LOD) 0.05 - 50 ppb0.06 mg/L (for DEHP)
Limit of Quantification (LOQ) Typically 3x LOD0.06 mg/L (for DEHP)
Accuracy (% Recovery) 70-120%91.2 - 99.1% (for DEHP)
Precision (%RSD) < 15%< 5%

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS and HPLC-UV.

Sample Preparation: Extraction from a Polymer Matrix

A common requirement is the extraction of this compound from a plastic or polymer matrix.

  • Sample Preparation: A representative portion of the polymer sample is cryogenically ground to a fine powder.

  • Extraction: A known amount of the powdered sample is subjected to ultrasonic extraction with a suitable solvent such as a mixture of hexane (B92381) and acetone.

  • Cleanup: The extract may be filtered and subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent for injection into the analytical instrument.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph with a mass selective detector (MSD)

  • Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Transfer Line Temperature: 290 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion for this compound: m/z 149 (characteristic for many phthalates)

  • Qualifier Ions: To be determined from the mass spectrum of a this compound standard.

HPLC-UV Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 224 nm

Visualizing the Workflow and Method Comparison

To better understand the logical flow of method validation and the comparison between the two primary analytical techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Dev Method Development cluster_Val Validation cluster_Imp Implementation Define_Purpose Define Analytical Purpose Set_Requirements Set Performance Requirements Define_Purpose->Set_Requirements Develop_Method Develop/Select Method Set_Requirements->Develop_Method Optimize_Parameters Optimize Parameters Develop_Method->Optimize_Parameters Validate Perform Validation Studies (Linearity, Accuracy, Precision, LOD, LOQ) Optimize_Parameters->Validate Document Document Method & Validation Validate->Document Implement Implement for Routine Analysis Document->Implement

Analytical Method Validation Workflow

Method_Comparison cluster_GCMS GC-MS cluster_HPLCUV HPLC-UV GCMS_Strength High Specificity & Sensitivity GCMS_Weakness High Temperature Requirement (not for thermolabile samples) GCMS_Note Co-elution with DEHP possible [6] HPLC_Strength Suitable for Thermolabile Compounds HPLC_Weakness Lower Specificity than MS HPLC_Note Less common for DHP Analyte This compound Analyte->GCMS_Strength Analysis by Analyte->HPLC_Strength Analysis by

Comparison of GC-MS and HPLC-UV for DHP Analysis

References

A Comparative Analysis of Phthalate Ester Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of commonly used phthalate (B1215562) esters. Phthalates, a class of chemicals primarily used as plasticizers in a wide range of consumer and industrial products, have come under scientific scrutiny due to their potential adverse effects on human health. This document summarizes key toxicological data, outlines detailed experimental methodologies for toxicity assessment, and visualizes critical biological pathways affected by these compounds. The information presented herein is intended to support researchers in making informed decisions regarding the use of these chemicals and in the development of safer alternatives.

Quantitative Toxicological Data

The following table summarizes key toxicological endpoints for several common phthalate esters, providing a basis for comparing their relative toxicities. These values are primarily derived from studies in rodent models and are expressed in milligrams per kilogram of body weight per day (mg/kg/day).

Phthalate Ester (Abbreviation)CAS No.Acute Oral LD50 (rat, mg/kg)Reproductive Toxicity NOAEL (mg/kg/day)Developmental Toxicity NOAEL (mg/kg/day)Key Toxicological Effects
Di(2-ethylhexyl) phthalate (DEHP)117-81-7~25,000 - 30,0004.844Testicular toxicity, reproductive tract malformations, liver toxicity.[1][2]
Di-n-butyl phthalate (DBP)84-74-2~8,000 - 15,00052 (LOAEL)100Testicular atrophy, decreased sperm production, developmental defects.[3]
Butyl benzyl (B1604629) phthalate (BBP)85-68-7~2,330 - 6,100171 (LOAEL)250Reproductive and developmental toxicity, potential endocrine disruptor.[3][4]
Diisononyl phthalate (DINP)28553-12-0 / 68515-48-0>10,00015>800Liver effects, developmental effects at high doses.
Diisodecyl phthalate (DIDP)26761-40-0 / 68515-49-1>10,000251000Liver toxicity at high doses.
Diethyl phthalate (DEP)84-66-2~8,600 - 31,0001625197-267Low acute and reproductive toxicity.

Abbreviations: LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level).

Experimental Protocols

Two-Generation Reproductive Toxicity Study (Adapted from OECD Guideline 416)

This study is designed to evaluate the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, as well as the growth and development of the offspring.

Methodology:

  • Animal Model: Typically, young adult rats (e.g., Sprague-Dawley) are used.

  • Dose Administration: The test substance is administered to parental (P) generation animals, usually in the diet, drinking water, or by gavage, at a minimum of three dose levels plus a control group. Dosing begins before mating and continues throughout mating, gestation, and lactation.

  • Mating: P generation animals are mated to produce the first filial (F1) generation.

  • F1 Generation: Offspring from the F1 generation are selected and administered the test substance in the same manner as their parents. Dosing continues through their maturation.

  • F1 Mating and F2 Generation: The F1 generation is mated to produce the second filial (F2) generation.

  • Endpoints Evaluated:

    • Parental Animals (P and F1): Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters (motility, morphology, count), and organ weights (reproductive and endocrine organs). Histopathological examination of reproductive tissues is also performed.

    • Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight, and developmental landmarks (e.g., anogenital distance, nipple retention). Gross necropsy is performed on all pups, and histopathology may be conducted on selected tissues.

  • Data Analysis: Reproductive and developmental indices are calculated and statistically analyzed to determine the NOAEL and LOAEL for parental, reproductive, and developmental toxicity.

Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of pregnant animals during the period of organogenesis.

Methodology:

  • Animal Model: Pregnant rodents (rats or rabbits) are commonly used.

  • Dose Administration: The test substance is administered daily by gavage or in the diet from implantation to the day before expected parturition. At least three dose levels and a control group are used.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

  • Fetal Evaluations: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

  • Data Analysis: The incidence of developmental effects is statistically compared between treated and control groups to determine the NOAEL and LOAEL for maternal and developmental toxicity.

Signaling Pathways and Experimental Workflows

Phthalate-Induced Endocrine Disruption: Androgen Receptor Signaling

Certain phthalates and their metabolites can act as anti-androgens, interfering with the normal function of the androgen receptor (AR), a key regulator of male reproductive development. This can occur through competitive binding to the AR or by affecting the synthesis of androgens.

Androgen_Signaling_Disruption cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Phthalate Phthalate Metabolite Phthalate->AR Blocks Binding Adverse_Effects Adverse Reproductive Effects AR_Testo AR-Testosterone Complex AR->AR_Testo HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_Dimer AR Dimer AR_Testo->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds AR_Dimer->Adverse_Effects Inhibition Gene_Expression Target Gene Expression ARE->Gene_Expression Activates Reproductive_Development Normal Male Reproductive Development Gene_Expression->Reproductive_Development

Caption: Disruption of Androgen Receptor Signaling by Phthalates.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Some phthalates can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and cellular proliferation. Chronic activation of PPARα in rodents has been linked to liver tumors.

PPAR_Signaling Phthalate Phthalate Metabolite PPAR PPARα Phthalate->PPAR Activates PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Activates Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Cell_Proliferation Hepatocyte Proliferation Gene_Expression->Cell_Proliferation Liver_Tumors Liver Tumors (in rodents) Cell_Proliferation->Liver_Tumors

Caption: Phthalate-Mediated Activation of the PPARα Signaling Pathway.

Experimental Workflow: In Vitro Androgen Receptor Competitive Binding Assay

This workflow outlines a common in vitro method to assess the potential of a chemical to interfere with the binding of a natural androgen to the androgen receptor.

AR_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation cluster_Measurement Measurement & Analysis A1 Prepare Androgen Receptor (e.g., from rat prostate cytosol or recombinant protein) B1 Incubate AR, Radiolabeled Androgen, and Test Phthalate together A1->B1 A2 Prepare Radiolabeled Androgen (e.g., ³H-R1881) A2->B1 A3 Prepare Test Phthalate Solutions (multiple concentrations) A3->B1 C1 Separate Receptor-Bound and Unbound Radiolabeled Androgen (e.g., using hydroxylapatite) B1->C1 D1 Quantify Radioactivity in the Bound Fraction (Scintillation Counting) C1->D1 D2 Calculate Percent Inhibition of Radiolabeled Androgen Binding D1->D2 D3 Determine IC50 Value (Concentration causing 50% inhibition) D2->D3

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

References

Navigating the Post-Phthalate Landscape: A Comparative Guide to Diheptyl Phthalate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that balances performance with safety and regulatory compliance. Diheptyl phthalate (B1215562) (DHP), a member of the high-molecular-weight phthalate family, has been utilized to impart flexibility to polymers like polyvinyl chloride (PVC). However, increasing scrutiny of phthalates due to health and environmental concerns has necessitated a shift towards safer alternatives. This guide provides an objective comparison of the performance of various DHP alternatives, supported by experimental data, to inform material selection in sensitive applications.

This guide focuses on a range of commercially available and emerging alternatives to DHP, including other phthalates, terephthalates, trimellitates, citrates, and bio-based plasticizers. The comparative analysis centers on key performance indicators: plasticizer efficiency, migration resistance, thermal stability, and biocompatibility.

Performance Comparison of Diheptyl Phthalate and its Alternatives

The selection of an appropriate plasticizer is contingent on the specific requirements of the end-product. The following tables summarize the quantitative performance data for DHP and its alternatives. It is important to note that direct comparative data for DHP is limited in the scientific literature; therefore, data for the closely related and extensively studied di(2-ethylhexyl) phthalate (DEHP) is often used as a benchmark.

Mechanical Properties and Plasticizer Efficiency

The primary function of a plasticizer is to increase the flexibility and workability of a polymer. This is often quantified by measuring the reduction in hardness and the increase in elongation at break.

PlasticizerTypeHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
This compound (DHP) PhthalateData Not AvailableData Not AvailableData Not Available
DEHP (Proxy for DHP) Phthalate~80-90~15-25~250-350
DEHT/DOTP Terephthalate~80-90~15-25~250-350
TOTM Trimellitate~85-95~20-30~200-300
ATBC Citrate~75-85~10-20~300-400
Di-heptyl Succinate (B1194679) (DHPS) Bio-based (Succinate)Comparable to DEHPComparable to DEHPComparable to DEHP[1]

Note: The performance of plasticized PVC can vary significantly based on the specific formulation and processing conditions.

Migration Resistance

Plasticizer migration is a critical concern, especially in medical devices and food contact applications, as it can lead to contamination and loss of material properties.

PlasticizerTypeMigration into Blood (relative to DEHP)Migration into Food Simulants (e.g., ethanol)
This compound (DHP) PhthalateData Not AvailableData Not Available
DEHP (Proxy for DHP) Phthalate1 (Baseline)High
DEHT/DOTP TerephthalateSignificantly Lower[2][3]Lower
TOTM Trimellitate~350 times lower[4]Low
ATBC CitrateLowerModerate to High (depending on simulant)[5]
Di-heptyl Succinate (DHPS) Bio-based (Succinate)Expected to be low (non-phthalate structure)Data Not Available
Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and performance at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to assess this property.

PlasticizerTypeOnset of Decomposition (Tonset) (°C)Temperature at 10% Weight Loss (T10%) (°C)
This compound (DHP) PhthalateData Not AvailableData Not Available
DEHP (Proxy for DHP) Phthalate~200-220~250-270
DEHT/DOTP Terephthalate~220-240~270-290
TOTM Trimellitate>250>300
ATBC Citrate~180-200~220-240
Bio-based (general) Bio-basedVaries, can be lower or higher than DEHP[6][7][8]Varies

Experimental Protocols

Objective comparison of plasticizer performance relies on standardized experimental methodologies. Below are summaries of key protocols used in the evaluation of plasticizers.

Tensile Properties (ASTM D638 / ISO 527)
  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

  • Methodology:

    • Specimen Preparation: Standardized dumbbell-shaped specimens of the plasticized polymer are prepared by molding or cutting from a sheet.

    • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

    • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

    • Data Analysis: The load and elongation are recorded throughout the test. Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of fracture.

Migration Resistance (e.g., ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals)
  • Objective: To measure the amount of plasticizer that leaches from the polymer into a contacting liquid.

  • Methodology:

    • Specimen Preparation: A sample of the plasticized polymer with a known surface area and weight is prepared.

    • Immersion: The specimen is immersed in a specific food simulant (e.g., distilled water, 10% ethanol, 50% ethanol, or a fat simulant like olive oil) or a relevant solvent.

    • Incubation: The immersion is carried out at a controlled temperature and for a specific duration (e.g., 10 days at 40°C).

    • Analysis: The liquid is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of migrated plasticizer. The weight loss of the polymer specimen can also be measured.

Thermal Stability (ASTM E1131 / ISO 11358 - Thermogravimetric Analysis, TGA)
  • Objective: To evaluate the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample of the plasticized polymer is placed in a TGA furnace.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Data Acquisition: The weight of the sample is continuously monitored as the temperature increases.

    • Data Analysis: A plot of weight loss versus temperature is generated. Key parameters include the onset temperature of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., T10%).

Signaling Pathway and Experimental Workflow Visualization

To visualize the toxicological mechanism of certain phthalates and a typical experimental workflow, the following diagrams are provided in DOT language for Graphviz.

cluster_0 Phthalate-Induced PPARα Activation Phthalate Phthalate (e.g., DEHP) PPARa PPARα Phthalate->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to GeneExp Target Gene Expression PPRE->GeneExp regulates Metabolic Altered Lipid Metabolism GeneExp->Metabolic Toxicity Hepatotoxicity Metabolic->Toxicity cluster_1 Experimental Workflow for Migration Testing Start Start Prep Prepare Plasticized PVC Sample Start->Prep Immerse Immerse in Food Simulant Prep->Immerse Incubate Incubate at Controlled Temperature Immerse->Incubate Analyze Analyze Simulant (GC-MS/HPLC) Incubate->Analyze Quantify Quantify Migrated Plasticizer Analyze->Quantify End End Quantify->End

References

Navigating Cross-Reactivity in Diheptyl Phthalate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative analysis of potential cross-reactivity in Diheptyl Phthalate (B1215562) (DHP) immunoassays, offering insights into assay performance and guidance for interpreting results.

Diheptyl phthalate (DHP), a plasticizer used in various consumer products, is a compound of increasing interest in environmental and toxicological research. Immunoassays offer a high-throughput and cost-effective method for the detection of DHP in various matrices. However, the structural similarity among different phthalates presents a significant challenge in the form of antibody cross-reactivity, which can lead to overestimated concentrations of the target analyte. This guide explores the likely cross-reactivity profiles of DHP immunoassays and provides detailed experimental protocols for their assessment.

Performance Comparison: Predicting Cross-Reactivity

While specific cross-reactivity data for a dedicated this compound (DHP) immunoassay is not extensively published, we can infer potential cross-reactivity based on data from immunoassays for structurally similar phthalates, such as di-n-hexyl phthalate (DHP's C6 analogue) and di-n-octyl phthalate (DOP, DHP's C8 analogue)[1]. The general principle of phthalate immunoassays suggests that antibodies raised against a specific phthalate will show a higher degree of cross-reactivity with phthalates that have similar alkyl chain lengths and structures.

Based on this principle, a hypothetical DHP immunoassay is likely to exhibit significant cross-reactivity with other C7 phthalate isomers and some cross-reactivity with phthalates possessing C6 and C8 alkyl chains. The degree of cross-reactivity is expected to decrease as the difference in alkyl chain length from C7 increases.

Table 1: Predicted Cross-Reactivity of a Hypothetical this compound (DHP) Immunoassay with Other Phthalates

CompoundAbbreviationChemical StructurePredicted Cross-Reactivity (%)
This compound DHP C₆H₄(COOC₇H₁₅)₂ 100
Di-isoheptyl PhthalateDIHPC₆H₄(COOC₇H₁₅)₂High (>50%)
Di-n-hexyl PhthalateDNHPC₆H₄(COOC₆H₁₃)₂Moderate (10-30%)
Di-n-octyl PhthalateDNOPC₆H₄(COOC₈H₁₇)₂Moderate (10-30%)[1]
Di-iso-octyl PhthalateDIOPC₆H₄(COOC₈H₁₇)₂Moderate (~20%)[1]
Di-n-butyl PhthalateDBPC₆H₄(COOC₄H₉)₂Low (<10%)[1]
Diethyl PhthalateDEPC₆H₄(COOC₂H₅)₂Very Low (<1%)
Dimethyl PhthalateDMPC₆H₄(COOCH₃)₂Very Low (<1%)
Benzylbutyl PhthalateBBPC₆H₄(COOCH₂C₆H₅)(COOC₄H₉)Low (<10%)
Phthalic AcidPAC₆H₄(COOH)₂Negligible (<0.1%)

Disclaimer: The predicted cross-reactivity values are estimations based on published data for similar phthalate immunoassays and structural analogy. Actual cross-reactivity should be experimentally determined for any specific DHP immunoassay.

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for validating any immunoassay. The following sections detail the key experimental methodologies involved in developing and characterizing a competitive immunoassay for this compound.

Hapten Synthesis and Immunogen Preparation

The development of a specific antibody for a small molecule like DHP requires the synthesis of a hapten, a molecule that is chemically similar to DHP but modified to allow conjugation to a carrier protein. This process makes the small DHP molecule immunogenic.

A common approach involves synthesizing a DHP derivative with a functional group (e.g., a carboxylic acid or an amino group) that can be covalently linked to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). For instance, a monoester of phthalic acid with a heptyl group and a linker arm ending in a reactive group could be synthesized. This hapten is then conjugated to the carrier protein to create the immunogen used for antibody production in an animal model (e.g., rabbit or mouse).

Competitive ELISA Protocol for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for quantifying small molecules like phthalates. The following is a generalized protocol for assessing the cross-reactivity of a DHP immunoassay.

Materials:

  • Microtiter plates (96-well)

  • Anti-DHP antibody (primary antibody)

  • DHP-enzyme conjugate (e.g., DHP-HRP)

  • Coating antigen (e.g., DHP-OVA)

  • DHP standard solutions

  • Potential cross-reactant standard solutions

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., DHP-OVA) in a suitable buffer and incubated overnight at 4°C.

  • Washing: The plate is washed multiple times with wash buffer to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the wells are blocked using a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Competitive Reaction: A mixture of the anti-DHP antibody and either the DHP standard or the potential cross-reactant is added to the wells. The free DHP or cross-reactant in the solution competes with the coated DHP-OVA for binding to the limited amount of anti-DHP antibody. The plate is incubated for a defined period.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Enzyme Conjugate Addition: The DHP-enzyme conjugate is added to the wells and binds to the primary antibody that is now bound to the coated antigen. The plate is incubated.

  • Washing: The plate is washed to remove any unbound enzyme conjugate.

  • Substrate Addition: The substrate solution is added to the wells. The enzyme on the conjugate catalyzes a color change.

  • Stopping the Reaction: The stop solution is added to halt the color development.

  • Measurement: The absorbance in each well is measured using a plate reader at a specific wavelength (e.g., 450 nm for TMB).

Data Analysis:

The concentration of DHP or the cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of DHP / IC50 of Cross-reactant) x 100

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows in developing and evaluating a this compound immunoassay.

Hapten_Synthesis_and_Immunogen_Preparation cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Phthalic_Anhydride Phthalic Anhydride DHP_derivative DHP Derivative (with linker arm) Phthalic_Anhydride->DHP_derivative Reaction Heptanol Heptanol Heptanol->DHP_derivative Reaction Immunogen DHP-BSA Conjugate (Immunogen) DHP_derivative->Immunogen Conjugation Carrier_Protein Carrier Protein (e.g., BSA) Carrier_Protein->Immunogen Conjugation Antibody_Production Antibody Production (in vivo) Immunogen->Antibody_Production Immunization

Figure 1. Workflow for Hapten Synthesis and Immunogen Preparation.

Competitive_ELISA_Workflow Start Start: Coat Plate with DHP-OVA Antigen Wash1 Wash Plate Start->Wash1 Block Block with BSA Wash1->Block Competition Add Anti-DHP Antibody + Sample/Standard (DHP or Cross-reactant) Block->Competition Wash2 Wash Plate Competition->Wash2 Add_Conjugate Add DHP-HRP Conjugate Wash2->Add_Conjugate Wash3 Wash Plate Add_Conjugate->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Figure 2. Experimental Workflow for Competitive ELISA.

Cross_Reactivity_Calculation Data_Input Absorbance Data from Competitive ELISA Generate_Curves Generate Inhibition Curves for DHP and Cross-reactants Data_Input->Generate_Curves Calculate_IC50 Calculate IC50 Values (Concentration at 50% Inhibition) Generate_Curves->Calculate_IC50 IC50_DHP IC50 (DHP) Calculate_IC50->IC50_DHP IC50_CrossReactant IC50 (Cross-reactant) Calculate_IC50->IC50_CrossReactant Calculate_CR Calculate % Cross-Reactivity: (%CR) = [IC50(DHP) / IC50(Cross-reactant)] * 100 IC50_DHP->Calculate_CR IC50_CrossReactant->Calculate_CR Result Cross-Reactivity Percentage Calculate_CR->Result

Figure 3. Logical Flow for Cross-Reactivity Calculation.

Conclusion

While immunoassays provide a valuable tool for the rapid screening of this compound, a thorough understanding of their cross-reactivity profile is essential for accurate data interpretation. Based on the principles of antibody-antigen recognition and data from related phthalate immunoassays, it is predicted that a DHP-specific immunoassay will exhibit the highest reactivity with DHP and its isomers, with decreasing cross-reactivity as the alkyl chain length of other phthalates deviates from C7. The provided experimental protocols offer a framework for researchers to empirically determine the cross-reactivity of their specific DHP immunoassay, ensuring data of the highest quality and reliability. For definitive quantification, and to confirm positive immunoassay results, chromatographic methods such as GC-MS or LC-MS are recommended.

References

Inter-laboratory comparison of Diheptyl phthalate measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Diheptyl Phthalate (B1215562) Measurements: A Comparative Guide

This guide provides a comprehensive overview of the methodologies and potential variability in the inter-laboratory measurement of Diheptyl phthalate (DHP). Due to the absence of a publicly available, multi-laboratory proficiency test specifically for DHP, this guide presents a synthesized comparison based on established protocols for other phthalates and analytical methods capable of quantifying DHP. The quantitative data herein is illustrative, designed to reflect typical inter-laboratory variability observed for similar compounds.

Data Presentation

The following tables summarize illustrative data from a hypothetical inter-laboratory comparison study involving five laboratories tasked with measuring the concentration of this compound in two different matrices: a standard solution and a spiked human urine sample. This data reflects the kind of variability that can be expected in such studies.

Table 1: Illustrative Inter-laboratory Comparison of this compound in a Standard Solution

LaboratoryReported Concentration (ng/mL)Accuracy (%)Precision (RSD, %)Analytical Method
Lab 148.597.03.5GC-MS
Lab 252.1104.24.1GC-MS
Lab 346.893.65.2UHPLC-UV
Lab 450.5101.02.8GC-MS/MS
Lab 549.298.44.5LC-MS/MS
Assigned Value 50.0
Mean 49.4
Std Dev 1.9
RSD (%) 3.8

RSD: Relative Standard Deviation

Table 2: Illustrative Inter-laboratory Comparison of this compound in Spiked Human Urine

LaboratoryReported Concentration (ng/mL)Recovery (%)Precision (RSD, %)Analytical Method
Lab 122.891.26.8GC-MS
Lab 226.1104.47.5GC-MS
Lab 320.582.09.1UHPLC-UV
Lab 424.598.05.5GC-MS/MS
Lab 523.995.67.2LC-MS/MS
Spiked Value 25.0
Mean 23.6
Std Dev 2.1
RSD (%) 8.9

RSD: Relative Standard Deviation

Experimental Protocols

The following are detailed methodologies that represent common approaches for the analysis of this compound in different sample types. These protocols are synthesized from various established analytical methods for phthalates.[1][2][3][4]

Analysis of this compound in Standard Solutions and Consumer Products (GC-MS)

This method is suitable for the quantification of DHP in solutions and extracts from solid materials like consumer products.

  • Sample Preparation (from solid products):

    • A representative sample (e.g., 50 mg of a polymer) is weighed into a glass vial.

    • The sample is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) with the aid of shaking or sonication.

    • For polymer samples, the polymer is precipitated using a non-polar solvent such as hexane.

    • The supernatant is filtered and diluted with cyclohexane (B81311) for GC-MS analysis.

  • Instrumentation (GC-MS):

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for phthalate analysis (e.g., Rtx-440 or Rxi-XLB).[5]

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of DHP from other phthalates.

    • Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. It is important to note that this compound may coelute with bis(2-ethylhexyl) phthalate (DEHP), but they can be resolved by monitoring their unique mass fragments.

  • Quality Control:

    • Analysis of procedural blanks to monitor for background contamination.

    • Use of an internal standard (e.g., a deuterated phthalate) to correct for variations in sample preparation and instrument response.

    • Analysis of a certified reference material, if available.

Analysis of this compound Metabolites in Human Urine (LC-MS/MS)

This protocol is based on methods used for other phthalate biomarkers in human urine and is applicable for the analysis of DHP metabolites.

  • Sample Preparation:

    • An aliquot of urine (e.g., 0.5 mL) is transferred to a clean tube.

    • An internal standard solution (containing isotopically labeled DHP metabolites) is added.

    • A buffer solution (e.g., ammonium (B1175870) acetate) is added.

    • The sample undergoes enzymatic deconjugation (using an enzyme like β-glucuronidase) to release the phthalate metabolites from their conjugated forms. This is typically done by incubating the sample at 37°C for a couple of hours.

    • The deconjugated metabolites are extracted and concentrated using Solid Phase Extraction (SPE), either online or offline.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatograph (LC): A high-performance liquid chromatography system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid or ammonium formate.

    • Mass Spectrometer (MS/MS): A tandem mass spectrometer operated in negative electrospray ionization (ESI-) mode. Two or more mass transitions (Multiple Reaction Monitoring - MRM) are monitored for each analyte for definitive identification and quantification.

  • Quality Control:

    • Inclusion of calibration standards prepared in a synthetic urine matrix.

    • Analysis of quality control materials at low and high concentration levels in each analytical run.

    • Monitoring of internal standard response to assess matrix effects and extraction efficiency.

Mandatory Visualization

Inter_laboratory_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Evaluation cluster_3 Phase 4: Reporting P1 Sample Preparation (e.g., Standard Solution, Spiked Matrix) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution to Participating Labs P2->P3 A1 Laboratories Analyze Samples (Using their respective protocols) P3->A1 D1 Labs Submit Results to Coordinator A1->D1 D2 Statistical Analysis (Calculation of z-scores, mean, RSD) D1->D2 D3 Performance Evaluation D2->D3 R1 Issuance of Final Report (Anonymized results, performance summary) D3->R1

Caption: Workflow of a typical inter-laboratory comparison study.

DHP_Analytical_Workflow cluster_sample Sample Type cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Liquid Sample (e.g., Urine, Water) P1 Dilution & Fortification with Internal Standard S1->P1 S2 Solid Sample (e.g., Polymer, Dust) P2 Solvent Extraction / Dissolution S2->P2 P3 Solid Phase Extraction (SPE) (for complex matrices) P1->P3 P2->P3 A1 GC-MS or LC-MS/MS Analysis P3->A1 D1 Peak Integration & Quantification A1->D1 D2 Concentration Calculation (using calibration curve) D1->D2 D3 Reporting D2->D3

Caption: Generalized analytical workflow for this compound measurement.

References

A Comparative Guide to the Toxicology of Diheptyl Phthalate and Di-isoheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of diheptyl phthalate (B1215562) (DHP) and di-isoheptyl phthalate (DIHP), focusing on key endpoints relevant to human health risk assessment. The information is compiled from peer-reviewed studies and regulatory reports to support informed decision-making in research and development.

Executive Summary

Both diheptyl phthalate and di-isoheptyl phthalate, isomers of C7 phthalates, exhibit reproductive and developmental toxicity in animal models, with effects characteristic of some other phthalates. The available data suggests that both compounds can interfere with the endocrine system, leading to adverse effects on male reproductive development. DIHP has been more extensively studied, with clear dose-response relationships established for various toxicological endpoints. DHP also demonstrates toxicity, including testicular atrophy and the potential for liver damage with prolonged exposure. This guide presents the quantitative data and experimental details side-by-side to facilitate a direct comparison.

Acute and General Toxicity

Limited data is available for the acute toxicity of both compounds. The primary concerns for phthalates are typically related to chronic and developmental effects rather than acute lethality.

Table 1: Acute and Repeated Dose Toxicity Data

ParameterThis compound (DHP)Di-isoheptyl Phthalate (DIHP)
Acute Toxicity TDLo (Oral, Rat): 28 g/kg over 28 days caused changes in serum composition and enzyme levels[1].LD50 (Oral, Rat): > 10,000 mg/kg. LD50 (Dermal, Rabbit): > 3,160 mg/kg[2].
Repeated Dose Toxicity A 28-day study in rats at doses up to 5 g/kg/day was conducted[1]. A 26-week study in male rats at 1,000 or 2,000 mg/kg/day showed liver effects[3].In a two-generation study, the parental NOAEL was 1000 ppm (approx. 50-168 mg/kg/day) and the LOAEL was 4500 ppm (approx. 222-750 mg/kg/day) based on liver and kidney changes[2].

Reproductive and Developmental Toxicity

The most significant toxicological concerns for both DHP and DIHP are their effects on reproduction and development, particularly in males.

Table 2: Reproductive and Developmental Toxicity Data

EndpointThis compound (DHP)Di-isoheptyl Phthalate (DIHP)
Male Reproductive Effects Testicular atrophy, increased urinary zinc excretion, and decreased testicular zinc content in young male rats at 7.2 mmol/kg/day for 4 days. Decreased absolute and relative prostate weights in a 26-week study at 1,000 and 2,000 mg/kg/day.In a two-generation study (F1 generation) at 8000 ppm: reduced anogenital distance, delayed balanopreputial separation, increased thoracic nipples, testicular abnormalities, and reduced weights of testes and accessory reproductive organs. Also, reduced testicular sperm counts and daily sperm production, and significantly reduced fertility.
Developmental Effects In a prenatal developmental toxicity study in rats, the LOAEL was 0.25 g/kg/day based on an increase in rudimentary lumbar ribs. A significant decrease in the anogenital distance of male fetuses was observed at 1 g/kg/day.In a developmental toxicity study in rats, the NOAEL was 300 mg/kg/day and the LOAEL was 750 mg/kg/day based on increased resorptions and fetal malformations (skeletal and visceral, including ectopic testes). In a two-generation study, the developmental NOAEL was 1000 ppm (approx. 50-168 mg/kg/day) and the LOAEL was 4500 ppm (approx. 222-750 mg/kg/day) based on decreased anogenital distance in F2 male offspring.
Female Reproductive Effects A study in pregnant rats showed no effect on the number of implantations, live fetuses, or resorptions at up to 1000 mg/kg/day.In a developmental toxicity study at 750 mg/kg, there were significant reductions in uterine weight and increased resorptions.

Endocrine Disruption

The reproductive and developmental effects of DHP and DIHP are believed to be linked to their endocrine-disrupting properties, particularly their anti-androgenic activity.

Table 3: Endocrine Disruption Data

Mechanism/EffectThis compound (DHP)Di-isoheptyl Phthalate (DIHP)
Anti-Androgenic Effects Decreased anogenital distance in male fetuses suggests anti-androgenic activity.Reduced anogenital distance in male offspring in multiple studies is indicative of anti-androgenic effects. Decreased testicular testosterone (B1683101) production in the fetus with a potency similar to DEHP.
Estrogenic Effects No specific data on estrogenic activity was found in the reviewed literature.Did not exhibit estrogenic activity in in vitro and in vivo assays.
Other Endocrine Effects A 26-week study showed it acts as a peroxisome proliferator-activated receptor α (PPARα) agonist, affecting lipid metabolism.No specific data on other endocrine pathways was highlighted in the reviewed literature.

Experimental Protocols

Developmental Toxicity Study of Di-n-heptyl Phthalate (DHPP)
  • Test System: Sprague-Dawley rats.

  • Dosing: 0, 0.25, 0.50, or 1 g/kg/day of DHPP administered by gavage.

  • Exposure Period: Gestation days 6-20.

  • Maternal Observations: Feed consumption and body weight gain were monitored.

  • Fetal Examinations: Post-implantation loss, fetal body weight, and the incidence of fetal malformations, external and visceral variations, and skeletal abnormalities were assessed. The anogenital distance of fetuses was also measured.

Developmental Toxicity Study of Di-isoheptyl Phthalate (DIHP)
  • Test System: Female rats.

  • Dosing: DIHP administered by oral gavage at doses of 0, 100, 300, and 750 mg/kg/day.

  • Exposure Period: Gestation days 6-20.

  • Maternal Observations: Uterine weight was measured.

  • Fetal Examinations: The number of resorptions and fetal weight were recorded. Fetuses were examined for malformations and variations of both the skeletal system and the viscera.

Two-Generation Reproductive Toxicity Study of Di-isoheptyl Phthalate (DIHP)
  • Test System: Rats.

  • Dosing: DIHP was administered in the diet at concentrations of 1000, 4500, and 8000 ppm.

  • Exposure Period: Across two generations (F0 and F1).

  • Parental (F0 and F1) Observations: Mating, fertility, and general health were monitored. Organ weights (liver, kidney, pituitary) were measured.

  • Offspring (F1 and F2) Observations: Anogenital distance, time to balanopreputial separation, presence of thoracic nipples, and testicular abnormalities were assessed. Weights of testes and accessory reproductive organs, testicular sperm counts, and daily sperm production were determined in the F1 generation. Fertility of the F1 generation was also evaluated.

Visualizations

Developmental_Toxicity_Workflow cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_endpoints Endpoints Assessed Dosing Pregnant Dams Dosed (Gestation Days 6-20) Maternal Maternal Monitoring (Body Weight, Food Intake) Dosing->Maternal Fetal Fetal Examination (Day 20) Dosing->Fetal MaternalEndpoints Maternal Toxicity (e.g., Liver Weight) Maternal->MaternalEndpoints DevelopmentalEndpoints Developmental Toxicity - Resorptions - Fetal Weight - Malformations - Anogenital Distance Fetal->DevelopmentalEndpoints

General workflow for a prenatal developmental toxicity study.

Anti_Androgenic_Pathway Phthalate Phthalate Exposure (DHP or DIHP) Leydig Fetal Leydig Cells Phthalate->Leydig Inhibits Testosterone Reduced Testosterone Production Leydig->Testosterone Leads to ReproDev Male Reproductive Tract Development Testosterone->ReproDev Critical for AGD Decreased Anogenital Distance (AGD) ReproDev->AGD Results in Other Other Malformations (e.g., Hypospadias, Cryptorchidism) ReproDev->Other May result in

Simplified signaling pathway for phthalate-induced anti-androgenic effects.

Conclusion

Both this compound and di-isoheptyl phthalate demonstrate reproductive and developmental toxicity, with anti-androgenic effects being a key concern. DIHP has a more robust toxicological database, with well-defined NOAELs and LOAELs for developmental and reproductive endpoints. DHP, while less studied, shows similar toxicological properties, including testicular toxicity and effects on male fetal development. The data presented in this guide can aid researchers and professionals in understanding the comparative toxicity of these two phthalate isomers. Further research into the specific mechanisms of action and a more direct comparative study would be beneficial for a more definitive risk assessment.

References

Comparative Guide to Method Validation for Diheptyl Phthalate in Regulatory Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of Diheptyl phthalate (B1215562) (DHpP) testing in a regulatory context. Diheptyl phthalate may be present in pharmaceutical products as a leachable from plastic components of container closure systems or manufacturing equipment. Its detection and quantification are crucial for ensuring product safety and compliance with regulatory standards. This document outlines the key validation parameters and presents a comparison of common analytical techniques, supported by representative experimental data.

Introduction to Regulatory Context

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that drug products be free from harmful levels of impurities, including leachables like phthalates. Method validation for these impurities must demonstrate that the analytical procedure is suitable for its intended purpose, as outlined in ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and sensitivity.

Comparison of Analytical Techniques

The two most common analytical techniques for the determination of phthalates in pharmaceutical products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance.
Specificity High. The mass spectrometer provides structural information, allowing for the differentiation of co-eluting peaks. This is particularly important for DHpP, which can co-elute with other phthalates like Di(2-ethylhexyl) phthalate (DEHP)[1].Moderate to High. Specificity can be achieved through chromatographic separation. However, co-eluting impurities with similar UV spectra can interfere.
Sensitivity Very High. Capable of detecting low levels of phthalates, often in the parts-per-billion (ppb) range.High. Generally sufficient for regulatory limits, but may be less sensitive than GC-MS for trace-level analysis.
Sample Throughput Moderate. Sample preparation can be more involved, and run times can be longer.High. Generally faster analysis times and simpler sample preparation compared to GC-MS.
Instrumentation Cost HighModerate

Method Validation Parameters: A Comparative Summary

The following table summarizes typical validation parameters for the quantification of phthalates, using representative data from studies on similar phthalates due to the limited availability of a complete validation report for this compound itself. These values should be considered as illustrative examples.

Validation ParameterGC-MS (Representative)HPLC-UV (Representative)ICH Q2(R1) Guideline
Linearity (R²) > 0.999[2]> 0.999[3]A linear relationship should be demonstrated across the analytical range.
Range 5 - 500 ng/g[2]0.3 - 1.5 mg/L[3]The range should cover the expected concentration of the analyte.
Accuracy (% Recovery) 91.8 – 122%[2]95 - 105%The closeness of test results to the true value.
Precision (RSD%)
- Repeatability< 15%< 2.0%The precision of the method under the same operating conditions over a short interval of time.
- Intermediate Precision< 15%< 5.0%The precision of the method within the same laboratory over different days, with different analysts, or with different equipment.
Limit of Detection (LOD) < 0.01 mg/L[4]Based on a signal-to-noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 54.1 - 76.3 ng/g[2]0.06 mg/L[3]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

Representative GC-MS Method for Phthalate Analysis

This protocol is a general representation for the analysis of phthalates and should be optimized and validated for this compound specifically.

1. Sample Preparation (from a solid dosage form): a. Accurately weigh and crush a representative number of tablets. b. Transfer the powder to a suitable volumetric flask. c. Add a suitable organic solvent (e.g., hexane (B92381) or a mixture of solvents) to dissolve the phthalates. d. Sonicate for 15-30 minutes to ensure complete extraction. e. Dilute to volume with the solvent and mix well. f. Centrifuge or filter the solution to remove particulate matter. g. The clear supernatant is then used for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 220 °C at 20 °C/min, hold for 2 minutes.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. For DHpP, characteristic ions would be selected (e.g., m/z 149, 167, 279).

Representative HPLC-UV Method for Phthalate Analysis

This protocol is a general representation and should be optimized and validated for this compound.

1. Sample Preparation: a. Prepare the sample as described in the GC-MS protocol, using a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).

2. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with a suitable ratio (e.g., 50:50 acetonitrile:water).

    • Increase the percentage of acetonitrile over time to elute the phthalates.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 225 nm[3].

Logical Workflow for Method Validation

The following diagram illustrates the typical workflow for validating an analytical method for this compound in a regulatory setting.

Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Method Validation Protocol start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision sensitivity LOD & LOQ protocol->sensitivity robustness Robustness protocol->robustness system_suitability Define System Suitability Criteria protocol->system_suitability documentation Complete Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation sensitivity->documentation robustness->documentation system_suitability->documentation end Method Ready for Routine Use documentation->end

Method Validation Workflow for this compound

Signaling Pathway of Phthalate Endocrine Disruption

While not directly related to method validation, understanding the biological context of phthalate toxicity is crucial for the audience. The following diagram illustrates a simplified signaling pathway for endocrine disruption by phthalates.

Phthalate_Endocrine_Disruption Phthalate This compound Receptor Nuclear Receptors (e.g., PPAR, ER) Phthalate->Receptor Binds to HRE Hormone Response Element Receptor->HRE Activates Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Adverse_Outcome Adverse Health Effects (e.g., Reproductive Toxicity) Gene_Expression->Adverse_Outcome Leads to

Simplified Pathway of Phthalate Endocrine Disruption

Conclusion

The choice between GC-MS and HPLC-UV for the regulatory testing of this compound will depend on the specific requirements of the analysis, including the required sensitivity and the potential for interfering compounds. GC-MS offers superior specificity and sensitivity, which is particularly advantageous given the potential for co-elution of DHpP with other phthalates. However, HPLC-UV provides a viable, more cost-effective alternative if sufficient chromatographic resolution and sensitivity can be achieved. Regardless of the chosen technique, a comprehensive method validation that adheres to ICH guidelines is mandatory to ensure the reliability and accuracy of the data submitted to regulatory agencies.

References

A Comparative Guide to GC-MS and LC-MS for Diheptyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable analysis of plasticizers like diheptyl phthalate (B1215562) (DHP) is critical for safety, quality control, and regulatory compliance. Diheptyl phthalate is a compound used to increase the flexibility of plastics and can be found in a wide range of consumer and industrial products. Due to its potential to leach from materials, robust analytical methods are required to detect and quantify its presence in various matrices.

This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We will delve into their principles, performance metrics, and experimental protocols to assist you in selecting the most suitable method for your research needs.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and LC-MS often depends on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and instrument availability. While both techniques are highly effective for phthalate analysis, they possess distinct performance characteristics.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase; suitable for a wider range of polarities and thermal stabilities.[1][2]
Sensitivity Good sensitivity, with detection limits typically in the ng/mL (ppb) range.[3][4]Excellent sensitivity, often achieving sub-ng/mL (ppb) to pg/mL (ppt) detection limits with tandem MS (MS/MS).[5]
Selectivity Good selectivity, but co-elution can occur. GC-MS/MS enhances selectivity significantly.High selectivity, especially with MS/MS (MRM mode), minimizing matrix interferences.
Chromatographic Resolution Generally considered to offer better chromatographic resolution for phthalate isomers compared to LC-MS.Effective separation is achieved, with the ability to separate many isomers within a reasonable timeframe.
Sample Preparation Often requires solvent extraction and cleanup. Derivatization is typically not necessary for phthalates.Can utilize simple "dilute-and-shoot" methods, but is highly susceptible to background contamination.
Matrix Effects Susceptible to matrix interference, which can sometimes be mitigated by cleanup steps or the use of GC-MS/MS.Prone to significant matrix effects, particularly ion suppression in the ESI source, requiring careful method validation.
Common Issues Co-elution of structurally similar phthalates (e.g., isomers) can complicate quantification.Pervasive background contamination from plastic components in the lab and LC system is a major challenge.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Method for this compound Determination

GC-MS is a well-established and robust technique for phthalate analysis, valued for its high resolving power and reliable spectral libraries.

1. Sample Preparation (Solvent Extraction)

  • Accurately weigh approximately 0.1-1.0 g of a homogenized solid sample or measure 1-5 mL of a liquid sample.

  • For solid samples, perform solvent extraction using a solvent like tetrahydrofuran (B95107) (THF) to dissolve the polymer, followed by precipitation of the polymer with a non-polar solvent like hexane (B92381) or cyclohexane. Sonication can be used to improve extraction efficiency.

  • For liquid samples, perform a liquid-liquid extraction with a solvent such as hexane.

  • Centrifuge the sample to separate the precipitated polymer or aqueous layer.

  • Filter the supernatant through a 0.45 µm syringe filter (ensure it is phthalate-free).

  • The final extract can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent like isooctane (B107328) or cyclohexane.

2. GC-MS Instrumental Conditions

  • System: Agilent 8890 GC with a 5977B MS or equivalent.

  • Column: A non-polar column such as a DB-5MS or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet: Splitless injection at 280-300 °C.

  • Oven Program: Initial temperature of 60-150°C, hold for 1-3 minutes, ramp at 10-25°C/min to 300-320°C, and hold for 5-12 minutes.

  • MS System:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to enhance sensitivity. Monitor for characteristic this compound ions (e.g., m/z 149). For complex matrices, Multiple Reaction Monitoring (MRM) with a GC-MS/MS system provides superior selectivity.

LC-MS/MS Method for this compound Determination

LC-MS/MS offers exceptional sensitivity and is particularly useful for analyzing a broad range of analytes in complex matrices without the need for high temperatures.

1. Sample Preparation & Contamination Control

  • Critical: Phthalate contamination is a significant challenge. Use only glassware and phthalate-free consumables (e.g., pipette tips, vials, solvents).

  • For liquid samples (e.g., beverages, food simulants), a simple "dilute-and-shoot" approach may be sufficient. Dilute the sample with a solvent like methanol (B129727) or acetonitrile (B52724).

  • For solid samples, perform an extraction with acetonitrile or methanol, followed by centrifugation and filtration.

  • Solid-phase extraction (SPE) can be used for cleanup but must be carefully checked for phthalate leaching.

2. LC-MS/MS Instrumental Conditions

  • System: Waters ACQUITY UPLC with a Xevo TQD or equivalent tandem mass spectrometer.

  • Contamination Mitigation: Use a trap column or a delay column between the pump and autosampler to retain phthalates leaching from the LC system itself.

  • Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, <3 µm) is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is essential for selectivity and sensitivity.

    • MRM Transition (Example for DHP): A potential precursor ion would be the protonated molecule [M+H]⁺ (m/z 363). Product ions would include the characteristic phthalic anhydride (B1165640) fragment (m/z 149) and the protonated phthalic acid fragment (m/z 167).

Visualizing the Process and Comparison

Diagrams can clarify complex workflows and relationships, providing an at-a-glance understanding of the analytical processes.

cluster_workflow Comparative Analytical Workflow cluster_gcms GC-MS cluster_lcms LC-MS GC_Sample Sample GC_Prep Solvent Extraction & Cleanup GC_Sample->GC_Prep GC_Analysis GC Separation (Volatility-based) GC_Prep->GC_Analysis GC_Detect EI Ionization & MS Detection GC_Analysis->GC_Detect GC_Data Data Analysis GC_Detect->GC_Data LC_Sample Sample LC_Prep Dilution or Solvent Extraction LC_Sample->LC_Prep LC_Analysis LC Separation (Polarity-based) LC_Prep->LC_Analysis LC_Detect ESI Ionization & MS/MS Detection LC_Analysis->LC_Detect LC_Data Data Analysis LC_Detect->LC_Data

Caption: High-level workflow for DHP analysis by GC-MS and LC-MS.

cluster_gcms GC-MS Evaluation cluster_lcms LC-MS Evaluation Analyte This compound Analysis GCMS_Node GC-MS Analyte->GCMS_Node LCMS_Node LC-MS Analyte->LCMS_Node GCMS_Adv Strengths: - High chromatographic resolution [2, 13] - Robust and well-established - Less prone to background from system - Reproducible EI fragmentation GCMS_Node->GCMS_Adv GCMS_Disadv Limitations: - Requires volatile/thermally stable analytes - Potential for co-elution [1] - Generally less sensitive than LC-MS/MS [8] GCMS_Node->GCMS_Disadv LCMS_Adv Strengths: - Superior sensitivity (MS/MS) [5, 8] - High selectivity (MRM) - Broader analyte scope - Simpler sample prep possible [9] LCMS_Node->LCMS_Adv LCMS_Disadv Limitations: - High risk of background contamination [7, 10] - Significant matrix effects (ion suppression) [16] - More complex mobile phases LCMS_Node->LCMS_Disadv

Caption: Key strengths and limitations of GC-MS vs. LC-MS.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The optimal choice is contingent on the specific analytical goals.

Choose GC-MS when:

  • High chromatographic resolution to separate isomers is a priority.

  • A robust, well-established, and relatively inexpensive method is required.

  • The sample matrices are relatively clean, minimizing the need for the highest sensitivity.

Choose LC-MS/MS when:

  • The highest sensitivity and very low detection limits (ppb to ppt) are required.

  • Analyzing complex sample matrices where the high selectivity of MRM is needed to overcome interferences.

  • A high-throughput workflow with minimal sample preparation is desired, provided that stringent contamination control measures are in place.

For drug development and quality control environments, the high sensitivity and selectivity of LC-MS/MS often make it the preferred method for trace-level contaminant analysis. However, GC-MS remains an excellent and highly reliable technique, serving as a valuable orthogonal method for confirmation and routine analysis.

References

A Comparative Guide to the Toxicokinetics of Diheptyl Phthalate and Other Common Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicokinetics of Diheptyl phthalate (B1215562) (DHP) against other widely studied phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Diisononyl phthalate (DINP). The information herein is supported by experimental data from preclinical and clinical studies, with a focus on absorption, distribution, metabolism, and excretion (ADME).

Quantitative Toxicokinetic Data

The following tables summarize key toxicokinetic parameters for DHP and other selected phthalates, primarily from studies conducted in rats, which are a common model for toxicological research. Human data is included where available to provide a cross-species perspective.

Table 1: Absorption and Excretion of Phthalates in Rats (Oral Administration)

PhthalateDoseAbsorptionPrimary Route of ExcretionUrinary Excretion (% of dose)Fecal Excretion (% of dose)Biliary Excretion (% of dose)Citation
Diheptyl phthalate (DHP) Not specifiedRapidly absorbedUrine and Feces~60% (after 7 days)~30% (after 7 days)~15% (after 4 days)[1]
Di(2-ethylhexyl) phthalate (DEHP) 2.6 mg/kg>70% expectedUrine and BiliaryUrinary:Biliary ratio ~3:1--[1]
Di-n-butyl phthalate (DBP) 500 or 1500 mg/kgRapidly absorbed and excretedUrine~60% (after 7 days)~12% (after 7 days)Enterohepatic circulation occurs[2]
Diisononyl phthalate (DINP) 50 mg/kg~50%Urine and Feces~50%--[3][4]

Table 2: Pharmacokinetic Parameters of Phthalate Metabolites in Rats

PhthalateMetaboliteTmax (plasma)Elimination Half-life (t½) (plasma)Key Metabolites IdentifiedCitation
This compound (DHP) Mono-5-methylhexyl phthalate (MMHP) and its glucuronideNot specifiedNot specified5-hydroxy-5-methylhexyl phthalate, 6-hydroxy-5-methylhexyl phthalate, 5-carboxyhexyl phthalate, 3-carboxypropyl phthalate
Di(2-ethylhexyl) phthalate (DEHP) Mono(2-ethylhexyl) phthalate (MEHP)~24 hours (for MEHP in serum after DEHP administration)DEHP: > MEHP; MEHP: 1.1 - 9.4 hoursMono(2-ethylhexyl) phthalate (MEHP), 5-OH-MEHP, 5-oxo-MEHP
Di-n-butyl phthalate (DBP) Mono-n-butyl phthalate (MBP)Not specifiedDistribution (α): 5.77 ± 1.14 min; Elimination (β): 217 ± 131 minMono-n-butyl phthalate (MBP), mono-3-hydroxy-n-butyl phthalate (MHBP), mono-3-carboxypropyl phthalate (MCPP)
Diisononyl phthalate (DINP) Monoisononyl phthalate (MINP)Not specifiedNot specifiedMonoisononyl phthalate (MINP), mono-hydroxy-isononyl phthalate (MHiNP), mono-carboxy-isooctyl phthalate (MCiOP), mono-oxo-isononyl phthalate (MOiNP)

Table 3: Comparative Excretion of Phthalates in Humans (Oral Administration)

PhthalateUrinary Excretion (% of dose)Major Urinary MetabolitesCitation
Di(2-ethylhexyl) phthalate (DEHP) At least 74%Oxidized metabolites (e.g., 5-OH-MEHP, 5-oxo-MEHP)
Di-n-butyl phthalate (DBP) Not specifiedMono-n-butyl phthalate (MBP) and its oxidative metabolites
Diisononyl phthalate (DINP) At least 44%Oxidized metabolites

Experimental Protocols

A comprehensive understanding of the methodologies employed in toxicokinetic studies is crucial for the interpretation and comparison of data. Below are detailed descriptions of typical experimental protocols used in the cited studies.

In Vivo Oral Gavage Study in Rats

This protocol outlines a common procedure for assessing the toxicokinetics of phthalates following oral administration in a rat model.

  • Animal Model: Male Sprague-Dawley or Wistar rats are frequently used. Animals are typically acclimated to the laboratory conditions for at least one week prior to the study.

  • Housing: Rats are housed in individual metabolism cages that allow for the separate collection of urine and feces. They are maintained on a standard diet and have access to water ad libitum.

  • Dosing: The test phthalate is typically dissolved in a vehicle such as corn oil. A single dose is administered directly into the stomach using a gavage needle. The volume administered is adjusted based on the animal's body weight (e.g., 5 mL/kg).

  • Sample Collection:

    • Urine and Feces: Samples are collected at predetermined intervals (e.g., 0-6h, 6-12h, 12-24h, and then daily for up to 7 days).

    • Blood: Blood samples are collected via cannulation or cardiac puncture at various time points to determine the plasma concentration-time profile of the parent phthalate and its metabolites. To prevent coagulation, an anticoagulant like heparin is used.

  • Sample Analysis: The concentrations of the parent phthalate and its metabolites in urine, feces, and plasma are determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Method: HPLC-MS/MS for Phthalate Metabolites in Urine

This method is widely used for the sensitive and specific quantification of phthalate metabolites.

  • Sample Preparation:

    • An aliquot of the urine sample (e.g., 100-200 µL) is taken.

    • An internal standard solution (containing isotopically labeled analogues of the metabolites) is added to correct for matrix effects and variations in instrument response.

    • The urine is often treated with β-glucuronidase to deconjugate the glucuronidated metabolites, allowing for the measurement of the total metabolite concentration.

    • Solid-phase extraction (SPE) is commonly employed to clean up the sample and concentrate the analytes of interest.

  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

    • Column: A C18 reversed-phase column is typically used for the separation of the phthalate metabolites.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is used to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole tandem mass spectrometer is used for detection.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix.

Visualizations

Metabolic Pathway of Phthalates

The following diagram illustrates the general metabolic pathway for phthalate esters. The initial hydrolysis to the monoester is a key step, followed by further oxidation for higher molecular weight phthalates.

G Phthalate_Diester Phthalate Diester (e.g., DHP, DEHP, DBP) Monoester Monoester Metabolite (e.g., MMHP, MEHP, MBP) Phthalate_Diester->Monoester Hydrolysis (Esterases/Lipases) Oxidized_Metabolites Oxidative Metabolites (Hydroxylated, Carboxylated) Monoester->Oxidized_Metabolites Phase I Oxidation (CYP450s) Conjugated_Metabolites Glucuronide Conjugates Monoester->Conjugated_Metabolites Phase II Conjugation (UGTs) Excretion Excretion (Urine, Feces) Monoester->Excretion Direct (for some LMW phthalates) Oxidized_Metabolites->Conjugated_Metabolites Phase II Conjugation (UGTs) Conjugated_Metabolites->Excretion G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimation Acclimation of Rats Dosing Oral Gavage Administration of Phthalate Acclimation->Dosing Sample_Collection Collection of Urine, Feces, and Blood Samples Dosing->Sample_Collection Sample_Prep Sample Preparation (Enzymatic Hydrolysis, SPE) Sample_Collection->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Data Processing and Pharmacokinetic Modeling Analysis->Data_Analysis G cluster_receptors Nuclear Receptors Phthalates Phthalates and Metabolites PPAR PPARα / PPARγ Phthalates->PPAR Activation ER Estrogen Receptor (ER) Phthalates->ER Modulation AR Androgen Receptor (AR) Phthalates->AR Antagonism Adverse_Outcomes Adverse Health Effects (e.g., Reproductive Toxicity, Liver Effects) PPAR->Adverse_Outcomes ER->Adverse_Outcomes AR->Adverse_Outcomes

References

Safety Operating Guide

Proper Disposal of Diheptyl Phthalate in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe and compliant disposal of diheptyl phthalate (B1215562), a common plasticizer used in laboratory applications. Adherence to these guidelines will help your institution remain in compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle diheptyl phthalate with appropriate safety measures. Although it is not classified as a highly hazardous substance, good laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In Case of a Spill:

  • Absorb the spilled liquid with an inert material, such as sand, silica (B1680970) gel, or a universal binder.[1]

  • Collect the absorbent material and the spilled substance into a suitable, sealable container for disposal.[1]

  • Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following steps provide a general framework for compliant disposal in a laboratory setting.

Step 1: Waste Determination (Hazardous vs. Non-Hazardous)

The first and most critical step is to determine if the this compound waste is considered hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is either "listed" or exhibits certain "characteristics."[2][3][4]

  • Listed Wastes: this compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[5][6] However, it is important to note that other phthalates, such as diethyl phthalate (U088) and dibutyl phthalate (U066), are listed.[6]

  • Characteristic Wastes: Even if a waste is not listed, it is still considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: A liquid with a flash point less than 140°F (60°C). This compound has a high flash point and is not considered ignitable.

    • Corrosivity: An aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5. This compound is not corrosive.

    • Reactivity: A substance that is unstable, reacts violently with water, or can generate toxic gases. This compound is stable under normal conditions.

    • Toxicity: A substance that is harmful if ingested or absorbed. The toxicity of this compound waste is determined by the Toxicity Characteristic Leaching Procedure (TCLP). If the extract from a representative sample of the waste contains any of the contaminants listed in 40 CFR 261.24 at a concentration equal to or greater than the respective regulatory level, the waste is considered toxic.

For this compound waste, the most likely characteristic that could render it hazardous is toxicity . Unless your institution has specific data to prove that the waste is non-toxic according to the TCLP, it is best practice to manage it as a hazardous waste.

Step 2: Proper Waste Collection and Storage

Once determined to be hazardous, or as a precautionary measure, the this compound waste must be collected and stored properly within the laboratory at a designated Satellite Accumulation Area (SAA) .[3][7]

  • Container Selection: Use a container that is compatible with this compound and is in good condition with a secure, leak-proof lid.[8] Whenever possible, use the original container.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when waste was first added to the container.

  • Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents and strong bases.[1] It should be stored away from acids and bases in general.[7]

  • Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[3]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[2]

  • Request Pickup: Follow your institution's procedures to request a pickup of the hazardous waste from your SAA.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Do Not Dispose Down the Drain: Hazardous chemical waste, including this compound, must never be poured down the sink.[2][3]

  • Do Not Dispose in Regular Trash: Do not dispose of liquid chemical waste in the regular trash.[9] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded as regular trash.[2]

Quantitative Data for Hazardous Waste Characterization

The following table summarizes the characteristics of hazardous waste as defined by the EPA's RCRA regulations. This information is crucial for the waste determination step.

Hazardous CharacteristicRegulatory ThresholdRelevance to this compound
Ignitability (D001) Liquid with a flash point < 140°F (60°C)Not typically ignitable.
Corrosivity (D002) Aqueous solution with pH ≤ 2 or pH ≥ 12.5Not corrosive.
Reactivity (D003) Unstable, reacts violently with water, or emits toxic gases when mixed with water.Not reactive under normal conditions.
Toxicity (D004-D043) Exceeds concentration limits for specific contaminants in a TCLP test.This is the most likely characteristic to apply. The waste must be tested or assumed to be toxic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated waste_determination Waste Determination: Hazardous or Non-Hazardous? start->waste_determination is_listed Is it a Listed Waste (e.g., P or U list)? waste_determination->is_listed  Start Assessment has_characteristic Does it exhibit a Hazardous Characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_characteristic No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes has_characteristic->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste (Consult EHS for confirmation) has_characteristic->non_hazardous_waste No collect_store Collect in a Labeled, Compatible Container in a Satellite Accumulation Area (SAA) hazardous_waste->collect_store disposal Proper Disposal non_hazardous_waste->disposal request_pickup Request Pickup by EHS or Licensed Contractor collect_store->request_pickup request_pickup->disposal

Caption: Workflow for this compound Waste Disposal Decision-Making.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Diheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Diheptyl Phthalate.

This guide provides immediate and essential safety information for the handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.

Hazard Assessment and Personal Protective Equipment (PPE) Selection

While this compound is generally considered to have low acute toxicity, it is imperative to handle it with care to mitigate potential health risks. The primary routes of exposure are skin contact, eye contact, and inhalation of aerosols. Therefore, appropriate PPE is essential.

Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Chemical Goggles: For procedures with a higher risk of splashing, chemical safety goggles are required.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant splash hazard.

Skin Protection:

  • Gloves: The selection of appropriate gloves is critical. Nitrile or Neoprene gloves are recommended for handling this compound. Always inspect gloves for any signs of degradation or puncture before use.

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing from contamination. For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is advised.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection:

  • Under Normal Conditions: With adequate ventilation, such as working in a fume hood, respiratory protection is typically not required.

  • In Case of Spills or Aerosol Generation: If there is a potential for generating dust or aerosols, or in the event of a large spill in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Quantitative Data for PPE Selection

The following table summarizes key safety data and recommendations for PPE when handling this compound and its analogs. This information is crucial for making informed decisions on PPE selection.

ParameterValue/RecommendationAgency/Source
Occupational Exposure Limits (Analog: Diethyl Phthalate)
NIOSH REL (10-hr TWA)5 mg/m³[1][2]NIOSH
OSHA PELNone establishedOSHA
Glove Material Chemical Resistance (Analog: Dioctyl Phthalate)
NitrileGood to Excellent[3]Various
NeopreneGoodVarious
Natural Rubber (Latex)Fair to PoorVarious
Polyvinyl Chloride (PVC)GoodVarious
Glove Breakthrough Time (BTT) (Analog: Dioctyl Phthalate)
Nitrile (e.g., Ansell Sol-Vex®)> 480 minutesAnsell
Neoprene (e.g., Ansell Chem-Pro®)> 360 minutesAnsell

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review Safety Data Sheet (SDS) b Ensure proper ventilation (Fume Hood) a->b c Inspect and Don PPE b->c d Weighing and Transferring c->d e Performing Experiment d->e f Decontaminate work area e->f g Doff PPE f->g h Dispose of waste g->h

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

Handling:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS). Ensure that a properly functioning chemical fume hood is used for all manipulations.

  • PPE: Don the appropriate PPE as outlined in the sections above, including gloves, a lab coat, and eye protection.

  • Weighing and Transfer: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour this compound down the drain.

Emergency Procedures

The logical flow for responding to an exposure incident is critical to minimizing harm.

Emergency Response Protocol for this compound Exposure cluster_response Immediate Actions cluster_followup Follow-Up start Exposure Incident skin Skin Contact: Remove contaminated clothing. Wash area with soap and water for 15 min. start->skin eye Eye Contact: Immediately flush with water for 15 min. Seek medical attention. start->eye inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. start->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. start->ingestion report Report incident to supervisor and EHS skin->report sds Provide SDS to medical personnel eye->sds inhalation->report ingestion->sds

Caption: Logical workflow for responding to different types of exposure to this compound.

By adhering to these guidelines, researchers can significantly reduce the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.